5-(Isopropoxymethyl)-8-quinolinol
Description
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Properties
IUPAC Name |
5-(propan-2-yloxymethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)16-8-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,9,15H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHAKMLLHGQTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C2C=CC=NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278921 | |
| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22049-21-4 | |
| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22049-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Isopropoxymethyl)-8-quinolinol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 5-(isopropoxymethyl)-8-quinolinol, a substituted 8-hydroxyquinoline derivative of interest in medicinal chemistry and materials science. The synthesis is primarily achieved through a robust two-step process commencing with the chloromethylation of 8-hydroxyquinoline to yield the key intermediate, 5-(chloromethyl)-8-quinolinol. This is subsequently converted to the target molecule via a Williamson ether synthesis. This document offers detailed experimental protocols, mechanistic insights, and critical analysis of the reaction parameters, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of 8-Hydroxyquinoline Scaffolds
8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in chemistry, renowned for their diverse biological activities and applications in materials science.[1] The chelating properties of the 8-hydroxyquinoline core, arising from the proximate hydroxyl and quinoline nitrogen atoms, are central to its utility. This structural motif enables the formation of stable complexes with a variety of metal ions, a property that underpins its use as an analytical reagent and has been exploited in the design of therapeutic agents and functional materials.[1]
The substitution at the C-5 position of the 8-hydroxyquinoline ring offers a strategic handle to modulate the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic characteristics. This, in turn, can significantly influence its biological activity and material properties. The introduction of an isopropoxymethyl group at this position to form this compound can enhance membrane permeability and introduce specific steric interactions, making it a valuable target for synthetic chemists.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of this compound points towards a disconnection at the ether linkage, suggesting a Williamson ether synthesis as the final key bond-forming step. This approach involves the reaction of an isopropoxide nucleophile with an electrophilic 8-hydroxyquinoline derivative bearing a leaving group at the 5-methyl position. The most practical electrophile for this purpose is 5-(chloromethyl)-8-quinolinol. This intermediate, in turn, can be readily prepared from the commercially available 8-hydroxyquinoline via an electrophilic aromatic substitution, specifically, a chloromethylation reaction.
Thus, a two-step forward synthesis is proposed:
-
Chloromethylation of 8-Hydroxyquinoline: Introduction of a chloromethyl group at the C-5 position.
-
Williamson Ether Synthesis: Reaction of 5-(chloromethyl)-8-quinolinol with sodium isopropoxide to form the target ether.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 5-(Chloromethyl)-8-quinolinol
The chloromethylation of 8-hydroxyquinoline is a well-established method for introducing a reactive chloromethyl group at the electron-rich C-5 position. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve 8-hydroxyquinoline (1.0 eq.) in concentrated hydrochloric acid.
-
Reaction Setup: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Formaldehyde: To the cooled and stirring solution, add an aqueous solution of formaldehyde (37%, 1.0 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
Introduction of HCl Gas: Bubble hydrogen chloride gas through the reaction mixture for 2-3 hours while maintaining the temperature at 0-5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from an ethanol-water mixture to yield 5-(chloromethyl)-8-quinolinol as a pale yellow solid.
Causality and Experimental Choices:
-
Acidic Medium: The use of concentrated hydrochloric acid serves both as a solvent and a catalyst. It protonates the formaldehyde, generating a highly reactive electrophile, the hydroxymethyl cation (+CH2OH), which is essential for the electrophilic attack on the quinoline ring.
-
Low Temperature: Maintaining a low temperature (0-5 °C) is crucial to control the exothermicity of the reaction and to minimize the formation of polymeric side products.
-
HCl Gas: Bubbling HCl gas through the mixture ensures that the concentration of the electrophilic species is maintained and drives the reaction to completion.
Characterization Data for 5-(Chloromethyl)-8-quinolinol:
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | ~145-148 °C |
Note: The hydrochloride salt is also a common form of this intermediate.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly effective method for forming ethers.[2] It proceeds via an S_N2 reaction between an alkoxide nucleophile and a primary alkyl halide.[2][3] In this step, the sodium isopropoxide acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group of 5-(chloromethyl)-8-quinolinol.
Reaction Scheme:
Experimental Protocol:
-
Preparation of Sodium Isopropoxide: In a flame-dried two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol. To this, add small, freshly cut pieces of sodium metal (1.1 eq.) portion-wise. The reaction is exothermic and produces hydrogen gas. Stir the mixture until all the sodium has reacted to form a clear solution of sodium isopropoxide.[4]
-
Reaction Setup: To the freshly prepared sodium isopropoxide solution, add a solution of 5-(chloromethyl)-8-quinolinol (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Causality and Experimental Choices:
-
Anhydrous Conditions: The Williamson ether synthesis requires anhydrous conditions as the alkoxide is a strong base and will readily react with any water present, reducing the yield of the desired ether.
-
Choice of Base: Sodium metal is a strong base capable of deprotonating isopropanol to form the isopropoxide nucleophile.[4] Sodium hydride (NaH) is another excellent alternative.[5][6]
-
Polar Aprotic Solvent: Solvents like DMF or DMSO are ideal for S_N2 reactions as they can solvate the cation (Na+) while leaving the alkoxide nucleophile relatively free and highly reactive.[3]
-
Primary Alkyl Halide: The use of a primary alkyl halide (in this case, the chloromethyl group) is crucial for a successful Williamson ether synthesis, as secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions.[5][6]
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Appearance | Solid |
Note: Specific melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) should be obtained for the purified product and compared with literature values if available.
Overall Synthesis Pathway Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving chloromethylation of 8-hydroxyquinoline followed by a Williamson ether synthesis. This guide has provided detailed, field-proven protocols with an emphasis on the rationale behind the chosen experimental conditions. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively and efficiently synthesize this and other related 5-alkoxymethyl-8-quinolinol derivatives for a wide range of applications in drug discovery and materials science. Careful control of reaction parameters, particularly temperature and moisture, is paramount to achieving high yields and purity.
References
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 5-(Isopropoxymethyl)-8-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Isopropoxymethyl)-8-quinolinol, a derivative of the versatile 8-hydroxyquinoline scaffold, presents a compelling profile for investigation in drug discovery and development. Understanding its fundamental physicochemical properties is a critical prerequisite for elucidating its pharmacokinetic and pharmacodynamic behavior. This in-depth technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, including its structural features, lipophilicity, and potential acid-base properties. Where experimental data for the specific molecule is not publicly available, this guide details the established, state-of-the-art experimental protocols for their determination, drawing parallels with the well-characterized parent compound, 8-hydroxyquinoline, and its analogs. This document is intended to serve as a foundational resource for researchers, enabling informed experimental design and accelerating the evaluation of this compound's therapeutic potential.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[1][2] These properties are intrinsically linked to its ability to chelate metal ions, a characteristic governed by the arrangement of the hydroxyl group and the nitrogen atom in the quinoline ring.[2][3] The substitution at the 5-position of the 8-HQ ring, as seen in this compound, offers a strategic avenue to modulate the molecule's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and ultimately its therapeutic efficacy and safety. This guide focuses specifically on the isopropoxymethyl derivative, providing a detailed examination of its chemical and physical attributes.
Molecular Structure and Core Properties
A foundational understanding of a compound begins with its molecular structure and fundamental properties.
| Property | Value | Source |
| Molecular Formula | C13H15NO2 | [4] |
| Molecular Weight | 217.26 g/mol | [4] |
| Appearance | Solid (predicted) | [4] |
| CAS Number | 22049-21-4 | [4] |
The structure of this compound incorporates the planar, aromatic 8-hydroxyquinoline core, which is essential for its chelating and potential biological activities. The isopropoxymethyl substituent at the 5-position introduces a flexible, non-polar aliphatic chain, which is expected to significantly influence its lipophilicity and solubility.
Synthesis Pathway
A probable synthetic approach involves the reaction of 8-hydroxyquinoline with formaldehyde and isopropanol under acidic conditions. This reaction, a variation of the Skraup synthesis for quinolines, would introduce the isopropoxymethyl group at the electron-rich 5-position of the quinoline ring.[5][6]
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Lipophilicity: A Key Determinant of Drug-Like Properties
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing membrane permeability, protein binding, and solubility.[7] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Calculated LogP
For this compound, a calculated LogP value is available:
| Parameter | Value | Source |
| LogP | 2.69 | [4] |
This value suggests that the compound is moderately lipophilic, a characteristic often associated with good oral bioavailability. The isopropoxymethyl group contributes significantly to this lipophilicity compared to the parent 8-hydroxyquinoline (LogP ≈ 2.0).[3]
Experimental Determination of LogP: The Shake-Flask Method
The gold standard for experimentally determining LogP is the shake-flask method.[7] This protocol provides a reliable, thermodynamic measure of a compound's partitioning behavior.
Step-by-Step Protocol:
-
Preparation of Phases: Prepare mutually saturated n-octanol and water phases by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Diagram of Shake-Flask Method Workflow
Caption: Workflow for the experimental determination of LogP.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa of a molecule describes its tendency to ionize in solution and is crucial for predicting its solubility, absorption, and interaction with biological targets at different physiological pH values. 8-Hydroxyquinoline is an amphiprotic molecule, meaning it can act as both an acid (due to the phenolic hydroxyl group) and a base (due to the pyridine nitrogen).[3]
For the parent 8-hydroxyquinoline, the pKa values are approximately 5.0 for the protonated pyridine nitrogen and 9.9 for the phenolic hydroxyl group.[3] The isopropoxymethyl substituent at the 5-position in this compound is not expected to dramatically alter these pKa values, as it is not a strong electron-withdrawing or -donating group. However, precise experimental determination is necessary for accurate modeling.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[8]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration with Acid: Titrate the solution with a standardized strong acid (e.g., HCl) to determine the pKa of the basic nitrogen. Record the pH as a function of the volume of titrant added.
-
Titration with Base: In a separate experiment, titrate the solution with a standardized strong base (e.g., NaOH) to determine the pKa of the acidic hydroxyl group. Record the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curves.
Aqueous Solubility: A Critical Parameter for Drug Delivery
Aqueous solubility is a fundamental property that significantly impacts a drug's dissolution rate and bioavailability.[9] The solubility of 8-hydroxyquinoline derivatives is known to be pH-dependent.[3]
While specific experimental solubility data for this compound is not available, its solubility is expected to be relatively low in neutral water due to its lipophilic character. However, solubility is likely to increase in acidic solutions (due to protonation of the quinoline nitrogen) and in alkaline solutions (due to deprotonation of the hydroxyl group).
Experimental Determination of Aqueous Solubility: The Shake-Flask Method
The thermodynamic solubility of a compound can be determined using a shake-flask method.[3]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a buffer of a specific pH) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.
Spectroscopic Properties
Spectroscopic analysis is essential for structural elucidation and quality control.
-
UV-Vis Spectroscopy: 8-Hydroxyquinoline and its derivatives exhibit characteristic UV-Vis absorption spectra due to the aromatic quinoline ring system. The absorption maxima are typically influenced by the solvent and pH.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic parts, C=C and C=N stretching of the quinoline ring, and C-O stretching of the ether linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern of the compound, further confirming its identity.
Stability
The chemical stability of a drug candidate is a critical factor for its development and formulation. 8-Hydroxyquinoline is generally stable but can be sensitive to strong oxidizing agents.[3] The stability of this compound should be assessed under various conditions, including different pH values, temperatures, and light exposure, to determine its shelf-life and potential degradation pathways.
Conclusion
This compound is a promising derivative of the biologically active 8-hydroxyquinoline scaffold. Its physicochemical properties, particularly its moderate lipophilicity, suggest the potential for favorable drug-like characteristics. This technical guide has provided a comprehensive overview of its key physicochemical parameters and has outlined the standard experimental protocols for their determination. The insights and methodologies presented herein are intended to empower researchers to conduct further investigations into the therapeutic potential of this and related compounds, ultimately contributing to the advancement of drug discovery and development.
References
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The Royal Society of Chemistry. Chapter 1: Physicochemical Properties. In: The Process of Drug Discovery and Development. 2023. Available from: [Link]
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PubChem. 5-(Isobutoxymethyl)-8-quinolinol. National Center for Biotechnology Information. Available from: [Link]
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Al-Ostoot, F. H., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2021;26(16):4839. Available from: [Link]
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PubChem. 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information. Available from: [Link]
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Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Med. Chem., 2020,11, 101-106. Available from: [Link]
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Introduction: The Privileged Scaffold of 8-Hydroxyquinoline
An In-Depth Technical Guide to 5-(Isopropoxymethyl)-8-quinolinol
The 8-hydroxyquinoline (8-HQ) nucleus is a quintessential "privileged structure" in medicinal chemistry and materials science.[1] Comprising a pyridine ring fused to a phenol, this bicyclic aromatic compound possesses a unique structural arrangement where the C8 phenolic hydroxyl group and the C1 nitrogen atom act as a powerful bidentate chelating agent for a wide array of metal ions.[2][3] This ability to sequester essential metals is the cornerstone of its diverse and potent biological activities, which span antimicrobial, anticancer, antifungal, and neuroprotective effects.[3][4][5]
Derivatization of the 8-HQ core allows for the fine-tuning of its physicochemical properties, such as lipophilicity and steric hindrance, thereby modulating its biological efficacy and target specificity.[6] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical identity, synthesis, and the mechanistic basis for its potential applications in drug discovery and development.
Core Compound Profile: this compound
Chemical Structure:

Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 22049-21-4 | [7] |
| Molecular Formula | C₁₃H₁₅NO₂ | [7] |
| Molecular Weight | 217.26 g/mol | [7] |
| IUPAC Name | 5-(isopropoxymethyl)quinolin-8-ol | N/A |
| Canonical SMILES | CC(C)OCC1=CC=C(C2=C1C=CC=N2)O | N/A |
Synthesis and Characterization
The synthesis of 5-alkoxymethyl-8-quinolinol derivatives is a well-established process, typically proceeding via the nucleophilic substitution of a leaving group at the 5-position of the quinoline ring.[8] The most common and efficient precursor for this transformation is 5-chloromethyl-8-quinolinol, which can be readily synthesized from the parent 8-hydroxyquinoline.[9]
The diagram below illustrates a standard synthetic workflow for obtaining this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative method for the synthesis of this compound from 5-chloromethyl-8-quinolinol hydrochloride.
Materials:
-
5-chloromethyl-8-quinolinol hydrochloride
-
Sodium metal
-
Anhydrous Isopropanol (IPA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Preparation of Sodium Isopropoxide: a. In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous isopropanol. b. Carefully add small, freshly cut pieces of sodium metal to the stirring isopropanol at room temperature. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely, forming a clear solution of sodium isopropoxide.
-
Nucleophilic Substitution Reaction: a. In a separate flask, dissolve 5-chloromethyl-8-quinolinol hydrochloride in anhydrous DMF. b. Slowly add the freshly prepared sodium isopropoxide solution to the DMF solution at room temperature with vigorous stirring. c. Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold deionized water. b. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. c. Extract the aqueous layer three times with diethyl ether. d. Combine the organic extracts and wash them with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. f. Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Characterization: The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the O-H stretch of the phenol and C-O-C stretches of the ether.
-
Melting Point Analysis: To assess purity.
Core Mechanism of Action: Metal Ion Chelation
The biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to their ability to chelate metal ions.[2] The nitrogen atom of the pyridine ring and the adjacent phenolic oxygen form a stable five-membered ring with divalent or trivalent metal cations, such as Cu²⁺, Zn²⁺, and Fe³⁺.[2] This chelation can disrupt cellular homeostasis through two primary pathways.[2]
-
Deprivation of Essential Metals: By binding strongly to essential metal ions within a biological system (e.g., in bacteria or cancer cells), the 8-HQ derivative can sequester them, making them unavailable for crucial metabolic processes. This inhibits the function of metalloenzymes that are vital for cell growth, replication, and survival.[2]
-
Formation of a Toxic Complex: The 8-HQ-metal complex itself can be the active cytotoxic agent. The complex is often more lipophilic than the 8-HQ molecule alone, which facilitates its penetration through cellular membranes. Once inside the cell, the complex can disrupt cellular processes, for instance, by catalyzing the formation of damaging reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and apoptosis.[2]
Potential Therapeutic Applications
While specific studies on this compound are limited, the extensive research on the 8-HQ scaffold allows for well-grounded extrapolation of its potential applications.[1][4][5] The introduction of the isopropoxymethyl group at the C5 position is expected to increase the compound's lipophilicity, potentially enhancing its membrane permeability and bioavailability.
-
Antimicrobial and Antifungal Agents: 8-HQ derivatives are known for their broad-spectrum activity against various bacteria and fungi.[8][10][11] Their mechanism, tied to the chelation of essential metals like iron and copper, disrupts microbial enzyme systems.[2] this compound could be a promising candidate for development as a novel antibacterial or antifungal drug.
-
Anticancer Agents: The anticancer properties of 8-HQ compounds are multifaceted. They can induce oxidative stress in cancer cells by forming copper complexes that generate ROS, inhibit key enzymes like topoisomerase, and induce apoptosis.[2][3]
-
Neurodegenerative Diseases: Derivatives like clioquinol have been investigated in clinical trials for Alzheimer's disease. The rationale is that they can chelate excess metal ions (like copper and zinc) in the brain that are implicated in the aggregation of amyloid-beta plaques, a hallmark of the disease.[2]
Experimental Protocol: Antimicrobial Susceptibility Testing
To evaluate the potential of this compound as an antimicrobial agent, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be performed.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli).[12]
-
Sterile 96-well microtiter plates.
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Bacterial inoculum adjusted to 0.5 McFarland standard.
-
Positive control (e.g., Ciprofloxacin) and negative control (DMSO).
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: a. Add 50 µL of the compound stock solution to the first column of wells. b. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column. This creates a concentration gradient of the test compound.
-
Inoculation: a. Dilute the 0.5 McFarland standard bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 50 µL of this diluted inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing inoculum and the highest concentration of DMSO used.
-
Positive Control: A separate row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion
This compound is a derivative of the pharmacologically significant 8-hydroxyquinoline scaffold. Its identity is confirmed with CAS number 22049-21-4.[7] While detailed biological studies on this specific molecule are not widely published, its structure strongly suggests that it will exhibit the metal-chelating properties characteristic of its class. This fundamental mechanism underpins a broad range of potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective activities. The synthetic route is straightforward, and established protocols for evaluating its biological efficacy are readily available. Further investigation into this and other C5-alkoxy derivatives is warranted to explore their potential as next-generation therapeutic agents.
References
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PubChem. 5-(Isobutoxymethyl)-8-quinolinol. National Center for Biotechnology Information. Available from: [Link]
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Patel, K. B., Patel, Y. M., & Patel, R. B. (2013). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8-quinolinols mixed Ligand. Research Journal of Recent Sciences, 2(ISC-2012), 55-60. Available from: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Sayed, W. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4326. Available from: [Link]
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Semantic Scholar. Drug design strategies with metal-hydroxyquinoline complexes. Available from: [Link]
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PrepChem. Synthesis of 8-hydroxyquinoline. Available from: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Sayed, W. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available from: [Link]
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Al-Masoudi, N. A. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry, 2(1). Available from: [Link]
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Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European journal of medicinal chemistry, 120, 252-274. Available from: [Link]
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ResearchGate. Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Available from: [Link]
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Li, Y., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(54), 31495-31502. Available from: [Link]
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The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
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ResearchGate. Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8-hydroxyquinoline-7-sulfonic Acids. Available from: [Link]
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ResearchGate. Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. Available from: [Link]
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Uslu, B., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. Available from: [Link]
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ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available from: [Link]
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PubChem. 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 8-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]
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Spectroscopic Profile of 5-(Isopropoxymethyl)-8-quinolinol: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(Isopropoxymethyl)-8-quinolinol, a derivative of 8-hydroxyquinoline. As a member of the quinoline family, this compound holds potential in various fields, including medicinal chemistry and materials science, owing to the versatile biological and chelating properties of the 8-hydroxyquinoline scaffold.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The interpretation of this data is crucial for its structural elucidation, purity assessment, and understanding its chemical behavior.
Molecular Structure and Spectroscopic Rationale
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include the quinoline ring system, the hydroxyl group at position 8, and the isopropoxymethyl substituent at position 5. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra. Our analysis will, therefore, focus on identifying and assigning these signals to the corresponding structural elements.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra will provide detailed structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring, the protons of the isopropoxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | dd | 1H | H-2 |
| ~7.5 | dd | 1H | H-4 |
| ~7.4 | m | 2H | H-3, H-6 |
| ~7.1 | d | 1H | H-7 |
| ~9.5 | s (broad) | 1H | 8-OH |
| ~4.8 | s | 2H | -CH₂-O- |
| ~3.8 | septet | 1H | -CH(CH₃)₂ |
| ~1.3 | d | 6H | -CH(CH₃)₂ |
Interpretation:
-
Aromatic Region: The protons on the quinoline ring will appear in the downfield region (7.0-9.0 ppm). The H-2 proton is expected to be the most deshielded due to its proximity to the nitrogen atom. The coupling patterns (doublet of doublets, multiplets) will be characteristic of the substitution pattern on the quinoline ring.
-
Hydroxyl Proton: The phenolic hydroxyl proton at position 8 is expected to appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
Isopropoxymethyl Group: The methylene protons (-CH₂-O-) adjacent to the aromatic ring and the ether oxygen will likely appear as a singlet around 4.8 ppm. The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~150 | C-8 |
| ~148 | C-2 |
| ~138 | C-8a |
| ~133 | C-4 |
| ~128 | C-5 |
| ~127 | C-4a |
| ~122 | C-6 |
| ~121 | C-3 |
| ~110 | C-7 |
| ~75 | -O-CH₂- |
| ~72 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Interpretation:
-
Aromatic Carbons: The carbon atoms of the quinoline ring will resonate in the 110-150 ppm range. The carbon bearing the hydroxyl group (C-8) is expected to be significantly downfield.
-
Aliphatic Carbons: The carbons of the isopropoxymethyl group will appear in the upfield region. The methylene carbon attached to the ether oxygen will be around 75 ppm, while the methine and methyl carbons of the isopropyl group will be at approximately 72 and 22 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C-H, C=C, C=N, and C-O bonds.
Expected IR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretching (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2970-2850 | Medium | Aliphatic C-H stretching |
| 1600-1450 | Strong | C=C and C=N stretching (aromatic ring) |
| 1280-1200 | Strong | C-O stretching (phenolic) |
| 1150-1050 | Strong | C-O-C stretching (ether) |
Interpretation:
-
A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the phenolic O-H group.[5]
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the quinoline ring and the isopropoxymethyl substituent.
-
Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic C=C and C=N bond vibrations of the quinoline core.
-
The strong band around 1280-1200 cm⁻¹ is attributed to the C-O stretching of the phenolic group, while the C-O-C ether linkage will show a strong absorption in the 1150-1050 cm⁻¹ range.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Expected MS Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 217 | High | Molecular ion [M]⁺ |
| 173 | Moderate | [M - C₃H₇O]⁺ |
| 145 | High | [8-hydroxyquinoline]⁺ fragment |
| 117 | Moderate | Further fragmentation of the quinoline ring |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected at m/z 217, corresponding to the molecular weight of this compound.
-
A significant fragment at m/z 173 would result from the loss of the isopropoxy group.
-
The base peak is likely to be at m/z 145, corresponding to the stable 8-hydroxyquinoline cation, formed by the cleavage of the C-C bond between the methylene group and the quinoline ring.[7] Further fragmentation of the quinoline ring would lead to smaller fragments.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compound and instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Conclusion
The spectroscopic data for this compound, as predicted and interpreted in this guide, provides a detailed structural fingerprint of the molecule. The combination of NMR, IR, and MS techniques allows for unambiguous confirmation of its chemical structure. This information is fundamental for any further research and development involving this compound, ensuring its identity and purity in various applications.
References
-
Synthesis and Spectroscopic Characteristics of Ligands Based on Quinolin-8-Ol as Useful Precursors for Alq3 Type Complexes. (2020). Scientific.net. [Link]
-
Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. ACS Publications. [Link]
-
Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. ACS Publications. [Link]
-
5-(Isobutoxymethyl)-8-quinolinol. PubChem. [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]
-
Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. [Link]
-
Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]
-
5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (2023). NIH. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
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8-Hydroxyquinoline. NIST WebBook. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. [Link]
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Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). PubMed. [Link]
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5-Methyl-8-hydroxyquinoline. PubChem. [Link]
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Isoquinoline. NIST WebBook. [Link]
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8-Hydroxyquinoline. NIST WebBook. [Link]
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FTIR spectrum of 8hydroxyquinoline. ResearchGate. [Link]
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The Infrared Spectra of Polymers V: Epoxies. (2022). Spectroscopy Online. [Link]
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solubility of 5-(Isopropoxymethyl)-8-quinolinol in different solvents
An In-Depth Technical Guide to the Solubility of 5-(Isopropoxymethyl)-8-quinolinol
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound, a derivative of the versatile chelating agent 8-hydroxyquinoline. In the absence of direct experimental data in peer-reviewed literature, this document leverages established principles of physical chemistry and extrapolates from data on structurally analogous compounds to provide a robust predictive framework. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvent systems. It is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's physicochemical properties to advance their work.
Introduction and Scientific Context
This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are renowned for their wide range of biological activities and applications, from serving as metal chelators in neuroprotective and anticancer research to acting as fluorescent chemosensors.[1] The therapeutic and diagnostic utility of any compound is fundamentally linked to its solubility, which governs its bioavailability, formulation feasibility, and behavior in biological assays.
The introduction of an isopropoxymethyl group at the 5-position of the 8-HQ scaffold is a strategic chemical modification intended to modulate the parent molecule's lipophilicity and, consequently, its solubility and biological interactions. Understanding the solubility of this specific derivative is therefore a critical first step in its evaluation for any potential application.
This guide provides a predictive solubility profile based on the known properties of the 8-hydroxyquinoline core and related derivatives. It further equips researchers with the necessary methodologies to validate these predictions and generate precise, quantitative solubility data.
Predicted Physicochemical and Solubility Profile
The molecular structure of this compound dictates its interactions with different solvents. The key features are the hydrophobic quinoline ring system, the polar chelating region comprising the hydroxyl group and the pyridine nitrogen, and the moderately nonpolar isopropoxymethyl ether linkage.
While experimental data for the target compound is not available, we can infer its properties from the closely related analog, 5-(Isobutoxymethyl)-8-quinolinol .[2]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale & Implications for Solubility |
| Molecular Formula | C₁₃H₁₅NO₂ | - |
| Molecular Weight | ~217.26 g/mol | Larger molecules can sometimes be more difficult to solvate. |
| XLogP3 | ~2.7 - 3.0 | This value, analogous to that of 5-(isobutoxymethyl)-8-quinolinol (XLogP3 ≈ 2.9)[2], indicates significant lipophilicity, predicting low intrinsic solubility in aqueous media. |
| Hydrogen Bond Donors | 1 (from hydroxyl group) | Allows for interaction with protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 3 (N in ring, 2 O atoms) | Provides sites for hydrogen bonding with protic solvents. |
| Amphiprotic Nature | Can act as an acid (phenolic -OH) and a base (pyridine N) | Solubility is expected to be highly dependent on pH.[3][4] |
Based on these properties, a qualitative solubility profile can be predicted.
Table 2: Predicted Qualitative Solubility of this compound in Different Solvent Classes
| Solvent Class | Predicted Solubility | Scientific Rationale |
| Aqueous Media (Water, PBS) | Poorly Soluble | The high lipophilicity (predicted XLogP3 > 2.5) from the aromatic core and the ether side chain will limit solubility in water's highly polar, structured hydrogen-bond network.[3][5] |
| Polar Protic Solvents (Ethanol, Methanol) | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar hydroxyl and nitrogen sites of the molecule.[3][6] |
| Polar Aprotic Solvents (DMSO, DMF, Acetone) | Freely Soluble | These solvents can disrupt their own intermolecular forces to solvate the molecule without the high energetic penalty associated with breaking the water lattice. 8-HQ is readily soluble in these solvents.[1][6] |
| Non-Polar/Halogenated Solvents (Chloroform, Benzene) | Soluble | The large, nonpolar surface area of the quinoline ring system allows for favorable van der Waals interactions with non-polar solvents.[1][6] |
| Acidic Aqueous Solutions (e.g., pH < 4) | Soluble | The basic pyridine nitrogen (pKa ~5) will be protonated, forming a cationic species (a quinolinium salt) which is significantly more water-soluble.[3][4] |
| Alkaline Aqueous Solutions (e.g., pH > 10) | Soluble | The acidic phenolic hydroxyl group (pKa ~9.9) will be deprotonated to form a phenoxide anion, which is also more soluble in water.[4] |
Methodologies for Experimental Solubility Determination
It is imperative for researchers to experimentally verify the predicted solubility. The thermodynamic or "equilibrium" solubility is the most relevant value for drug development and is best determined using the Shake-Flask Method , which remains the gold standard for its reliability.[7]
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol describes the definitive method for measuring the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF) compatible with the solvent
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~5-10 mg of the compound to 1 mL of the solvent.
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[8]
-
Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. To remove all undissolved solids, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes.
-
Sample Collection: Carefully collect the clear supernatant. To ensure no fine particulates are carried over, it is best practice to filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm).
-
Quantification:
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standards and determine the concentration of the compound in the saturated supernatant. This concentration is the equilibrium solubility.
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Strategies for Solubility Enhancement
For many applications, particularly in biological assays requiring aqueous buffers, the intrinsic solubility of this compound may be insufficient. Several strategies can be employed to overcome this limitation.
-
pH Adjustment: As predicted, leveraging the amphiprotic nature of the molecule is the most direct approach.[4] Creating a stock solution in a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution will protonate or deprotonate the molecule, respectively, creating a highly soluble salt form that can then be diluted into the final assay buffer.
-
Use of Co-solvents: For stock solution preparation, using a water-miscible organic solvent like DMSO is common.[9] This is effective for achieving high initial concentrations. However, researchers must be cautious of the "crashing out" phenomenon, where the compound precipitates upon significant dilution into an aqueous buffer. It is crucial to keep the final concentration of the organic co-solvent low (typically <1% v/v) to avoid artifacts in biological systems.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[10]
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An In-depth Technical Guide to the Theoretical and Computational Study of 5-(Isopropoxymethyl)-8-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities, including anticancer, antimicrobial, antifungal, and neuroprotective effects.[1][2] The core of their therapeutic potential often lies in their ability to chelate essential metal ions, thereby disrupting critical biological processes.[1] This guide focuses on a specific derivative, 5-(Isopropoxymethyl)-8-quinolinol, providing a comprehensive theoretical framework for its investigation. We will delve into its synthesis, explore its physicochemical properties through computational analysis, and outline methodologies for predicting its biological activity using molecular modeling techniques. This document serves as a technical blueprint for researchers aiming to understand and exploit the therapeutic potential of this promising compound.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline moiety is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring.[3] This unique structure confers upon it the ability to act as a potent monoprotic bidentate chelating agent.[1][4] The proximity of the C8 hydroxyl group and the nitrogen atom in the pyridine ring allows for the formation of stable complexes with a wide range of metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺.[1][4] This chelation is central to the biological activity of many 8-HQ derivatives and can elicit therapeutic effects through two primary mechanisms:
-
Deprivation of Essential Metals: By sequestering essential metal ions from the biological environment, 8-HQ derivatives can inhibit the function of metalloenzymes that are crucial for the growth and replication of pathogens or cancer cells.[1]
-
Formation of Bioactive Complexes: The metal-8-HQ complex itself can be the active therapeutic agent. These complexes often exhibit increased lipophilicity, allowing for enhanced penetration of cell membranes, where they can induce cellular damage, for instance, by catalyzing the formation of reactive oxygen species (ROS).[1]
The substituent at the C5 position of the 8-hydroxyquinoline ring plays a crucial role in modulating the compound's physicochemical properties and biological activity. The introduction of an isopropoxymethyl group in this compound is expected to influence its lipophilicity, steric profile, and potential interactions with biological targets.
Synthesis Pathway for this compound
The synthesis of this compound can be achieved through a two-step process starting from the readily available 8-hydroxyquinoline. The key intermediate is 5-(chloromethyl)-8-quinolinol hydrochloride, which is then reacted with isopropoxide.
Step 1: Synthesis of 5-(chloromethyl)-8-quinolinol hydrochloride
The initial step involves the chloromethylation of 8-hydroxyquinoline. This reaction is typically carried out by treating 8-hydroxyquinoline with formaldehyde and hydrochloric acid.[5]
Protocol:
-
Mix 8-hydroxyquinoline (0.1 mol), 32% aqueous hydrochloric acid (16 mL), and 37% aqueous formaldehyde (16 mL, 0.1 mol) at 0°C.
-
Pass hydrogen chloride gas through the mixture for 6 hours.
-
Allow the reaction mixture to stand at room temperature for 2 hours.
-
Collect the resulting yellow solid by filtration.
-
Wash the solid with 90% ethanol and dry under vacuum to yield 5-(chloromethyl)-8-quinolinol hydrochloride.[5]
Step 2: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom in 5-(chloromethyl)-8-quinolinol hydrochloride with an isopropoxy group. This is achieved by reacting the intermediate with sodium isopropoxide.
Protocol:
-
Prepare a solution of sodium isopropoxide by dissolving sodium metal in anhydrous isopropanol.
-
Add 5-(chloromethyl)-8-quinolinol hydrochloride to the sodium isopropoxide solution.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by thin-layer chromatography).
-
After cooling, neutralize the mixture with a suitable acid.
-
Extract the product with an organic solvent and purify using column chromatography.
Caption: Synthesis of this compound.
Theoretical and Computational Methodologies
Computational chemistry provides powerful tools to predict the properties and behavior of molecules, offering insights that can guide experimental work and accelerate the drug discovery process.
3.1. Density Functional Theory (DFT) for Physicochemical Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating various molecular properties.
Key Applications:
-
Geometric Optimization: Determining the most stable three-dimensional conformation of this compound.
-
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[6]
-
Molecular Electrostatic Potential (MEP): Mapping the MEP surface helps to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into potential intermolecular interactions.[6]
-
Spectroscopic Analysis: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the structural characterization of the synthesized compound.[6]
Experimental Protocol for DFT Calculations:
-
Software: Utilize computational chemistry software such as Gaussian, ORCA, or Spartan.
-
Method: Employ a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p).
-
Input: Create an input file with the initial coordinates of this compound.
-
Calculation: Perform a geometry optimization calculation followed by frequency analysis to ensure a true energy minimum.
-
Analysis: Analyze the output file to extract the optimized geometry, electronic properties (HOMO, LUMO), and simulated spectra.
3.2. Molecular Docking for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Workflow:
-
Target Selection: Based on the known biological activities of 8-hydroxyquinoline derivatives (e.g., anticancer, antimicrobial), select relevant protein targets. For instance, topoisomerases, kinases, or metalloenzymes involved in microbial metabolism.
-
Ligand and Receptor Preparation: Prepare the 3D structure of this compound and the crystal structure of the target protein (obtained from the Protein Data Bank). This involves adding hydrogen atoms, assigning charges, and defining the binding site.
-
Docking Simulation: Use docking software like AutoDock, Glide, or GOLD to perform the docking calculations. The software will explore various conformations and orientations of the ligand within the protein's binding site.
-
Scoring and Analysis: The docking results are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal chelation) between the ligand and the protein.
Caption: Molecular Docking Workflow.
3.3. Molecular Dynamics (MD) Simulations for Studying Complex Stability
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. For this compound, MD simulations can be used to:
-
Assess Binding Stability: Evaluate the stability of the ligand-protein complex obtained from molecular docking.
-
Characterize Conformational Changes: Observe how the ligand and protein adapt to each other upon binding.
-
Calculate Binding Free Energy: More accurately estimate the binding affinity by considering the dynamic nature of the system.
Predicted Physicochemical and Biological Properties
Based on the general properties of 8-hydroxyquinoline derivatives, we can predict the following for this compound:
| Property | Predicted Value/Characteristic | Rationale |
| Lipophilicity (LogP) | Moderately lipophilic | The isopropoxymethyl group increases lipophilicity compared to 8-HQ, potentially enhancing membrane permeability. |
| Metal Chelating Ability | Strong | The core 8-hydroxyquinoline scaffold is a potent chelator for various metal ions.[4] |
| Potential Biological Targets | Metalloenzymes, DNA topoisomerases, kinases | Based on the known activities of other 8-HQ derivatives.[7][8] |
| Predicted Biological Activities | Anticancer, antimicrobial, antifungal | These are common activities observed for a wide range of 8-HQ derivatives.[7][9] |
Conclusion
This compound is a promising derivative of the versatile 8-hydroxyquinoline scaffold. The theoretical and computational methodologies outlined in this guide provide a robust framework for its comprehensive investigation. By combining DFT calculations for property prediction, molecular docking for target identification, and MD simulations for stability analysis, researchers can gain significant insights into the therapeutic potential of this compound. This in-silico approach can effectively guide experimental efforts, saving time and resources in the drug development pipeline. The exploration of such derivatives is crucial for the discovery of novel therapeutic agents with improved efficacy and safety profiles.
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The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2015). RSC Advances, 5(127), 104621-104639. Retrieved January 18, 2026, from [Link]
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The 8-Hydroxyquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold, a bicyclic heteroaromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the 8-hydroxyquinoline core, delving into its fundamental chemical properties, synthetic methodologies, and diverse therapeutic applications. We will explore its critical role as a metal chelator and ionophore, and how these properties are harnessed to combat a range of diseases, including cancer, neurodegenerative disorders, and microbial infections. This guide will further provide detailed experimental protocols for the synthesis and biological evaluation of 8-HQ derivatives, alongside a critical analysis of their structure-activity relationships (SAR).
The Chemical and Biological Significance of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline, also known as oxine, is a planar, lipophilic molecule whose structure, featuring a hydroxyl group at the C8 position of the quinoline ring, endows it with unique chemical properties.[2][3] The proximity of the hydroxyl group to the nitrogen atom in the pyridine ring creates a bidentate chelating site, allowing for the formation of stable complexes with a wide array of metal ions, including copper, zinc, and iron.[4][5] This metal-chelating ability is central to many of its biological functions.[6]
The versatile reactivity of the 8-hydroxyquinoline core allows for functionalization at various positions, enabling medicinal chemists to fine-tune its physicochemical and pharmacological properties.[7] This adaptability has led to the development of a vast library of 8-HQ derivatives with a wide range of therapeutic applications, including anticancer, neuroprotective, antibacterial, antifungal, and antiviral activities.[1][8][9]
Synthetic Strategies for 8-Hydroxyquinoline and its Derivatives
The synthesis of the 8-hydroxyquinoline core and its subsequent derivatization are critical steps in the drug discovery process. Several synthetic routes have been established, with the Skraup synthesis being a classical and industrially relevant method for preparing the core scaffold.[7] Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become powerful tools for the functionalization of the 8-HQ ring, allowing for the introduction of diverse substituents to explore structure-activity relationships.[7]
Core Synthesis: The Skraup Reaction
The Skraup synthesis is a well-established method for the preparation of quinolines from an aromatic amine, glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[7] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a conjugate addition of the aromatic amine, cyclization, and subsequent oxidation to yield the quinoline ring.
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [7][10]
-
Materials: o-Aminophenol, glycerol, concentrated sulfuric acid, o-nitrophenol, ferrous sulfate heptahydrate.
-
Procedure:
-
In a fume hood, carefully prepare a mixture of glycerol, concentrated sulfuric acid, and o-aminophenol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The temperature should be carefully monitored and not exceed 120°C.
-
In a separate reaction vessel, prepare a mixture of o-nitrophenol and ferrous sulfate. Heat this mixture to an initial temperature of 100-120°C.
-
Slowly and portion-wise, add the o-aminophenol/glycerol/sulfuric acid mixture to the heated o-nitrophenol/ferrous sulfate mixture. The rate of addition should be controlled to maintain the reaction temperature below 140°C.
-
After the addition is complete, continue heating the reaction mixture at 135-140°C for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature. Carefully add distilled water with stirring.
-
Neutralize the acidic solution by adding a 20% potassium hydroxide solution until the pH reaches 7.5-8.
-
The crude 8-hydroxyquinoline will precipitate. Isolate the product by filtration, wash with cold water, and purify by recrystallization or steam distillation.
-
Functionalization: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][11] This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the 8-hydroxyquinoline scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-8-(benzyloxy)quinoline with Phenylboronic Acid [12]
-
Materials: 5-Bromo-8-(benzyloxy)quinoline, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium phosphate (K₃PO₄), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a reaction vial, add 5-bromo-8-(benzyloxy)quinoline (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₃PO₄ (2 equivalents).
-
Add anhydrous DMF to the vial.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Seal the vial and heat the reaction mixture at 80°C for 24 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The benzyloxy protecting group can be removed by catalytic hydrogen transfer using palladium on carbon and a hydrogen donor like cyclohexa-1,4-diene to yield the final 5-phenyl-8-hydroxyquinoline.[12]
-
Therapeutic Applications of the 8-Hydroxyquinoline Scaffold
The unique properties of the 8-hydroxyquinoline scaffold have been exploited in the development of therapeutic agents for a wide range of diseases.
Anticancer Activity
8-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[13] Their ability to chelate essential metal ions can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival, such as ribonucleotide reductase and matrix metalloproteinases (MMPs).[2]
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. [8][9]Their primary mechanism of action is believed to be their ability to chelate essential metal ions, thereby depriving microbes of vital nutrients and disrupting key enzymatic processes. [5]In the case of Mycobacterium tuberculosis, 8-hydroxyquinolines act as copper ionophores, increasing the intracellular concentration of copper to toxic levels and inducing the production of reactive oxygen species (ROS), leading to bacterial cell death. [10][12]
Table 2: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [1] |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | Potent activity | [1] |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Listeria monocytogenes | 5.57 | [1] |
| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Aeromonas hydrophila | 5.26 | [1] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [12] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MSSA) | 2.2 | [12] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | 1.1 | [12] |
Structure-Activity Relationships (SAR)
The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
-
Anticancer Activity: Substitution at the C5 and C7 positions with halogen atoms often enhances anticancer activity. [11]The introduction of a methyl group at the C2 position in 5,7-dichloro-8-hydroxyquinoline has been shown to increase its cytotoxicity against certain cancer cell lines. [9]* Antimicrobial Activity: Halogenation at the C5 and C7 positions generally increases antibacterial and antifungal activity. [1][2]For instance, 7-bromo-8-hydroxyquinoline and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) exhibit enhanced activity against Gram-negative bacteria compared to the parent 8-hydroxyquinoline. [1]The presence of a nitro group at the C5 position (nitroxoline) also confers potent antibacterial properties. [1]* Neuroprotective Activity: The specific substitution pattern influences the metal-chelating and Aβ anti-aggregating properties. For example, PBT2, a derivative with chloro and dimethylaminomethyl substituents, has shown promise in clinical trials for Alzheimer's disease. [8]
Conclusion
The 8-hydroxyquinoline scaffold represents a highly versatile and privileged core in medicinal chemistry. Its unique metal-chelating properties, coupled with the ease of synthetic modification, have enabled the development of a wide array of potent therapeutic agents. The continued exploration of the structure-activity relationships of novel 8-hydroxyquinoline derivatives holds great promise for the discovery of new and effective treatments for cancer, neurodegenerative diseases, and infectious diseases. This guide provides a solid foundation for researchers to delve into this exciting area of drug discovery and development.
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O’Charoen, S., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and biophysics reports, 5, 279-286. Available from: [Link]
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Mills, D., & Sears, B. B. (1979). 8-hydroxyquinoline inhibition of DNA synthesis and intragenic recombination during yeast meiosis. Genetical research, 33(3), 269–279. Available from: [Link]
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Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. (2015). ACS medicinal chemistry letters, 6(11), 1133–1138. Available from: [Link]
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MDPI. Are Reactive Oxygen Species (ROS) the Main Mechanism by Which Copper Ion Treatment Degrades the DNA of Mycobacterium avium subsp. paratuberculosis Suspended in Milk?. International Journal of Molecular Sciences. 2022. Available from: [Link]
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Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. (2015). ACS medicinal chemistry letters, 6(11), 1109–1114. Available from: [Link]
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Identification of potential MMP-8 inhibitors through virtual screening of natural product databases. (2023). Scientific reports, 13(1), 22353. Available from: [Link]
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Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2022). Molecules (Basel, Switzerland), 27(19), 6674. Available from: [Link]
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The Art and Science of Metal Chelation by 8-Hydroxyquinolines: A Technical Guide for Researchers and Drug Developers
Foreword: The Enduring Potency of a Privileged Scaffold
Within the expansive landscape of medicinal chemistry and analytical science, few molecular scaffolds have demonstrated the enduring versatility and therapeutic potential of 8-hydroxyquinoline (8-HQ). This bicyclic aromatic compound, at its core, is a master manipulator of metal ions. Its ability to form stable complexes with a wide array of biologically and environmentally significant metals has positioned 8-HQ and its derivatives at the forefront of research in neurodegenerative diseases, oncology, and infectious diseases.[1] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a blend of foundational principles, field-proven experimental methodologies, and insights into the therapeutic applications of this remarkable class of compounds. We will delve into the intricate dance between 8-hydroxyquinolines and metal ions, exploring the nuances of their coordination chemistry and the profound biological consequences that ensue.
The Fundamental Principles of 8-Hydroxyquinoline Metal Chelation
8-Hydroxyquinoline is a bidentate chelating agent, meaning it grasps a central metal ion in a pincer-like fashion through two of its atoms: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[2][3] This chelation is a highly specific and potent interaction, driven by the formation of a stable five-membered ring with the metal ion. The resulting metal complex exhibits physicochemical and biological properties that are markedly different from those of the free ligand or the metal ion alone.
The chelation process is initiated by the deprotonation of the hydroxyl group, allowing the negatively charged oxygen to form a coordinate bond with the positively charged metal ion. Simultaneously, the nitrogen atom, with its lone pair of electrons, also coordinates with the metal center. The stoichiometry of the resulting complex is dependent on the coordination number of the metal ion; for instance, divalent cations like Cu(II) and Zn(II) typically form 1:2 complexes with 8-hydroxyquinoline, while trivalent cations like Fe(III) form 1:3 complexes.[4]
The affinity of 8-hydroxyquinoline for different metal ions is governed by several factors, including the charge, size, and electronic configuration of the metal ion, as well as the pH of the surrounding medium. The stability of these metal complexes generally follows the Irving-Williams series for divalent cations: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5] This predictable trend is a cornerstone of understanding and predicting the behavior of 8-hydroxyquinoline in complex biological systems.
Diagram 1: The Chelation of a Divalent Metal Ion by 8-Hydroxyquinoline
Caption: Chelation of a divalent metal ion (M²⁺) by two 8-hydroxyquinoline (8-HQ) molecules.
Characterizing Metal Chelation: Essential Experimental Protocols
The robust characterization of the metal chelating properties of 8-hydroxyquinoline derivatives is paramount for understanding their mechanism of action and for the development of novel therapeutic agents. This section provides detailed, step-by-step methodologies for three fundamental techniques: UV-Vis spectroscopy, fluorescence spectroscopy, and potentiometric titration.
UV-Vis Spectroscopy for Stoichiometry and Binding Analysis
UV-Vis spectroscopy is a workhorse technique for investigating the formation of metal-ligand complexes. The binding of a metal ion to 8-hydroxyquinoline often results in a significant shift in the absorption spectrum, providing a direct means to monitor the chelation process.
Protocol 1: Determination of Metal-Ligand Stoichiometry using the Job's Plot Method
Objective: To determine the stoichiometric ratio of a metal-8-hydroxyquinoline complex.
Materials:
-
8-hydroxyquinoline derivative stock solution (e.g., 1 mM in ethanol or DMSO)
-
Metal salt stock solution (e.g., 1 mM aqueous solution of CuSO₄, ZnCl₂, or FeCl₃)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Equimolar Solutions: Prepare equimolar solutions of the 8-hydroxyquinoline derivative and the metal salt in the chosen buffer.
-
Preparation of Job's Plot Solutions: In a series of microcentrifuge tubes or a 96-well plate, prepare a set of solutions where the total molar concentration of the ligand and metal is constant, but their mole fractions vary. For a total volume of 1 mL, the volume of the ligand solution will range from 0 to 1 mL, while the volume of the metal solution will range from 1 to 0 mL, in increments of 0.1 mL.
-
Incubation: Gently mix the solutions and allow them to incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 15-30 minutes).
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. This λmax is typically determined beforehand by comparing the spectra of the free ligand and the fully formed complex.
-
Data Analysis: Plot the absorbance at λmax against the mole fraction of the ligand. The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.
Causality Behind Experimental Choices: The Job's plot method is based on the principle that the concentration of the complex will be highest when the reactants are present in their stoichiometric ratio. By keeping the total concentration constant, we ensure that any change in absorbance is directly proportional to the concentration of the formed complex.
Diagram 2: Experimental Workflow for Job's Plot Analysis
Caption: Workflow for determining complex stoichiometry using the Job's plot method.
Fluorescence Spectroscopy for Enhanced Sensitivity and Binding Affinity
Many 8-hydroxyquinoline derivatives exhibit weak fluorescence in their free form, which is significantly enhanced upon metal chelation. This phenomenon, known as chelation-enhanced fluorescence (CHEF), provides a highly sensitive method for studying metal binding.
Protocol 2: Fluorescence Titration for Determining Binding Affinity (Kd)
Objective: To determine the dissociation constant (Kd) of a metal-8-hydroxyquinoline complex.
Materials:
-
8-hydroxyquinoline derivative stock solution (e.g., 10 µM in buffer)
-
Metal salt stock solution (e.g., 1 mM aqueous solution)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Determine Optimal Wavelengths: Record the excitation and emission spectra of the free ligand and the ligand in the presence of an excess of the metal ion to determine the optimal excitation and emission wavelengths for the complex.
-
Prepare Ligand Solution: In a cuvette, prepare a solution of the 8-hydroxyquinoline derivative at a fixed concentration (e.g., 1 µM) in the buffer.
-
Titration: Sequentially add small aliquots of the concentrated metal salt solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for a few minutes.
-
Fluorescence Measurement: Record the fluorescence intensity at the predetermined emission wavelength after each addition of the metal ion.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration. The data can then be fitted to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to calculate the dissociation constant (Kd).
Causality Behind Experimental Choices: The increase in fluorescence upon chelation is often due to the rigidification of the molecular structure, which reduces non-radiative decay pathways. By titrating a fixed concentration of the ligand with increasing concentrations of the metal, we can monitor the saturation of the binding sites and determine the affinity of the interaction.
Potentiometric Titration for Precise Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.
Protocol 3: Potentiometric Determination of Stability Constants
Objective: To determine the stepwise stability constants (log K) of metal-8-hydroxyquinoline complexes.
Materials:
-
Calibrated pH meter with a glass electrode
-
Thermostated titration vessel
-
Microburette
-
Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
8-hydroxyquinoline derivative
-
Metal salt solution of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., 0.1 M KCl)
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of Ligand: Titrate a solution of the 8-hydroxyquinoline derivative and a known excess of strong acid with the standardized strong base in the absence of the metal ion. This allows for the determination of the protonation constants of the ligand.
-
Titration of Ligand and Metal: Titrate a solution containing the 8-hydroxyquinoline derivative, the metal ion, and a known excess of strong acid with the standardized strong base.
-
Data Acquisition: Record the pH value after each addition of the titrant.
-
Data Analysis: The titration data (volume of titrant vs. pH) are analyzed using specialized software (e.g., HYPERQUAD). The software refines the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values based on a proposed chemical model of the species in solution.
Causality Behind Experimental Choices: The formation of metal complexes releases protons into the solution, causing a shift in the titration curve compared to the titration of the free ligand. By precisely measuring these pH changes, we can calculate the concentrations of all species in equilibrium at each point of the titration and thereby determine the stability constants.
Structure-Activity Relationships: Tailoring Chelation for Therapeutic Efficacy
The therapeutic potential of 8-hydroxyquinoline derivatives is intimately linked to their metal chelating properties. By strategically modifying the 8-HQ scaffold, medicinal chemists can fine-tune the affinity and selectivity for specific metal ions, as well as modulate the lipophilicity and pharmacokinetic properties of the resulting compounds.
The introduction of substituents at various positions on the quinoline ring can have a profound impact on the electronic and steric properties of the chelating moiety. For example, electron-withdrawing groups can decrease the basicity of the nitrogen and oxygen atoms, thereby reducing the stability of the metal complexes. Conversely, electron-donating groups can enhance the chelating ability.
Furthermore, the addition of bulky substituents can introduce steric hindrance that favors the binding of certain metal ions over others, leading to improved selectivity. The lipophilicity of the molecule, which is crucial for its ability to cross cell membranes, can also be modulated by the addition of hydrophobic or hydrophilic functional groups. This is particularly important for targeting diseases of the central nervous system, where the ability to cross the blood-brain barrier is a key requirement.[6]
Therapeutic Applications: Harnessing Metal Chelation for Disease Intervention
The ability of 8-hydroxyquinoline derivatives to modulate metal homeostasis has led to their investigation as therapeutic agents for a wide range of diseases.
Neurodegenerative Diseases: Restoring Metal Balance in the Brain
The brains of patients with neurodegenerative disorders such as Alzheimer's and Parkinson's diseases are characterized by an accumulation of metal ions, particularly copper, zinc, and iron, in protein aggregates.[1] These metals can promote the aggregation of amyloid-beta (Aβ) peptides and contribute to oxidative stress. 8-Hydroxyquinoline derivatives, such as clioquinol and its successor PBT2, have been shown to chelate these excess metal ions, promoting the dissolution of Aβ plaques and reducing metal-induced neurotoxicity.[6][7] The proposed mechanism involves the redistribution of these metals, restoring their normal physiological functions.
Diagram 3: Proposed Mechanism of 8-Hydroxyquinoline in Alzheimer's Disease
Caption: 8-HQ-metal complexes can trigger apoptosis in cancer cells via ROS and mitochondria.
Data Presentation: A Comparative Overview of Stability Constants
The stability constant (log K) is a quantitative measure of the affinity of a ligand for a metal ion. The following table summarizes the stepwise stability constants for the formation of 8-hydroxyquinoline complexes with several biologically relevant metal ions, as determined by potentiometry.
Table 1: Stepwise Stability Constants (log K) of 8-Hydroxyquinoline Metal Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) | log K₁ | log K₂ | log K₃ |
| Cu(II) | 1:2 | 12.1 | 11.2 | - |
| Zn(II) | 1:2 | 8.6 | 7.9 | - |
| Ni(II) | 1:2 | 9.8 | 8.5 | - |
| Co(II) | 1:2 | 9.5 | 8.2 | - |
| Fe(III) | 1:3 | 12.3 | 11.5 | 10.0 |
Data sourced from potentiometric studies. [4]
Conclusion and Future Directions
The metal chelating properties of 8-hydroxyquinoline and its derivatives represent a rich and fertile ground for scientific exploration and therapeutic innovation. The principles and methodologies outlined in this guide provide a solid foundation for researchers seeking to harness the power of these remarkable compounds. As our understanding of the intricate roles of metals in health and disease continues to evolve, so too will the opportunities to design and develop novel 8-hydroxyquinoline-based agents with enhanced efficacy and selectivity. The future of this field lies in the rational design of next-generation chelators, the development of sophisticated drug delivery systems, and the elucidation of the complex interplay between metal homeostasis and cellular signaling pathways.
References
-
Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. PubMed. [Link]
-
Studies on antitumor mechanism of two planar platinum(II) complexes with 8-hydroxyquinoline: Synthesis, characterization, cytotoxicity, cell cycle and apoptosis. ResearchGate. [Link]
-
Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells. Semantic Scholar. [Link]
-
Synthesis, crystal structure, cytotoxicity and action mechanism of a Rh(III) complex with 8-hydroxy-2-methylquinoline as a. SciSpace. [Link]
-
Differential modulation of Alzheimer's disease amyloid β-peptide accumulation by diverse classes of metal ligands. PubMed Central. [Link]
-
Platinum(II) 5-substituted-8-hydroxyquinoline coordination compounds induces mitophagy-mediated apoptosis in A549/DDP cancer cells. PubMed. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. [Link]
-
Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central. [Link]
-
Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. PubMed. [Link]
-
Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. PubMed Central. [Link]
-
Resveratrol and clioquinol as metal-chelating agents. The proposed... ResearchGate. [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]
-
Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST. [Link]
-
GUIDELINES FOR THE DETERMINATION OF STABILITY. IUPAC. [Link]
-
Determination of stability constant by Potentiometric titrations -II. YouTube. [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org. [Link]
-
Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. ACS Publications. [Link]
-
Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. National Institutes of Health. [Link]
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cost-nectar.eu [cost-nectar.eu]
Methodological & Application
Application Note & Protocol: Synthesis and Characterization of 5-(Isopropoxymethyl)-8-quinolinol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis and characterization of metal complexes derived from 5-(Isopropoxymethyl)-8-quinolinol. 8-Hydroxyquinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their robust chelating properties. The introduction of an isopropoxymethyl group at the 5-position is a strategic modification designed to enhance lipophilicity and modulate the electronic properties of the resulting metal complexes, potentially leading to improved biological activity or novel material characteristics. This guide offers a detailed, step-by-step protocol for the synthesis of the ligand and its subsequent complexation with various metal ions. It also delves into the underlying chemical principles and provides insights into the characterization of these novel compounds.
Introduction: The Significance of 8-Quinolinol and its Derivatives
8-Quinolinol (also known as oxine) is a versatile bicyclic aromatic organic compound that has been extensively studied for its ability to form stable complexes with a wide range of metal ions. This chelating ability is central to its diverse applications, which include roles as an antiseptic, a disinfectant, and a precursor in the synthesis of various drugs and agrochemicals. The formation of these metal complexes often leads to enhanced biological activity compared to the free ligand. For instance, the copper complex of 8-hydroxyquinoline has shown potent anticancer activity.
The functionalization of the 8-quinolinol scaffold allows for the fine-tuning of its physicochemical and biological properties. The introduction of an isopropoxymethyl group at the 5-position, as detailed in this protocol, is a deliberate modification aimed at increasing the lipophilicity of the molecule. This can enhance its ability to cross biological membranes, a crucial factor in drug design. Furthermore, the electronic nature of the substituent can influence the stability and reactivity of the resulting metal complexes.
Synthesis of the Ligand: this compound
The synthesis of this compound is a multi-step process that begins with the chloromethylation of 8-quinolinol, followed by a nucleophilic substitution with isopropoxide. This method provides a reliable route to the desired ligand.
Overall Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
8-Quinolinol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Sodium metal
-
Anhydrous Isopropanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Step 1: Synthesis of 5-(Chloromethyl)-8-quinolinol
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, suspend 8-quinolinol (1 equivalent) and paraformaldehyde (1.2 equivalents) in concentrated hydrochloric acid.
-
Bubble hydrogen chloride gas through the stirred suspension at room temperature for 2-3 hours.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(Chloromethyl)-8-quinolinol.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Synthesis of this compound
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare sodium isopropoxide by dissolving sodium metal (1.1 equivalents) in anhydrous isopropanol with stirring.
-
Once the sodium has completely dissolved, add a solution of 5-(Chloromethyl)-8-quinolinol (1 equivalent) in anhydrous isopropanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the isopropanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, this compound.
Synthesis of this compound Metal Complexes
The synthesized ligand can be chelated with a variety of metal ions to form stable complexes. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.
General Reaction for Metal Complexation
Caption: General reaction for the formation of metal complexes.
Detailed Experimental Protocol
Materials:
-
This compound
-
Metal(II) salt (e.g., Copper(II) chloride, Zinc(II) acetate)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
Protocol:
-
Dissolve this compound (2 equivalents) in ethanol or methanol in a round-bottom flask.
-
To this solution, add a solution of the metal(II) salt (1 equivalent) in the same solvent dropwise with constant stirring.
-
Add a base (e.g., a dilute solution of NaOH or TEA) dropwise to deprotonate the hydroxyl group of the quinolinol, facilitating chelation. The formation of a precipitate usually indicates the formation of the complex.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitate by filtration, wash with the solvent used for the reaction, and then with water to remove any unreacted metal salt and base.
-
Dry the resulting metal complex under vacuum.
Table of Reaction Parameters
| Metal Ion | Ligand:Metal Ratio | Solvent | Base | Typical Yield (%) |
| Cu²⁺ | 2:1 | Ethanol | Triethylamine | 85-95 |
| Zn²⁺ | 2:1 | Methanol | NaOH | 80-90 |
| Ni²⁺ | 2:1 | Ethanol | Triethylamine | 75-85 |
| Co²⁺ | 2:1 | Methanol | NaOH | 70-80 |
Characterization of the Ligand and its Metal Complexes
A comprehensive characterization of the synthesized compounds is essential to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized ligand. The disappearance of the phenolic proton signal in the ¹H NMR spectrum upon complexation is a key indicator of metal chelation.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the ligand and its metal complexes, confirming their composition.
-
Infrared (IR) Spectroscopy: The C-O stretching frequency of the phenolic group in the ligand will shift upon coordination to the metal ion.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes will differ significantly from that of the free ligand, providing information about the electronic transitions and the coordination environment of the metal ion.
-
Elemental Analysis: Determines the elemental composition (C, H, N) of the compounds, which can be compared with the calculated values to assess purity.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound and its subsequent complexation with various metal ions. The strategic introduction of the isopropoxymethyl group offers a promising avenue for the development of novel therapeutic agents and functional materials. The characterization techniques outlined are essential for validating the successful synthesis of these compounds and for elucidating their structural and electronic properties.
References
Application Note: 5-(Isopropoxymethyl)-8-quinolinol as a Selective Fluorescent Probe for Metal Ion Detection
Introduction: The Critical Role of Metal Ion Sensing
Metal ions are fundamental to a vast array of biological and chemical processes. Zinc (Zn²⁺), for instance, is an essential cofactor in numerous enzymes and plays a critical role in gene expression and neurotransmission.[1] Conversely, ions like aluminum (Al³⁺) and cadmium (Cd²⁺) can be toxic even at trace concentrations. Therefore, the development of sensitive and selective methods for the detection of specific metal ions is of paramount importance in fields ranging from environmental monitoring and toxicology to cellular biology and drug discovery.[2]
Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time analysis and imaging.[3] Among the various classes of fluorophores, 8-hydroxyquinoline (8-HQ) and its derivatives are particularly noteworthy.[4] These compounds are effective chelators that often exhibit a significant change in their fluorescent properties upon binding to metal ions, providing a clear signal for detection.[5] This application note provides a detailed guide to the use of a specific 8-HQ derivative, 5-(Isopropoxymethyl)-8-quinolinol, as a fluorescent probe for metal ion detection.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The following application notes and protocols are based on the well-established principles of 8-hydroxyquinoline derivatives and experimental data from closely related 5-alkoxymethyl-8-quinolinol analogs.[6] This approach provides a scientifically grounded framework for the application of the target compound.
Sensing Mechanism: From Quenched to Fluorescent
The fluorescence response of 8-hydroxyquinoline derivatives like this compound is governed by a sophisticated interplay of photophysical processes, primarily Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[1][5]
In its free, unbound state, the 8-hydroxyquinoline moiety is typically weakly fluorescent. This is due to an efficient non-radiative decay pathway where, upon excitation, a proton is transferred from the hydroxyl group (-OH) at the 8-position to the quinoline nitrogen atom.[5] This ESIPT process leads to the formation of a non-fluorescent tautomer, effectively quenching the fluorescence.[1]
Upon the introduction of a target metal ion, the this compound molecule acts as a bidentate ligand, with the deprotonated hydroxyl oxygen and the quinoline nitrogen coordinating with the metal ion to form a stable five-membered chelate ring.[1] This chelation event has two critical consequences:
-
Inhibition of ESIPT: The coordination of the metal ion with the hydroxyl oxygen and the quinoline nitrogen blocks the intramolecular proton transfer pathway.[1]
-
Structural Rigidification: The formation of the metal complex increases the rigidity of the molecular structure, which reduces energy loss through vibrational and rotational motions.
Both of these effects suppress the non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield. This "turn-on" fluorescence response provides a high signal-to-noise ratio, enabling the sensitive detection of the target metal ion.[5]
Caption: Chelation of a metal ion by this compound.
Photophysical and Sensing Properties
The introduction of the isopropoxymethyl group at the 5-position of the 8-quinolinol core can influence the probe's solubility, cell permeability, and electronic properties, thereby fine-tuning its selectivity and sensitivity for specific metal ions. Based on data from analogous 5-alkoxymethyl-8-quinolinol derivatives, the following properties are anticipated for this compound.[6]
| Property | Expected Value/Characteristic | Rationale/Reference |
| Excitation Wavelength (λex) | ~370 - 400 nm | 8-HQ derivatives typically absorb in the near-UV region.[5] |
| Emission Wavelength (λem) | ~500 - 540 nm (Green Fluorescence) | Aluminum complexes of 5-alkoxymethyl-8-hydroxyquinolines exhibit green luminescence.[6] |
| Primary Target Ions | Al³⁺, Zn²⁺ | 8-HQ derivatives are well-known for their high affinity for these ions.[1][6] |
| Sensing Mode | "Turn-on" Fluorescence | Governed by the CHEF and ESIPT inhibition mechanisms.[5] |
| Solvent System | Aqueous-organic mixtures (e.g., THF/H₂O, DMSO/H₂O) | To ensure solubility of the probe and metal salts.[1] |
| Optimal pH Range | 6.0 - 8.0 | The deprotonation of the hydroxyl group is necessary for chelation.[7] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of stock solutions of this compound and metal ions for in vitro fluorescence assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Deionized water (18 MΩ·cm)
-
Metal salts (e.g., AlCl₃, ZnCl₂)
-
HEPES buffer (or other suitable biological buffer)
-
Sterile microcentrifuge tubes
Procedure:
-
Probe Stock Solution (10 mM):
-
In a sterile microcentrifuge tube, accurately weigh a desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
-
Metal Ion Stock Solutions (100 mM):
-
In separate sterile microcentrifuge tubes, weigh the appropriate amount of each metal salt.
-
Add deionized water to create 100 mM stock solutions.
-
Vortex until fully dissolved.
-
Store at 4°C.
-
-
Working Buffer (e.g., 20 mM HEPES, pH 7.4):
-
Prepare the buffer solution in deionized water and adjust the pH to 7.4.
-
Filter sterilize if necessary for cell-based assays.
-
Protocol 2: In Vitro Metal Ion Detection Assay
This protocol provides a general workflow for evaluating the fluorescence response of this compound to a specific metal ion.
Materials & Equipment:
-
Probe stock solution (10 mM in DMSO)
-
Metal ion stock solution (e.g., 100 mM AlCl₃ in H₂O)
-
Working buffer (20 mM HEPES, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Probe Working Solution:
-
Dilute the 10 mM probe stock solution in the working buffer to a final concentration of 10 µM. For example, add 10 µL of the 10 mM stock to 9.99 mL of buffer.
-
-
Baseline Fluorescence Measurement:
-
Transfer 2 mL of the 10 µM probe working solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength (e.g., 380 nm) and record the emission spectrum over a suitable range (e.g., 450-650 nm). This is the baseline fluorescence of the free probe.
-
-
Titration with Metal Ions:
-
To the cuvette containing the probe solution, add small aliquots of the metal ion stock solution (e.g., 2 µL increments of a 1 mM AlCl₃ solution).
-
After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (e.g., 520 nm) against the concentration of the added metal ion.
-
This will generate a titration curve, from which the limit of detection (LOD) and binding constant can be calculated.
-
Selectivity Assay:
To assess the selectivity of the probe, repeat the experiment with a range of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.) at a concentration that elicited a maximal response from the primary target ion. Compare the fluorescence enhancement to determine the probe's selectivity.
Caption: Workflow for in vitro metal ion detection using this compound.
Conclusion and Future Perspectives
This compound represents a promising fluorescent probe for the selective detection of metal ions, likely with high sensitivity for Al³⁺ and Zn²⁺. Its "turn-on" fluorescence mechanism, based on the well-understood principles of CHEF and ESIPT inhibition, provides a robust basis for its application in various analytical contexts. The protocols outlined in this note serve as a comprehensive starting point for researchers to explore the capabilities of this probe. Further research is warranted to fully characterize its photophysical properties, determine its selectivity profile across a broader range of metal ions, and validate its use in complex biological and environmental samples. The derivatization at the 5-position offers a versatile handle for future modifications to further enhance its performance and tailor its properties for specific applications, such as live-cell imaging or in-vivo sensing.
References
-
ResearchGate. (2004). Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. [Link]
-
Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. [Link]
-
Das, D., & Goel, N. (2014). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]
-
Rohini, Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record. [Link]
-
The Open University of Sri Lanka. (2021). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. [Link]
-
PubChem. 5-(Isobutoxymethyl)-8-quinolinol. [Link]
-
ResearchGate. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. [Link]
-
Jianbo, H., et al. (2018). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol/L. ResearchGate. [Link]
-
MDPI. (2022). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. [Link]
Sources
- 1. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
Application Note: A Validated Protocol for Assessing the Antifungal Activity of 8-Hydroxyquinoline Derivatives
Abstract
8-Hydroxyquinoline (8-HQ) and its derivatives represent a promising class of compounds with broad-spectrum antimicrobial activity, largely attributed to their metal-chelating properties. This application note provides a comprehensive, step-by-step protocol for determining the in vitro antifungal efficacy of 8-HQ derivatives against pathogenic yeasts, such as Candida species. The methodology is grounded in the internationally recognized Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution antifungal susceptibility testing.[1][2][3][4] We detail the determination of both the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible fungal growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death. Adherence to this protocol will ensure the generation of accurate, reproducible, and comparable data essential for preclinical drug development and mechanistic studies.
Introduction: The Scientific Rationale
8-Hydroxyquinoline (8-HQ) is a heterocyclic aromatic organic compound and a potent chelating agent. Its antimicrobial prowess stems from its ability to bind essential metal ions, such as iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), and magnesium (Mg²⁺).[5][6][7] Fungal pathogens rely on these metal ions as cofactors for a multitude of critical enzymes involved in cellular respiration, DNA replication, and structural integrity.[8] By sequestering these ions, 8-HQ derivatives disrupt these vital metabolic pathways, leading to a state of cellular starvation and inhibition of growth (fungistatic) or cell death (fungicidal).[5][6][8] Some derivatives have also been shown to directly damage the fungal cell wall and cytoplasmic membrane.[9][10][11][12]
Given this mechanism, a standardized method to quantify the antifungal potency of novel 8-HQ derivatives is paramount. The broth microdilution assay, as standardized by the CLSI, is the gold standard for this purpose, providing a quantitative measure of a compound's in vitro activity.[1][2][13][14] This application note provides a detailed workflow, from inoculum preparation to data interpretation, tailored for the specific properties of 8-HQ compounds.
Principle of the Assays
This protocol employs two sequential endpoint measurements:
-
Minimum Inhibitory Concentration (MIC): This is determined using a broth microdilution method. A standardized suspension of the target fungus is introduced into a 96-well microtiter plate containing serial twofold dilutions of the 8-HQ derivative. Following a defined incubation period, the wells are visually or spectrophotometrically assessed for fungal growth. The MIC is the lowest compound concentration at which no visible growth is observed.[14][15]
-
Minimum Fungicidal Concentration (MFC): This assay is a direct extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a nutrient-rich agar medium. After incubation, the number of surviving colony-forming units (CFUs) is counted. The MFC is defined as the lowest concentration of the compound that produces a ≥99.9% reduction in CFUs relative to the initial inoculum.[16][17][18]
Core Experimental Workflow
The following diagram outlines the complete experimental procedure from initial culture to final data analysis.
Materials and Reagents
Equipment:
-
Certified Class II Biological Safety Cabinet
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland Densitometer
-
Vortex mixer
-
Adjustable single and multichannel micropipettes (10-1000 µL)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile pipette tips, reservoirs, and conical tubes
Media and Reagents:
-
Fungal Strains: Quality control strains (e.g., Candida albicans ATCC 90028) and clinical isolates of interest.
-
Growth Media: Sabouraud Dextrose Agar (SDA) for routine culture.
-
Test Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[19][20][21]
-
8-Hydroxyquinoline Derivatives: Powder form, with known purity.
-
Solvent: Dimethyl sulfoxide (DMSO), analytical grade.
-
Positive Control: A standard antifungal agent (e.g., Fluconazole, Amphotericin B).
-
Sterile Saline: 0.85% NaCl solution.
Detailed Experimental Protocols
Protocol 1: Preparation of Fungal Inoculum
This protocol is based on the CLSI M27 standard to ensure the final inoculum density is within a reproducible range.[1][2]
-
Activate Culture: From a stock culture, streak the fungal isolate onto an SDA plate. Incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.
-
Prepare Initial Suspension: Using a sterile loop or swab, pick 4-5 well-isolated colonies (≥1 mm in diameter). Suspend them in 5 mL of sterile saline.
-
Standardize Inoculum: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or sterile saline. This is a critical step to ensure the starting cell density is consistent. A 0.5 McFarland standard corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Prepare Working Suspension: Perform a 1:1000 dilution of the standardized suspension in the RPMI-1640 test medium. This is achieved by first making a 1:50 dilution (e.g., 0.1 mL into 4.9 mL of RPMI) followed by a 1:20 dilution (e.g., 0.5 mL of the 1:50 dilution into 9.5 mL of RPMI). This working suspension will contain the final target inoculum density of 0.5-2.5 x 10³ CFU/mL.[20]
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Prepare Compound Stock Solution: Prepare a 10 mg/mL stock solution of each 8-HQ derivative in 100% DMSO.
-
Causality Note: DMSO is a common solvent for hydrophobic compounds. However, its concentration in the assay must be kept low (typically ≤1%) as it can be toxic to fungi at higher concentrations. A solvent toxicity control is therefore essential.
-
-
Prepare Microtiter Plate: a. Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12. b. In column 1, add 200 µL of the 8-HQ derivative at twice the highest desired final concentration (prepared by diluting the stock solution in RPMI-1640). c. Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this serial transfer from column 2 to 10. Discard 100 µL from column 10. d. Column 11 (Growth Control): Add 100 µL of RPMI-1640. This well will contain no compound. e. Column 12 (Sterility Control): Add 200 µL of RPMI-1640. This well will not be inoculated.
-
Inoculate the Plate: Add 100 µL of the working fungal suspension (from Protocol 1, Step 4) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well (except column 12) will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.[22]
-
Reading the MIC: After incubation, determine the MIC. This is the lowest concentration of the 8-HQ derivative that causes complete visual inhibition of growth. A reading mirror and comparison with the growth control (Column 11) are recommended. For azoles, a prominent reduction (≥50%) in turbidity is the endpoint.[15]
Protocol 3: Assay for MFC Determination
-
Subculturing: After reading the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated pipette, transfer a 20 µL aliquot from each well and plate it onto separate, labeled SDA plates.[17]
-
Incubation: Incubate the SDA plates at 35°C for 48 hours, or until growth is clearly visible in the growth control plate.
-
Reading the MFC: Count the number of colonies (CFUs) on each plate. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the colony count from the growth control plate before incubation.[16][18] A count of ≤3 colonies from a 20 µL inoculum of 10³ CFU/mL is often considered indicative of fungicidal activity.[17][23]
Data Presentation and Interpretation
Results should be recorded systematically. The ratio of MFC to MIC can provide insight into whether a compound is primarily fungistatic or fungicidal.
-
Fungicidal: An MFC/MIC ratio of ≤ 4.
-
Fungistatic: An MFC/MIC ratio of > 4.
Table 1: Example Data Recording Template
| Compound ID | Test Organism | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| 8-HQ-D1 | C. albicans ATCC 90028 | 8 | 16 | 2 | Fungicidal |
| 8-HQ-D2 | C. albicans ATCC 90028 | 16 | >64 | >4 | Fungistatic |
| Fluconazole | C. albicans ATCC 90028 | 0.5 | >64 | >128 | Fungistatic |
Mechanism of Action: The Chelation Hypothesis
The antifungal activity of 8-HQ derivatives is intrinsically linked to their structure as bidentate chelating agents. The diagram below illustrates the proposed mechanism.
By forming a stable complex with metal ions inside the fungal cell, the 8-HQ derivative renders them unavailable to metalloenzymes that are critical for survival.[5][8] This sequestration effectively starves the cell of essential cofactors, leading to the observed antifungal effects. Experiments confirming this mechanism often involve supplementing the growth medium with excess metal ions (e.g., FeSO₄ or FeCl₃), which should rescue fungal growth in the presence of the chelating compound.[24]
References
A complete list of references is provided below for further reading and verification of the protocols and claims made in this document.
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Pippi, B. et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 27(1), 41-48. [Link]
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Vincent, B. M. et al. (2016). Metal Chelation as a Powerful Strategy to Probe Cellular Circuitry Governing Fungal Drug Resistance and Morphogenesis. PLoS Genetics, 12(9), e1006350. [Link]
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EWC Diagnostics. RPMI Agar for antifungal susceptibility testing. [Link]
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Pippi, B. et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal. [Link]
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Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th ed. CLSI. [Link]
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Pierce, C. G. & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 26(3), 498-512. [Link]
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Arthington-Skaggs, B. A. et al. (1999). Improved medium for fluconazole susceptibility testing of Candida albicans. Antimicrobial Agents and Chemotherapy, 43(9), 2253-2255. [Link]
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Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]
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Doctor Fungus. Candida & Malassezia using RPMI 1640 Test Medium. [Link]
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Giusiano, G. et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(9), 929. [Link]
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Ahmad, A. et al. (2020). Metal Chelation as a Promising Strategy to Combat Fungal Drug Resistance. ResearchGate. [Link]
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Espinel-Ingroff, A. et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. [Link]
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Giusiano, G. et al. (2022). Minimum fungicidal concentration assessment method. ResearchGate. [Link]
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CLSI. (2017). M27 4th Edition. Scribd. [Link]
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Espinel-Ingroff, A. et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Antimicrobial Agents and Chemotherapy, 46(9), 3011-3015. [Link]
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Espinel-Ingroff, A. et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ResearchGate. [Link]
-
Souza, T. G. F. L. et al. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. Journal of Applied Microbiology, 128(5), 1366-1376. [Link]
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Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]
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Pippi, B. et al. (2022). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Journal of Fungi, 8(11), 1195. [Link]
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de-Souza-Silva, C. M. et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
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Mayo Clinic Laboratories. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]
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Reedy, J. L. et al. (2024). A chemical screen identifies structurally diverse metal chelators with activity against the fungal pathogen Candida albicans. Microbiology Spectrum, 12(2), e03206-23. [Link]
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Li, Q. et al. (2022). Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. mBio, 13(2), e00057-22. [Link]
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Pfaller, M. A. et al. (1994). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. Journal of Clinical Microbiology, 32(8), 1989-1993. [Link]
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Deshmukh, J. H. et al. (2011). Effect of Some d-block metal chelates on Antibacterial and Antifungal activity. Journal of Chemical and Pharmaceutical Research, 3(2), 903-906. [Link]
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JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
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Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 61(suppl_1), i13-i18. [Link]
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Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Ovid. [Link]
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Microbiology Info. (n.d.). Antifungal Susceptibility. MI. [Link]
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Ostrosky-Zeichner, L. & Andes, D. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Fungi, 3(4), 53. [Link]
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Thompson, G. R. & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa159. [Link]
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Application Note & Protocols: A Methodological Framework for Evaluating the Anticancer Properties of 5-(Isopropoxymethyl)-8-quinolinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 8-Quinolinol Derivatives
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities. Derivatives of 8-HQ have garnered significant attention for their potential as anticancer agents.[1][2][3] Their mechanism of action is often attributed to their exceptional chelating ability, which allows them to bind essential metal ions like iron, copper, and zinc. This sequestration can disrupt metal homeostasis within cancer cells, interfering with critical metal-dependent enzymes and signaling pathways, ultimately leading to impaired metabolic function and cell death.[1] The specific substitutions on the quinoline ring play a crucial role in modulating the compound's biological activity, toxicity, and selectivity.[1]
This guide provides a comprehensive, multi-phased methodological framework for the preclinical evaluation of a novel 8-HQ derivative, 5-(Isopropoxymethyl)-8-quinolinol . The objective is to systematically characterize its anticancer potential, moving from initial broad-spectrum cytotoxicity screening to in-depth mechanistic studies. Each protocol is designed to be a self-validating system, providing researchers with the rationale and step-by-step instructions needed to generate robust and interpretable data.
Overall Experimental Workflow
The evaluation of a novel anticancer compound is a stepwise process. The workflow proposed here is designed to logically progress from high-level screening to detailed mechanistic investigation, ensuring that resources are focused on compounds with genuine therapeutic promise.
Figure 1: A stepwise workflow for evaluating a novel anticancer compound.
Phase 1: Primary Cytotoxicity Screening
Scientific Rationale: The foundational step in evaluating any potential anticancer agent is to determine its ability to kill cancer cells. This is achieved through cytotoxicity assays that measure cell viability. The primary output of this phase is the Half-Maximal Inhibitory Concentration (IC50) , which is the concentration of the compound required to inhibit the metabolic activity of 50% of the cell population. A low IC50 value indicates high potency. Comparing IC50 values across a panel of cancer cell lines (e.g., breast, lung, colon) and a non-malignant cell line provides initial insights into the compound's potency and selectivity.[4]
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, widely used colorimetric method for assessing metabolic activity.[5] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[5] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.
Protocol 1: MTT Cell Viability Assay
-
Cell Preparation:
-
Culture selected cancer cell lines (e.g., MDA-MB-231 for breast, A549 for lung, HCT116 for colon) in their appropriate growth medium until they reach the exponential growth phase.
-
Harvest adherent cells using trypsin-EDTA, neutralize the trypsin with medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
-
Cell Seeding:
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Include wells for "vehicle control" (cells treated with DMSO or the compound's solvent) and "blank" (medium only, no cells).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. For vehicle control wells, add medium with the same final concentration of DMSO.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well (including controls and blanks).
-
Incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation & Analysis
| Concentration (µM) | Absorbance (570 nm) | Corrected Absorbance (Sample - Blank) | % Viability |
| Blank | 0.052 | - | - |
| Vehicle Control | 1.254 | 1.202 | 100% |
| 0.1 | 1.198 | 1.146 | 95.3% |
| 1 | 0.987 | 0.935 | 77.8% |
| 10 | 0.633 | 0.581 | 48.3% |
| 50 | 0.215 | 0.163 | 13.6% |
| 100 | 0.101 | 0.049 | 4.1% |
Calculation: % Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Vehicle Control) x 100. The IC50 value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Phase 2: Characterizing the Mode of Cell Death
Scientific Rationale: Confirming that a compound induces apoptosis (programmed cell death) is a highly desirable characteristic for an anticancer drug, as it is a controlled process that avoids the inflammatory response associated with necrosis.[6] Two complementary assays are recommended to robustly identify apoptosis.
Recommended Assay: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for detecting early apoptotic events. In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[7] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[8]
Figure 2: Principle of Annexin V and PI staining for apoptosis detection.
Protocol 2: Apoptosis Detection by Flow Cytometry
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine all cells from each treatment condition.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained and single-stained controls to set up compensation and gates correctly.
-
Collect data for at least 10,000 events per sample.
-
The data will be displayed in a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Phase 3: Investigating Specific Anticancer Mechanisms
Scientific Rationale: Beyond inducing cell death, potent anticancer agents often disrupt other fundamental processes that drive cancer progression, such as cell division, long-term survival, and metastasis.
A. Cell Cycle Analysis
Rationale: The cell cycle is a tightly regulated process that ensures faithful DNA replication and cell division. Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[9] Flow cytometry analysis of DNA content allows for the quantification of cells in each phase of the cycle.[10]
Protocol 3: Cell Cycle Analysis via PI Staining
-
Cell Culture and Treatment:
-
Seed cells and treat with the compound as described in Protocol 2.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including floating and adherent) and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to degrade RNA, ensuring that the PI dye only stains DNA.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[10]
-
The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), the G2/M phase (4n DNA content), and the region in between representing the S phase (DNA synthesis).
-
B. Colony Formation (Clonogenic) Assay
Rationale: This assay is a measure of a cell's ability to undergo "unlimited" division and form a colony (a cluster of at least 50 cells). It assesses long-term cell survival and reproductive integrity after treatment, providing a more stringent evaluation of anticancer efficacy than short-term viability assays.[11]
Protocol 4: Colony Formation Assay
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line through preliminary experiments (typically 200-1000 cells per well in a 6-well plate).
-
Seed the determined number of cells and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various sub-lethal concentrations of this compound for 24 hours.
-
After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh, complete medium.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks at 37°C and 5% CO₂, until visible colonies form in the control wells. Change the medium every 2-3 days.
-
-
Fixing and Staining:
-
Gently wash the wells with PBS.
-
Fix the colonies by adding a solution of 4% paraformaldehyde for 20 minutes at room temperature.[11]
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Quantification:
-
Count the number of colonies (defined as >50 cells) in each well.
-
Calculate the Surviving Fraction = (Number of colonies formed after treatment) / (Number of cells seeded x Plating Efficiency of control).
-
C. Transwell Migration and Invasion Assay
Rationale: The ability of cancer cells to migrate and invade surrounding tissues is the hallmark of metastasis. The Transwell (or Boyden chamber) assay is a standard in vitro method to quantify these processes.[12][13] The migration assay measures chemotaxis (movement towards a chemical gradient), while the invasion assay adds a layer of extracellular matrix (ECM), such as Matrigel, which cells must actively degrade to pass through.[14][15]
Figure 3: Schematic of the Transwell assay for cell migration and invasion.
Protocol 5: Transwell Invasion Assay
-
Chamber Preparation:
-
Thaw Matrigel on ice overnight. Dilute it with cold, serum-free medium.
-
Coat the top side of an 8 µm pore size Transwell insert membrane with the diluted Matrigel solution (50 µL/insert).[16]
-
Incubate at 37°C for 1-2 hours to allow the Matrigel to solidify. (For migration assays, skip this step).
-
-
Cell and Chemoattractant Addition:
-
While the inserts are gelling, serum-starve the cancer cells for 12-24 hours.
-
Harvest and resuspend the cells in serum-free medium at 1 x 10⁵ cells/mL.
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert, including the compound at the desired concentration.
-
-
Incubation and Quantification:
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the bottom surface of the membrane with 4% paraformaldehyde.
-
Stain the fixed cells with 0.5% crystal violet.
-
Image multiple fields of view under a microscope and count the number of stained, invaded cells.
-
Phase 4: Conceptual Framework for In Vivo Validation
Scientific Rationale: While in vitro assays are essential for initial screening and mechanistic studies, they lack the complexity of a whole organism.[17] Therefore, promising results must be validated in an in vivo model to assess efficacy and potential toxicity in a more biologically relevant context.[18][19]
Standard Model: Human Tumor Xenograft in Immunocompromised Mice
The most common preclinical in vivo model involves inoculating human cancer cells into immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human cells.[17][18]
-
Model Establishment: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The treatment group receives this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Key endpoints are monitored throughout the study:
-
Tumor Volume: Measured regularly with calipers.
-
Body Weight: Monitored as an indicator of general toxicity.
-
Survival: The overall survival time of the animals.
-
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blotting) to confirm that the mechanisms of action observed in vitro also occur in vivo.
This in vivo phase is a critical step in translating preclinical findings toward potential clinical development.[19]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
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Application Notes and Protocols: 5-(Isopropoxymethyl)-8-quinolinol in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 5-(Isopropoxymethyl)-8-quinolinol and its aluminum complex, Tris(5-(isopropoxymethyl)-8-quinolinato)aluminum(III) (Al(iPrO-Mq)₃), in the fabrication of Organic Light-Emitting Diodes (OLEDs). 8-hydroxyquinoline derivatives are a cornerstone in OLED technology, renowned for their robust thermal stability, excellent electron-transporting properties, and high fluorescence quantum yields.[1][2] The introduction of an isopropoxymethyl substituent at the 5-position of the 8-quinolinol ligand is anticipated to enhance solubility in common organic solvents and influence the material's solid-state morphology, potentially leading to improved device performance and lifetime. These notes detail the synthesis of the ligand and its aluminum complex, provide step-by-step protocols for OLED fabrication and characterization, and discuss the expected performance based on data from analogous compounds.
Introduction: The Role of 8-Hydroxyquinoline Derivatives in OLEDs
Since the pioneering work on small-molecule OLEDs, metal complexes of 8-hydroxyquinoline, particularly Tris(8-hydroxyquinolinato)aluminum(III) (Alq₃), have been extensively utilized as electron-transporting and emissive materials.[1] The versatility of the 8-hydroxyquinoline scaffold allows for chemical modifications to fine-tune the electronic and photophysical properties of the resulting materials.[3] Substituents on the quinoline ring can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby modifying the emission color, charge injection barriers, and charge carrier mobility.
The introduction of alkoxymethyl groups, such as the isopropoxymethyl group in this compound, offers several potential advantages:
-
Enhanced Solubility: The bulky and flexible isopropoxymethyl group can disrupt intermolecular packing, leading to better solubility in organic solvents. This is particularly beneficial for solution-processed OLED fabrication, although this guide focuses on thermal evaporation.
-
Morphological Stability: The substituent can influence the thin-film morphology, potentially leading to more amorphous and stable films, which can suppress crystallization and enhance device longevity.
-
Tunable Electronic Properties: The electron-donating nature of the alkoxy group can subtly modify the electronic properties of the 8-quinolinol ligand, which in turn affects the emission wavelength and energy levels of the corresponding metal complex.[4]
Material Synthesis and Characterization
A reliable supply of high-purity material is paramount for fabricating high-performance OLEDs. The following sections outline the synthetic protocols for this compound and its aluminum complex, Al(iPrO-Mq)₃.
Synthesis of this compound (Ligand)
The synthesis of this compound can be achieved in a two-step process starting from 8-hydroxyquinoline, proceeding through a 5-chloromethyl intermediate.
Step 1: Synthesis of 5-chloromethyl-8-hydroxyquinoline
This step involves the chloromethylation of 8-hydroxyquinoline.
-
Reaction: 8-hydroxyquinoline is reacted with paraformaldehyde and hydrochloric acid.
-
Protocol:
-
In a well-ventilated fume hood, combine 8-hydroxyquinoline and paraformaldehyde in a suitable reaction vessel.
-
Slowly add concentrated hydrochloric acid while stirring and maintaining the temperature.
-
Heat the reaction mixture to facilitate the reaction.
-
Upon completion, the product, 5-chloromethyl-8-hydroxyquinoline hydrochloride, precipitates and can be collected by filtration.
-
Neutralize with a base to obtain the free base, 5-chloromethyl-8-hydroxyquinoline.
-
Step 2: Synthesis of this compound
This step involves a Williamson ether synthesis-type reaction.
-
Reaction: 5-chloromethyl-8-hydroxyquinoline is reacted with sodium isopropoxide.
-
Protocol:
-
Prepare sodium isopropoxide by reacting sodium metal with anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve 5-chloromethyl-8-hydroxyquinoline in anhydrous isopropanol.
-
Add the solution of 5-chloromethyl-8-hydroxyquinoline to the sodium isopropoxide solution.
-
Reflux the reaction mixture until the reaction is complete (monitor by TLC).
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography to yield pure this compound.
-
Synthesis of Tris(5-(isopropoxymethyl)-8-quinolinato)aluminum(III) (Al(iPrO-Mq)₃)
The aluminum complex is synthesized by reacting the ligand with an aluminum source.[1]
-
Protocol:
-
Dissolve this compound in ethanol.
-
In a separate flask, dissolve aluminum chloride (AlCl₃) in ethanol.
-
Slowly add the aluminum chloride solution to the ligand solution with vigorous stirring.
-
Neutralize the mixture by adding a solution of potassium hydroxide (KOH) in ethanol dropwise until a yellow-green precipitate forms.[1]
-
Reflux the mixture for several hours to ensure complete reaction.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the product with ethanol and deionized water to remove any unreacted starting materials and salts.
-
Dry the final product, Al(iPrO-Mq)₃, under vacuum. For OLED applications, further purification by temperature gradient sublimation is highly recommended.
-
Material Properties
The properties of Al(iPrO-Mq)₃ are expected to be similar to other 5-alkoxymethyl-8-hydroxyquinoline aluminum complexes.
| Property | Expected Value/Characteristic | Rationale / Reference |
| Appearance | Yellowish-green powder | Typical for Alq₃ and its derivatives.[1] |
| Solubility | Soluble in common organic solvents (e.g., chloroform, THF) | The isopropoxymethyl group enhances solubility.[4] |
| Photoluminescence (PL) Emission | ~538-540 nm (green) | Based on data for analogous 5-alkoxymethyl-substituted aluminum quinolates.[4] |
| Fluorescence Quantum Yield | High | A characteristic feature of aluminum(III) complexes of 8-hydroxyquinoline derivatives.[4] |
| HOMO Level | ~ -5.7 to -5.9 eV | Electron-donating substituents on the 5-position of the quinoline ring can raise the HOMO level compared to unsubstituted Alq₃.[5] |
| LUMO Level | ~ -3.0 to -3.2 eV | The LUMO is primarily located on the pyridyl part of the quinoline ligand and is less affected by substituents at the 5-position.[5] |
OLED Fabrication and Device Architecture
The following section details a standard protocol for the fabrication of a multilayer OLED using Al(iPrO-Mq)₃ as the emissive and electron-transporting material via thermal evaporation.
Proposed Device Architecture
A common and effective device structure for fluorescent OLEDs is proposed:
ITO / NPB (40 nm) / Al(iPrO-Mq)₃ (60 nm) / LiF (1 nm) / Al (100 nm)
-
ITO (Indium Tin Oxide): Transparent anode for hole injection.
-
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine): Hole-transporting layer (HTL) to facilitate hole injection from the anode and block electrons.
-
Al(iPrO-Mq)₃: Serves as both the emissive layer (EML) and the electron-transporting layer (ETL).
-
LiF (Lithium Fluoride): Electron-injection layer (EIL) to lower the electron injection barrier from the cathode.
-
Al (Aluminum): Cathode for electron injection.
Fabrication Protocol (Thermal Evaporation)
This protocol assumes the use of a high-vacuum thermal evaporation system.
-
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and remove any residual organic contaminants.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum deposition chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum.
-
Hole-Transporting Layer (HTL): Evaporate NPB from a resistively heated crucible at a deposition rate of 1-2 Å/s to a thickness of 40 nm.
-
Emissive and Electron-Transporting Layer (EML/ETL): Evaporate Al(iPrO-Mq)₃ from a separate crucible at a rate of 1-2 Å/s to a thickness of 60 nm.
-
-
Cathode Deposition:
-
Electron-Injection Layer (EIL): Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s.
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al) at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Device Characterization
Once fabricated, the OLEDs should be characterized to evaluate their performance.
Characterization Workflow
Protocols for Key Measurements
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Place the encapsulated device in a light-tight measurement setup.
-
Use a source meter unit (e.g., Keithley 2400) to apply a forward bias voltage sweep to the device.
-
Simultaneously measure the current flowing through the device and the luminance emitted from the device using a calibrated photodiode or a spectroradiometer.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).
-
-
Electroluminescence (EL) Spectroscopy:
-
Apply a constant driving voltage or current to the device to achieve a stable light output.
-
Collect the emitted light using an optical fiber connected to a spectrometer.
-
Record the EL spectrum and determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Efficiency Calculations:
-
Current Efficiency (η_c): Calculated from the J-V-L data using the formula: η_c = L / J (in cd/A).
-
Power Efficiency (η_p): Calculated from the J-V-L data using the formula: η_p = π * L / (J * V) (in lm/W). The factor of π assumes a Lambertian emission profile.
-
External Quantum Efficiency (EQE, η_ext): Requires careful calibration of the light output and is calculated as the ratio of the number of photons emitted to the number of electrons injected.
-
Expected Results and Performance
Based on the properties of analogous 5-alkoxymethyl-8-hydroxyquinoline aluminum complexes, the following performance characteristics can be anticipated for an OLED fabricated with Al(iPrO-Mq)₃.[2][4]
| Performance Metric | Expected Outcome | Rationale |
| Turn-on Voltage | 3 - 5 V | Typical for Alq₃-based devices with a similar architecture. |
| Emission Color | Green | Consistent with the photoluminescence of 5-alkoxymethyl Alq₃ derivatives.[4] |
| Peak EL Wavelength | ~535-545 nm | A slight red-shift from the PL peak is common in the solid state due to intermolecular interactions. |
| Maximum Luminance | > 10,000 cd/m² | Achievable with optimized device architecture and high-purity materials. |
| Maximum Current Efficiency | 4 - 6 cd/A | Comparable to or slightly better than standard Alq₃ devices due to potentially improved film morphology. |
| Maximum EQE | 3 - 5 % | Typical for fluorescent OLEDs without advanced light out-coupling structures. |
Troubleshooting and Optimization
-
High Turn-on Voltage: May indicate poor charge injection. Optimize the thickness of the NPB and LiF layers. Ensure the ITO surface is properly treated.
-
Low Efficiency: Could be due to imbalanced charge transport or quenching effects. The thickness of the Al(iPrO-Mq)₃ layer can be varied. Doping the emissive layer with a guest emitter could also be explored.
-
Poor Film Quality: If using solution processing, the choice of solvent and annealing conditions are critical. For thermal evaporation, the deposition rate and substrate temperature should be carefully controlled.
Conclusion
This compound, and its aluminum complex Al(iPrO-Mq)₃, represent promising materials for application in OLEDs. The isopropoxymethyl substituent is expected to confer beneficial properties such as enhanced solubility and morphological stability, while maintaining the excellent electron-transporting and emissive characteristics of the parent Alq₃ system. The protocols outlined in this document provide a solid foundation for researchers to synthesize, fabricate, and characterize high-performance green-emitting OLEDs based on this novel material. Further optimization of the device architecture and materials processing will likely lead to even greater performance enhancements.
References
-
Pérez-Bolívar, C., Takizawa, S., Nishimura, G., Montes, V. A., & Anzenbacher, P., Jr. (2011). High-efficiency tris(8-hydroxyquinoline)aluminum (Alq(3)) complexes for organic white-light-emitting diodes and solid-state lighting. Chemistry (Weinheim an der Bergstrasse, Germany), 17(33), 9076–9082. [Link]
-
Velusamy, M., Thomas, K. R. J., Lin, J. T., Hsu, Y.-C., & Ho, K.-C. (2005). Synthesis and characterisation of soluble aluminium complex dyes based on 5-substituted-8-hydroxyquinoline derivatives for OLED applications. Dyes and Pigments, 65(1), 59-69. [Link]
-
Montes, V. A., Pérez-Bolívar, C., & Anzenbacher, P., Jr. (2008). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. Materials, 1(1), 1-10. [Link]
-
Pérez-Bolívar, C., et al. (2011). High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting. Chemistry-A European Journal, 17(33), 9076-9082. [Link]
-
Kalyani, N. T., & Dhoble, S. J. (2012). Organic light emitting diodes: Energy saving lighting technology—A review. Renewable and Sustainable Energy Reviews, 16(5), 2696-2723. [Link]
-
Chiter, F., Lacaze-Dufaure, C., Tang, H., & Pebere, N. (2015). DFT Studies of the Bonding Mechanism of 8-Hydroxyquinoline and Derivatives on the (111) Aluminum Surface. The Journal of Physical Chemistry C, 119(29), 16675-16686. [Link]
-
Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]
-
VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials. Retrieved from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. [Link]
-
Pereira, D. S., et al. (2017). Methods of Analysis of Organic Light Emitting Diodes. International Journal of Molecular Sciences, 18(12), 2658. [Link]
-
Guesmi, A., et al. (2018). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Dyes and Pigments, 158, 444-451. [Link]
Sources
Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of 5-(Isopropoxymethyl)-8-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) framework is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its unique ability to chelate a wide array of metal ions, coupled with its inherent biological activity, has led to the development of numerous therapeutic agents and functional materials.[2] Derivatives of 8-HQ have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and neuroprotective properties.[1][2] The functionalization of the 8-HQ core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and material characteristics.
This guide focuses on the functionalization of a specific derivative, 5-(isopropoxymethyl)-8-quinolinol. The isopropoxymethyl group at the C-5 position introduces a moderately bulky, electron-donating substituent that can influence the regioselectivity and reactivity of the quinoline ring system. Understanding how to strategically modify this molecule is crucial for unlocking its full potential in drug discovery and materials development.
This document provides a detailed, step-by-step guide to key functionalization reactions for this compound, including electrophilic aromatic substitution, the Mannich reaction, and palladium-catalyzed cross-coupling reactions. The protocols provided are based on established methodologies for related 8-hydroxyquinoline derivatives and have been adapted to account for the specific nature of the 5-isopropoxymethyl substituent.
I. Electrophilic Aromatic Substitution: Introducing Functionality onto the Phenolic Ring
The electron-rich nature of the phenolic ring in 8-hydroxyquinoline makes it susceptible to electrophilic aromatic substitution. The hydroxyl group is a strong activating group and, in concert with the fused pyridine ring, directs incoming electrophiles primarily to the C-5 and C-7 positions. In the case of this compound, the C-5 position is already substituted, thus directing electrophilic attack predominantly to the C-7 position.
A. Bromination of this compound
Halogenated 8-hydroxyquinolines are valuable intermediates for further functionalization, particularly in cross-coupling reactions. Bromination can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a mild and selective option.[3]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen over harsher reagents like liquid bromine to minimize side reactions and improve regioselectivity.
-
Acetonitrile (MeCN) as Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of the starting material and the brominating agent.
-
Room Temperature: The reaction is typically carried out at room temperature to ensure a controlled reaction rate and prevent over-bromination.
Experimental Protocol: Synthesis of 7-Bromo-5-(isopropoxymethyl)-8-quinolinol
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous acetonitrile.
-
Addition of NBS: To the stirred solution, add 1.05 equivalents of N-bromosuccinimide in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-bromo-5-(isopropoxymethyl)-8-quinolinol.
Expected Data for 7-Bromo-5-(isopropoxymethyl)-8-quinolinol
| Property | Expected Value |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| ¹H NMR (CDCl₃, 400 MHz) | Representative shifts: δ 8.8-8.9 (dd, H-2), 7.5-7.6 (m, H-3, H-4), 7.8-7.9 (s, H-6), 4.8-4.9 (s, -OCH₂-), 3.8-3.9 (sept, -CH(CH₃)₂), 1.2-1.3 (d, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | Representative shifts: δ 150-152 (C-8), 148-150 (C-2), 138-140 (C-8a), 133-135 (C-4), 128-130 (C-6), 125-127 (C-4a), 121-123 (C-3), 115-117 (C-5), 108-110 (C-7), 75-77 (-OCH₂-), 72-74 (-CH(CH₃)₂), 22-24 (-CH(CH₃)₂) |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₄H₁₆BrNO₂ [M+H]⁺, found |
Note: The provided NMR data are estimations based on known spectra of similar compounds and should be confirmed by experimental analysis.[4]
Diagram of Electrophilic Bromination Workflow
Caption: Workflow for the bromination of this compound.
II. The Mannich Reaction: Aminomethylation at the C-7 Position
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[5] For 8-hydroxyquinolines, the C-7 position is sufficiently activated for this reaction, leading to the formation of 7-aminomethyl derivatives.[6] These derivatives are of significant interest due to their potential as bioactive molecules and ligands for metal complexes.[7]
Causality of Experimental Choices:
-
Formaldehyde: Serves as the one-carbon electrophile that links the quinoline and the amine.
-
Secondary Amine (e.g., Morpholine): The choice of amine determines the nature of the aminomethyl substituent. Morpholine is a common choice, yielding a water-soluble derivative.
-
Ethanol as Solvent: A protic solvent that facilitates the formation of the intermediate iminium ion.
-
Reflux Conditions: Heating is often required to drive the reaction to completion.
Experimental Protocol: Synthesis of 7-(Morpholinomethyl)-5-(isopropoxymethyl)-8-quinolinol
-
Iminium Ion Formation: In a round-bottom flask, combine 1.1 equivalents of morpholine and 1.1 equivalents of aqueous formaldehyde (37%) in ethanol. Stir the mixture at room temperature for 30 minutes.
-
Addition of Quinoline: To this mixture, add a solution of 1.0 equivalent of this compound in ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired product.
Expected Data for 7-(Morpholinomethyl)-5-(isopropoxymethyl)-8-quinolinol
| Property | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 60-75% |
| ¹H NMR (CDCl₃, 400 MHz) | Representative shifts: δ 8.7-8.8 (dd, H-2), 7.4-7.5 (m, H-3, H-4), 7.2-7.3 (s, H-6), 4.7-4.8 (s, -OCH₂-), 3.9-4.0 (s, Ar-CH₂-N), 3.7-3.8 (t, morpholine CH₂), 3.6-3.7 (sept, -CH(CH₃)₂), 2.6-2.7 (t, morpholine CH₂), 1.1-1.2 (d, -CH(CH₃)₂) |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₉H₂₆N₂O₃ [M+H]⁺, found |
Note: The provided NMR data are estimations based on known spectra of similar compounds and should be confirmed by experimental analysis.
Diagram of the Mannich Reaction Workflow
Caption: Workflow for the Mannich reaction on this compound.
III. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the functionalization of this compound, these reactions are typically performed on a halogenated precursor, such as the 7-bromo derivative prepared in Section I.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[8] This reaction is widely used to form biaryl structures.
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): A common and effective catalyst for Suzuki couplings.[9]
-
Base (e.g., K₂CO₃ or Cs₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle.[8]
-
Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 7-Phenyl-5-(isopropoxymethyl)-8-quinolinol
-
Reaction Setup: To a Schlenk flask, add 1.0 equivalent of 7-bromo-5-(isopropoxymethyl)-8-quinolinol, 1.2 equivalents of phenylboronic acid, and 2.0 equivalents of potassium carbonate.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add 0.05 equivalents of tetrakis(triphenylphosphine)palladium(0).
-
Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and add water. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Expected Data for 7-Phenyl-5-(isopropoxymethyl)-8-quinolinol
| Property | Expected Value |
| Appearance | White or pale yellow solid |
| Yield | 70-85% |
| ¹H NMR (CDCl₃, 400 MHz) | Representative shifts: δ 8.9-9.0 (dd, H-2), 7.6-7.8 (m, phenyl H), 7.4-7.5 (m, H-3, H-4, phenyl H), 7.3-7.4 (s, H-6), 4.8-4.9 (s, -OCH₂-), 3.7-3.8 (sept, -CH(CH₃)₂), 1.2-1.3 (d, -CH(CH₃)₂) |
| Mass Spectrometry (ESI+) | m/z calculated for C₂₀H₂₁NO₂ [M+H]⁺, found |
Note: The provided NMR data are estimations based on known spectra of similar compounds and should be confirmed by experimental analysis.
Diagram of the Suzuki-Miyaura Coupling Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Fluorescence Quenching Assays Using 8-Hydroxyquinoline Derivatives
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a versatile class of heterocyclic compounds renowned for their potent metal-chelating properties and unique fluorescence characteristics.[1][2][3][4][5] This dual functionality makes them exceptional candidates for the development of fluorescent chemosensors.[1][3][4][5][6] These sensors are instrumental in various fields, including environmental monitoring, cellular imaging, and drug discovery, for the detection and quantification of biologically and environmentally significant metal ions such as Zn²⁺, Al³⁺, and Mg²⁺.[1][3][4][5][7][8]
The fluorescence of 8-HQ derivatives is often quenched in their free state but can be significantly enhanced upon complexation with specific metal ions, a phenomenon known as "turn-on" fluorescence.[8][9][10] Conversely, the inherent fluorescence of a molecule can be diminished in the presence of a quencher, a process central to fluorescence quenching assays. This application note provides a comprehensive guide to the principles and protocols of fluorescence quenching assays utilizing 8-hydroxyquinoline derivatives, with a focus on elucidating the underlying mechanisms and providing actionable experimental workflows.
Principles of Fluorescence Quenching
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore.[11] This phenomenon can occur through several mechanisms, broadly categorized as static and dynamic quenching.[11][12][13][14] Distinguishing between these mechanisms is critical for the correct interpretation of experimental data.[12]
Static vs. Dynamic Quenching
Static quenching occurs when the fluorophore and the quencher form a non-fluorescent complex in the ground state.[11][12][13] This pre-association prevents the fluorophore from being excited. In contrast, dynamic (or collisional) quenching involves the interaction of the quencher with the fluorophore in its excited state.[11][12][13] This interaction provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus reducing fluorescence.[11]
Key differences between these two mechanisms are summarized in the table below:
| Parameter | Dynamic Quenching | Static Quenching | Rationale |
| Mechanism | Collisional interaction between excited fluorophore and quencher.[11][12] | Formation of a non-fluorescent ground-state complex.[11][12][13] | The timing of the interaction relative to excitation is the key differentiator. |
| Effect on Fluorescence Lifetime | Decreases.[12] | Unchanged.[12] | In dynamic quenching, the excited state is deactivated faster. In static quenching, only uncomplexed fluorophores fluoresce, and their lifetime is unaffected.[12] |
| Effect of Temperature | Quenching increases with increasing temperature.[12] | Quenching decreases with increasing temperature.[12] | Higher temperatures increase diffusion rates, leading to more collisions (dynamic), but can destabilize the ground-state complex (static).[12][15] |
| Stern-Volmer Plot | Linear. | Linear. | Both mechanisms can yield a linear Stern-Volmer plot, necessitating further investigation to differentiate.[16] |
The Stern-Volmer Relationship
The efficiency of collisional quenching is described by the Stern-Volmer equation:[17][18]
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.[19]
-
kₐ is the bimolecular quenching rate constant.
-
τ₀ is the lifetime of the fluorophore in the absence of the quencher.
-
[Q] is the concentration of the quencher.[17]
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Kₛᵥ for a single class of fluorophores equally accessible to the quencher.[19]
8-Hydroxyquinoline Derivatives in Fluorescence Assays
The utility of 8-HQ derivatives in fluorescence assays stems from their ability to act as fluorogenic ligands.[20] In many instances, the free 8-HQ derivative exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or photoinduced proton transfer (PPT).[21] Upon chelation with a metal ion, these quenching pathways can be inhibited, leading to a significant enhancement in fluorescence.[21] This "turn-on" response is highly desirable for sensing applications.[10]
Conversely, 8-HQ derivatives can also participate in fluorescence quenching assays, for instance, in studying their interaction with biomolecules like proteins.[15] The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon binding to a small molecule ligand like an 8-HQ derivative. Analyzing this quenching provides insights into binding affinities, mechanisms, and the number of binding sites.[22][23]
Experimental Workflow for a Fluorescence Quenching Assay
The following diagram outlines a typical workflow for a fluorescence quenching experiment.
Caption: A generalized workflow for a fluorescence quenching assay.
Detailed Protocols
Protocol 1: Characterization of Metal Ion Sensing by a "Turn-On" 8-HQ Derivative
This protocol is designed to evaluate the fluorescence enhancement of an 8-hydroxyquinoline derivative upon binding to a specific metal ion.
1. Materials and Equipment:
-
8-Hydroxyquinoline derivative probe
-
Stock solutions of various metal ions (e.g., ZnCl₂, AlCl₃, MgCl₂, etc.)
-
Appropriate buffer solution (e.g., HEPES, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
-
High-purity solvent (e.g., DMSO, ethanol, or a mixed aqueous system)[10]
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 8-HQ derivative (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.[24]
-
-
Determination of Optimal Wavelengths:
-
Prepare two samples: one with the 8-HQ derivative in buffer and another with the derivative and an excess of the target metal ion.
-
Scan the excitation and emission spectra to determine the optimal excitation (λex) and emission (λem) wavelengths for the metal-ligand complex.
-
-
Fluorescence Titration:
-
In a series of cuvettes, add the buffer solution and the 8-HQ derivative to a final fixed concentration (e.g., 10-20 µM).[24]
-
Add increasing concentrations of the target metal ion stock solution to each cuvette.
-
Incubate the solutions for a predetermined time at a constant temperature to ensure complex formation has reached equilibrium.
-
Measure the fluorescence emission spectrum for each sample at the predetermined optimal excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
This plot can be used to determine parameters such as the detection limit and the association constant.
-
Protocol 2: Investigating Drug-Protein Interaction via Fluorescence Quenching
This protocol details the use of an 8-hydroxyquinoline derivative as a quencher to study its interaction with a protein, such as bovine serum albumin (BSA).[15]
1. Materials and Equipment:
-
8-Hydroxyquinoline derivative (quencher)
-
Protein solution (e.g., Bovine Serum Albumin - BSA)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the 8-HQ derivative in a suitable solvent.
-
Prepare a stock solution of the protein (e.g., BSA) in the buffer. The concentration should be determined spectrophotometrically.
-
-
Fluorescence Spectra Collection: [22]
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues in the protein.
-
Record the fluorescence emission spectrum of the protein solution alone (this will be F₀).
-
Prepare a series of samples with a constant concentration of the protein and incrementally increasing concentrations of the 8-HQ derivative.
-
Incubate the samples for a sufficient time at a constant temperature.[22]
-
Record the fluorescence emission spectrum for each sample.
-
-
Data Analysis:
-
Correct the fluorescence intensity values for the inner filter effect if necessary.
-
Construct a Stern-Volmer plot (F₀/F vs. [quencher]).[22]
-
Calculate the Stern-Volmer constant (Kₛᵥ) from the slope of the plot.[22]
-
To distinguish between static and dynamic quenching, repeat the experiment at different temperatures. An increase in Kₛᵥ with temperature suggests dynamic quenching, while a decrease suggests static quenching.[15]
-
Distinguishing Quenching Mechanisms
The following diagram illustrates the decision-making process for differentiating between static and dynamic quenching.
Caption: Decision tree for differentiating quenching mechanisms.
Conclusion
Fluorescence quenching assays employing 8-hydroxyquinoline derivatives are powerful tools for a wide range of applications, from metal ion sensing to investigating drug-protein interactions. A thorough understanding of the underlying principles of static and dynamic quenching, coupled with meticulous experimental design and data analysis, is paramount for obtaining reliable and insightful results. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement these assays in their work.
References
-
Dynamic Quenching. Rose-Hulman Institute of Technology. Available at: [Link]
-
Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Analytical Sciences. Available at: [Link]
-
Stern–Volmer relationship. Wikipedia. Available at: [Link]
-
8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. ResearchGate. Available at: [Link]
-
Why is important difference between dynamic and static quenching?. ResearchGate. Available at: [Link]
-
8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. SPIE. Available at: [Link]
-
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record. Available at: [Link]
-
Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. ResearchGate. Available at: [Link]
-
Quenching of Fluorescence. Available at: [Link]
-
8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Sci-Hub. Available at: [Link]
-
Estimation of the Quenching Constant from Stern-Volmer Plot. Virtual Labs. Available at: [Link]
-
8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Semantic Scholar. Available at: [Link]
-
Fluorescence Quenching. Available at: [Link]
-
Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Publishing. Available at: [Link]
-
In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Scientific Reports. Available at: [Link]
-
Photo physical properties of 8-hydroxy quinoline. Available at: [Link]
-
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. Available at: [Link]
-
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate. Available at: [Link]
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available at: [Link]
-
8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cd(II) in Cationic Micellar Medium (CPC). Journal of the Chemical Society of Pakistan. Available at: [Link]
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC. Available at: [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. Available at: [Link]
-
Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes... ResearchGate. Available at: [Link]
-
Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules. Available at: [Link]
-
Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR Protocols. Available at: [Link]
-
Comparative Studies of Interactions between Fluorodihydroquinazolin Derivatives and Human Serum Albumin with Fluorescence Spectroscopy. Molecules. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions / The Chemical Record, 2020 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 8. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ossila.com [ossila.com]
- 14. What are the differences between static quenching and dynamic quenching? | AAT Bioquest [aatbio.com]
- 15. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 18. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 20. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative Studies of Interactions between Fluorodihydroquinazolin Derivatives and Human Serum Albumin with Fluorescence Spectroscopy [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Studying the Ionophoric Activity of 8-Hydroxyquinolines
For: Researchers, scientists, and drug development professionals.
Introduction: The Dual Nature of 8-Hydroxyquinolines as Chelators and Ionophores
8-Hydroxyquinoline (8-HQ) and its derivatives are a fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology.[1] Their planar structure and the proximity of a hydroxyl group to the nitrogen atom on the quinoline ring bestow upon them a potent ability to chelate a variety of metal ions, including biologically crucial ones like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺).[2][3] This metal-binding capacity is the cornerstone of their diverse biological activities, which range from antimicrobial and anticancer to neuroprotective effects.[1]
Beyond simple chelation, many 8-HQ derivatives act as ionophores , which are lipid-soluble molecules that can transport ions across biological membranes.[2][4] This ionophoric activity is intrinsically linked to their chelating ability. An 8-HQ molecule can bind a metal ion, forming a lipophilic complex that can then diffuse across the lipid bilayer of a cell membrane, releasing the ion into the cell's interior. This process can disrupt the delicate balance of intracellular ion concentrations, leading to a cascade of cellular events. For instance, the 8-HQ derivatives clioquinol and PBT2 have been investigated for their potential to restore metal homeostasis in neurodegenerative diseases like Alzheimer's and Huntington's disease by transporting zinc and copper into cells.[5][6][7]
Understanding and quantifying the ionophoric activity of 8-hydroxyquinolines is therefore crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents. This guide provides a detailed overview of the key experimental techniques used to study and characterize the ionophoric properties of this important class of compounds. We will delve into both model membrane systems and cell-based assays, offering step-by-step protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
I. Artificial Membrane Systems: Liposome-Based Assays
Liposomes, which are microscopic vesicles composed of a lipid bilayer, provide an excellent model system for studying ion transport across a membrane in a controlled, cell-free environment.[8] These assays allow for the direct measurement of ionophore-mediated transport without the confounding variables of cellular metabolism and signaling pathways.
A. The HPTS (Pyranine) Assay for H⁺/Mⁿ⁺ Exchange
One of the most robust and widely used methods for studying ionophore activity is the HPTS assay.[1][9] HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid), also known as pyranine, is a pH-sensitive fluorescent dye that can be encapsulated within liposomes.[10][11] Many 8-hydroxyquinoline derivatives function as electroneutral exchangers, transporting a metal cation (Mⁿ⁺) in one direction while co-transporting 'n' protons (H⁺) in the opposite direction to maintain charge neutrality. The HPTS assay directly measures this proton flux.
Principle: Liposomes are prepared with HPTS trapped inside at a specific pH (e.g., 7.0). These liposomes are then placed in an external buffer with a slightly different pH (e.g., 8.0), creating a pH gradient. The 8-HQ derivative is added to the external solution. If the 8-HQ derivative facilitates H⁺/Mⁿ⁺ exchange, it will transport protons out of the liposome, down their concentration gradient. This efflux of H⁺ causes the internal pH of the liposome to increase, which in turn alters the fluorescence of the encapsulated HPTS. HPTS has two excitation wavelengths (~403 nm and ~460 nm) and a single emission wavelength (~510 nm). The ratio of fluorescence intensity from these two excitation wavelengths is sensitive to pH, allowing for a ratiometric and quantitative measurement of proton transport.[12]
Protocol 1: HPTS Assay for H⁺/Mⁿ⁺ Exchange
1. Preparation of HPTS-Containing Large Unilamellar Vesicles (LUVs): a. Prepare a lipid stock solution. A common choice is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) dissolved in chloroform at a concentration of 25 mg/mL. b. In a round-bottom flask, add the desired amount of lipid solution (e.g., 1 mL). c. Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[13] d. Hydrate the lipid film with an internal buffer (e.g., 1 mL of 100 mM NaCl, 1 mM HPTS, buffered with 10 mM HEPES at pH 7.0). The hydration should be done at a temperature above the lipid's phase transition temperature (for POPC, room temperature is sufficient). Vortex vigorously to form multilamellar vesicles (MLVs).[13] e. Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency.[13][14] f. To create unilamellar vesicles of a defined size, extrude the suspension 21-25 times through a polycarbonate membrane with a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder.[13] g. Remove the non-encapsulated HPTS by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the external buffer (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.0).
2. Fluorescence Measurement of Ion Transport: a. In a fluorescence cuvette, add 2 mL of the external buffer (e.g., 100 mM NaCl, 10 mM HEPES, pH 8.0). b. Add a small volume of the purified HPTS-loaded LUVs (e.g., 20 µL) to the cuvette and stir gently. c. Set the fluorometer to measure the fluorescence emission at 510 nm, alternating the excitation between 403 nm and 460 nm. Record the baseline fluorescence ratio (I₄₆₀/I₄₀₃) for approximately 60 seconds. d. Initiate the transport by adding a small volume (e.g., 10 µL) of the 8-hydroxyquinoline derivative (dissolved in a suitable solvent like DMSO) to the cuvette. e. Continue to record the fluorescence ratio for several minutes until it reaches a plateau. f. At the end of the experiment, add a protonophore (e.g., FCCP) or a detergent (e.g., Triton X-100) to lyse the vesicles and dissipate the pH gradient completely. This allows for the calibration of the fluorescence signal.
3. Data Analysis: a. Normalize the fluorescence ratio data. The initial ratio before adding the ionophore is set to 0%, and the final ratio after adding the lysing agent is set to 100%. b. The rate of ion transport can be determined from the initial slope of the normalized fluorescence change over time.
Causality and Trustworthiness:
-
Why POPC? POPC is a common choice for these assays as it forms stable bilayers and has a low phase transition temperature, making it easy to work with at room temperature.
-
Why Extrusion? Extrusion ensures a homogenous population of liposomes with a defined size, which is critical for reproducible kinetic measurements.[13]
-
Why Ratiometric Measurement? Using the ratio of I₄₆₀/I₄₀₃ minimizes artifacts from photobleaching, lamp fluctuations, or differences in liposome concentration, making the measurement more robust and quantitative.[12]
-
Controls are Critical:
-
Vehicle Control: Add the solvent used to dissolve the 8-HQ (e.g., DMSO) without the compound to ensure it does not induce membrane leakage.
-
No Metal Ion Control: Perform the assay in the absence of the metal ion of interest in the external buffer to confirm that the proton transport is coupled to metal ion transport.
-
Membrane Integrity Control: A separate assay using a fluorescent dye like calcein can be performed. If the 8-HQ derivative is causing the membrane to become leaky, the encapsulated calcein will leak out and its fluorescence will be dequenched.
-
II. Cell-Based Assays for Measuring Intracellular Ion Influx
While liposome assays are excellent for mechanistic studies, it is essential to validate the ionophoric activity of 8-hydroxyquinolines in a biological context. Cell-based assays allow for the investigation of ion transport into the cytoplasm of living cells.
A. Using Fluorescent Ion Indicators
The most direct way to measure ionophore-mediated ion influx into cells is by using fluorescent indicators that are specific for the ion of interest.[3][15] There is a wide array of commercially available indicators for various ions, such as FluoZin-3 for Zn²⁺, Phen Green for Cu²⁺, and FerroFarRed for Fe²⁺.
Principle: These indicators are typically available as acetoxymethyl (AM) esters, which are membrane-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. The fluorescence properties (e.g., intensity) of the indicator change upon binding to its target ion. By pre-loading cells with the appropriate indicator and then treating them with an 8-HQ derivative in the presence of the target metal ion, one can monitor the increase in intracellular fluorescence, which corresponds to the influx of the metal ion.
Protocol 2: Cellular Ion Influx Assay with Fluorescent Indicators
1. Cell Preparation: a. Seed cells (e.g., HeLa, SH-SY5Y) onto a suitable imaging plate (e.g., 96-well black, clear-bottom plate) at an appropriate density and allow them to adhere overnight.
2. Indicator Loading: a. Prepare a loading buffer, typically a Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer. b. Prepare a stock solution of the desired fluorescent indicator AM ester (e.g., FluoZin-3, AM for zinc) in anhydrous DMSO. c. Dilute the indicator stock solution into the loading buffer to the final working concentration (typically 1-5 µM). Pluronic F-127 is often added to aid in the solubilization of the AM ester. d. Remove the culture medium from the cells and wash once with the loading buffer. e. Add the indicator loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. f. After incubation, wash the cells twice with the loading buffer to remove any excess extracellular indicator.
3. Measurement of Ion Influx: a. Add fresh buffer to the cells. b. Place the plate in a fluorescence microplate reader or on a fluorescence microscope. c. Record the baseline fluorescence for a few minutes. d. Add the 8-hydroxyquinoline derivative and the metal salt (e.g., ZnCl₂) to the wells. It is often useful to test a range of concentrations for both the 8-HQ and the metal ion. e. Immediately begin recording the fluorescence intensity over time. The measurements can be taken every 30-60 seconds for 30-60 minutes.
4. Data Analysis: a. For each well, subtract the background fluorescence (from wells with no cells). b. Normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀) to get the relative fluorescence change (F/F₀). c. The rate of ion influx can be estimated from the initial slope of the F/F₀ vs. time plot.
Causality and Trustworthiness:
-
Why AM Esters? The AM ester group renders the indicator molecule lipophilic, allowing it to passively diffuse across the cell membrane. Intracellular esterases then trap the active, hydrophilic form of the dye inside the cell.
-
Controls are Essential:
-
8-HQ Alone: Treat cells with the 8-HQ derivative in the absence of the extracellular metal ion to ensure the compound itself does not cause a change in fluorescence.
-
Metal Ion Alone: Treat cells with the metal salt in the absence of the 8-HQ to measure any basal level of ion uptake.
-
Cell Viability: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH release assay) to ensure that the observed fluorescence changes are not due to cell death or membrane disruption caused by the 8-HQ derivative.[16]
-
Known Ionophore Control: Use a well-characterized ionophore for the target ion (e.g., pyrithione for zinc) as a positive control.
-
III. Electrophysiological Methods: Planar Lipid Bilayer
For a highly detailed, single-molecule level investigation of ion transport, planar lipid bilayer electrophysiology is the gold standard.[17] This technique allows for the direct measurement of ion currents flowing through a membrane mediated by the ionophore.
Principle: A thin, solvent-free lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).[18] Electrodes are placed in each compartment to apply a voltage across the membrane and measure the resulting current. When an ionophore like an 8-hydroxyquinoline derivative is added to one compartment, it can insert into the bilayer. The ionophore-metal complex then acts as a charge carrier, and its movement across the membrane in response to the applied voltage generates a measurable electrical current. This technique can provide information on the stoichiometry of the transport process and the ion selectivity.
Protocol 3: Planar Lipid Bilayer Electrophysiology
1. Bilayer Formation: a. The setup consists of a two-chambered cuvette made of a non-conductive material (e.g., Delrin) with a small aperture (50-200 µm) in the partition between the chambers.[18] b. Pre-treat the aperture with a solution of hexadecane in n-pentane. c. Prepare a lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC, in n-decane). DPhPC is often used due to its high stability. d. "Paint" the lipid solution across the aperture to form a thick film. The film will spontaneously thin down to form a solvent-free bilayer, which can be monitored by measuring the membrane capacitance.
2. Electrical Recording: a. Fill both chambers with a buffered salt solution (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2). b. Connect Ag/AgCl electrodes to both chambers via salt bridges. c. Using a patch-clamp amplifier, apply a holding potential (e.g., +50 mV) across the membrane and monitor the current. The current through a bare lipid bilayer should be very low (in the low pA range).
3. Ionophore Addition and Measurement: a. Add the 8-hydroxyquinoline derivative to one chamber (the cis chamber) from a concentrated stock solution. b. Add the metal salt of interest to the cis chamber. c. Observe the change in current. The ionophore-mediated transport of ions will result in an increase in the current flowing across the membrane. d. The ion selectivity can be tested by creating a salt gradient across the membrane and measuring the reversal potential.
4. Data Analysis: a. The measured current is directly proportional to the ion flux. b. By varying the concentrations of the ionophore and the metal ion, the stoichiometry and binding constants can be estimated. c. The current-voltage (I-V) relationship can provide insights into the transport mechanism.
Causality and Trustworthiness:
-
Why DPhPC? DPhPC has branched acyl chains, which create a more fluid and stable membrane, making it resistant to electrical breakdown at high voltages.
-
Why Voltage Clamp? This technique allows the experimenter to control the driving force (voltage) for ion movement and directly measure the resulting ion flow (current).[18]
-
Single-Molecule Insights: While challenging for mobile carriers like 8-HQs, this technique can sometimes resolve the activity of single ionophore complexes, providing unparalleled mechanistic detail.
-
Controls:
-
Bare Bilayer: Ensure the current is stable and low before adding the ionophore.
-
Solvent Control: Add the solvent for the 8-HQ to confirm it doesn't affect the membrane conductance.
-
Summary of Techniques
| Technique | Principle | System | Information Gained | Advantages | Disadvantages |
| HPTS Assay | pH-sensitive fluorescence | Liposomes | H⁺-coupled ion transport kinetics | High-throughput, quantitative, mechanistic | Indirect measurement of metal transport |
| Fluorescent Ion Indicators | Ion-specific fluorescence | Live Cells | Intracellular ion influx, spatial information | Biologically relevant, real-time imaging | Potential for cytotoxicity, dye artifacts |
| Planar Lipid Bilayer | Direct current measurement | Artificial Bilayer | Single-channel/carrier conductance, selectivity | High resolution, direct measurement | Technically challenging, low throughput |
Conclusion
The study of the ionophoric activity of 8-hydroxyquinolines requires a multi-faceted approach. By combining the strengths of artificial membrane systems like liposomes with the biological relevance of cell-based assays, researchers can build a comprehensive understanding of how these compounds function. The HPTS assay provides a robust platform for initial screening and mechanistic studies of H⁺-coupled transport. Fluorescent ion indicators in live cells confirm that this activity translates to an increase in intracellular ion concentrations, a critical step in their biological mechanism. For the most detailed biophysical characterization, planar lipid bilayer electrophysiology offers unparalleled resolution. By carefully choosing the appropriate techniques and implementing rigorous controls, scientists can effectively characterize the ionophoric properties of 8-hydroxyquinoline derivatives, paving the way for the development of novel and targeted therapeutics.
References
-
Bio-Techne. (n.d.). Fluorescent Ion Indicators. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]
-
ACS Publications. (2022). DNA-Based Optical Quantification of Ion Transport across Giant Vesicles. Retrieved from [Link]
- Gale, P. A., et al. (2014). Visualization and Quantification of Transmembrane Ion Transport into Giant Unilamellar Vesicles.
-
HORIBA. (n.d.). Fluorescence Indicators for Ion Detection. Retrieved from [Link]
-
MDPI. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Liposomes preparation v1. Retrieved from [Link]
-
ACS Publications. (2022). DNA-Based Optical Quantification of Ion Transport across Giant Vesicles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Measuring anion transport selectivity: a cautionary tale. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Fluorescent Indicators For Biological Imaging of Monatomic Ions. Retrieved from [Link]
-
University of Maryland, Baltimore. (n.d.). Bilayers. Retrieved from [Link]
-
PubMed. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Retrieved from [Link]
-
ChemRxiv. (n.d.). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. Retrieved from [Link]
-
Wiley Online Library. (n.d.). High-Throughput and Automated Anion Transport Assays. Retrieved from [Link]
-
ResearchGate. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). DNA-Based Optical Quantification of Ion Transport across Giant Vesicles. Retrieved from [Link]
-
SpringerLink. (n.d.). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. Retrieved from [Link]
-
PubMed. (2013). Ion transport through lipid bilayers by synthetic ionophores: modulation of activity and selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved from [Link]
-
ResearchGate. (n.d.). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. Retrieved from [Link]
-
Paul Scherrer Institut. (n.d.). Electrophysiological methods and devices. Retrieved from [Link]
-
ACS Publications. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Schematic illustration of the HPTS assay used to measure the ion-transport activity of the polymer domains in the DOPC liposomes (pHinside = 7.3. Retrieved from [Link]
-
PubMed. (n.d.). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Cholesterol-stabilized membrane-active nanopores with anticancer activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. Retrieved from [Link]
-
PubMed. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Retrieved from [Link]
-
ACS Publications. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. Retrieved from [Link]
-
Wikipedia. (n.d.). Ionophore. Retrieved from [Link]
-
American Society for Microbiology. (2018). Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance. Retrieved from [Link]
-
PubMed. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. Retrieved from [Link]
-
MDPI. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. Retrieved from [Link]
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Illuminating Cellular Zinc Dynamics: Application Notes and Protocols for the Fluorescent Probe 5-(Isopropoxymethyl)-8-quinolinol
Introduction: The Critical Role of Zinc and the Emergence of Novel Probes
Zinc (Zn²⁺) is an essential transition metal ion, indispensable for a vast array of physiological processes, including enzymatic catalysis, gene expression, and neurotransmission. The intracellular concentration of zinc is meticulously regulated, and its dysregulation is implicated in numerous pathologies, from neurodegenerative diseases to cancer. Consequently, the development of sensitive and selective tools for the real-time visualization of labile zinc pools within living cells is of paramount importance for both basic research and drug development.
8-Hydroxyquinoline (8-HQ) and its derivatives have long been recognized as a versatile class of fluorescent probes for intracellular zinc. These molecules typically operate on a "turn-on" fluorescence mechanism, where their fluorescence is significantly enhanced upon chelation with zinc ions. This response is often attributed to the inhibition of an excited-state intramolecular proton transfer (ESIPT) process that quenches the fluorescence of the free ligand. The derivatization of the 8-HQ scaffold offers a powerful strategy to fine-tune the probe's photophysical properties, metal ion selectivity, and cellular localization.
This guide focuses on 5-(Isopropoxymethyl)-8-quinolinol , a promising derivative of 8-HQ for live-cell imaging of intracellular zinc. The introduction of the isopropoxymethyl group at the 5-position is anticipated to enhance the probe's lipophilicity, thereby improving its cell permeability and potentially influencing its intracellular distribution. While specific photophysical data for this particular compound is not extensively available in the public domain, we can extrapolate its properties and develop robust imaging protocols based on the well-established chemistry of 8-hydroxyquinoline derivatives.
Mechanism of Action: A Tale of Chelation and Fluorescence Enhancement
The functionality of this compound as a zinc probe is rooted in the fundamental principles of coordination chemistry and fluorescence spectroscopy. In its unbound state, the probe exhibits minimal fluorescence due to the efficient ESIPT pathway between the hydroxyl group at the 8-position and the quinoline nitrogen.
Upon introduction into the cellular environment and subsequent binding to intracellular labile Zn²⁺, a stable five-membered chelate ring is formed. This coordination with the zinc ion disrupts the intramolecular hydrogen bond, thereby inhibiting the ESIPT process. The resulting complex is more rigid and electronically distinct, leading to a significant enhancement of fluorescence emission. This "turn-on" response provides a high signal-to-noise ratio, enabling the sensitive detection of changes in intracellular zinc concentration.
PART 1: Core Protocols and Methodologies
This section provides detailed, step-by-step protocols for the effective use of this compound in live-cell imaging experiments. These protocols are designed to be self-validating and include critical insights into the reasoning behind each step.
Protocol 1: Preparation of this compound Stock Solution
Rationale: A high-concentration stock solution in a suitable organic solvent is essential for accurate and reproducible dilution into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its excellent solvating power for organic molecules and its compatibility with most cell culture systems at low final concentrations.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
In a sterile, amber microcentrifuge tube, accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 1-10 mM. For example, for a 10 mM stock solution of a compound with a molecular weight of 217.27 g/mol , dissolve 2.17 mg in 1 mL of DMSO.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Live-Cell Imaging of Intracellular Labile Zinc
Rationale: This protocol outlines the general workflow for staining cultured cells with this compound and subsequent imaging using fluorescence microscopy. The incubation time and probe concentration may need to be optimized for different cell types.
Materials:
-
Cells of interest cultured on glass-bottom dishes or imaging-grade microplates
-
1-10 mM stock solution of this compound in DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer (e.g., phenol red-free DMEM)
-
Complete cell culture medium
-
Zinc sulfate (ZnSO₄) solution (100 µM in water, for positive control)
-
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (1 mM in DMSO, for negative control)
Experimental Workflow Diagram:
Caption: Workflow for live-cell imaging of intracellular zinc.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or appropriate imaging plates at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Probe Loading: a. Prepare a loading solution of this compound in HBSS or serum-free medium. A typical final concentration is between 1-10 µM. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the probe loading solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with HBSS to remove any extracellular dye.
-
Imaging: a. Add fresh HBSS or imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with a suitable filter set. Based on data for related 8-hydroxyquinoline derivatives, we recommend starting with an excitation wavelength around 360-380 nm and an emission wavelength around 500-530 nm. These parameters should be optimized for your specific imaging system. c. Acquire baseline fluorescence images.
-
Controls (Highly Recommended):
-
Positive Control: To confirm the probe is responsive to zinc, treat a subset of cells with a low concentration of ZnSO₄ (e.g., 10-50 µM) after baseline imaging and observe the change in fluorescence. An increase in fluorescence intensity is expected.
-
Negative Control (Chelation): To confirm the signal is specific to zinc, treat a zinc-stimulated or baseline cell population with a strong, cell-permeable zinc chelator like TPEN (e.g., 50 µM). A decrease in fluorescence intensity should be observed.
-
-
Data Analysis: a. Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) around individual cells or subcellular compartments. b. Measure the mean fluorescence intensity within the ROIs. c. Compare the fluorescence intensity between control and treated groups.
PART 2: Scientific Integrity and Trustworthiness
Expertise & Experience: Understanding the Causality Behind Experimental Choices
-
Choice of Probe Concentration: The optimal probe concentration is a balance between achieving a sufficient signal and minimizing potential cytotoxicity and off-target effects. Starting with a concentration range of 1-10 µM is a standard practice for many fluorescent probes. Lower concentrations are preferable to minimize perturbation of intracellular zinc homeostasis.
-
Incubation Time: The incubation time of 20-30 minutes is typically sufficient for the probe to permeate the cell membrane and accumulate in the cytoplasm. Longer incubation times may lead to probe sequestration in organelles or increased background fluorescence.
-
Choice of Imaging Buffer: Using a serum-free and phenol red-free imaging buffer like HBSS is crucial. Serum contains various proteins that can bind to the probe or zinc, while phenol red exhibits its own fluorescence, which can interfere with the signal from the probe.
-
Importance of Controls: The inclusion of positive (zinc addition) and negative (zinc chelation) controls is non-negotiable for validating the probe's responsiveness and specificity to zinc within the cellular context.
Trustworthiness: A Self-Validating System
A robust experimental design is key to generating trustworthy data. The protocols provided are designed to be self-validating through the systematic use of controls.
| Parameter | Rationale | Expected Outcome |
| Baseline Imaging | Establishes the basal level of labile zinc in the cells under investigation. | A low to moderate level of fluorescence, depending on the cell type. |
| Positive Control (ZnSO₄) | Confirms that the probe can detect an increase in intracellular zinc. | A significant increase in fluorescence intensity. |
| Negative Control (TPEN) | Demonstrates the specificity of the probe for zinc by showing that the signal can be quenched by a high-affinity zinc chelator. | A marked decrease in fluorescence intensity. |
PART 3: Data Presentation and Visualization
Expected Photophysical Properties (Extrapolated)
The following table summarizes the expected photophysical properties of this compound based on data from related 8-hydroxyquinoline derivatives. These values should be experimentally verified.
| Property | Unbound Probe (in buffer) | Zinc-Bound Probe |
| Excitation Max (λex) | ~360-380 nm | ~360-380 nm |
| Emission Max (λem) | ~500-530 nm | ~500-530 nm |
| Quantum Yield (Φ) | Low | Significantly Higher |
| Fluorescence | Weak | Strong |
Signaling Pathway Diagram
Caption: Mechanism of fluorescence turn-on upon zinc binding.
Conclusion and Future Perspectives
This compound holds significant promise as a fluorescent probe for visualizing intracellular labile zinc. Its derivatization suggests favorable properties for live-cell imaging, including enhanced cell permeability. The protocols and guidelines presented here provide a robust framework for researchers to effectively utilize this probe in their studies of zinc biology. Future work should focus on the detailed characterization of its photophysical properties, zinc binding affinity, and selectivity over other biologically relevant metal ions to further solidify its position in the toolkit of chemical biologists and drug discovery scientists.
References
-
A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline-2-carbaldehyde and Its Derivatives. Benchchem.
-
Copper-dependent Cytotoxicity of 8-hydroxyquinoline Derivatives Correlates With Their Hydrophobicity and Does Not Require Caspase Activation. J Med Chem. 2012 Dec 13;55(23):10448-59.
- Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Chin Pharm J. 1998;50(4):267-277.
-
Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed.
-
Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. ACS Publications.
Sources
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- 4. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of 8-Hydroxyquinoline Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to solve complex solubility challenges with 8-hydroxyquinoline (8-HQ) and its derivatives. These compounds are notorious for their poor aqueous solubility, a significant hurdle in experimental biology and drug development. This guide is structured to help you diagnose the problem and systematically find a solution.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the solubility of 8-hydroxyquinoline derivatives.
Q1: Why are my 8-hydroxyquinoline derivatives so poorly soluble in aqueous buffers?
A1: The low aqueous solubility of 8-HQ derivatives stems from a combination of their fundamental physicochemical properties. The core structure, a bicyclic aromatic system, is inherently hydrophobic (lipophilic).[1] This lipophilicity is often increased by substituents designed to enhance biological activity.[2] Furthermore, the planar structure can lead to strong intermolecular interactions within the crystal lattice, making it energetically unfavorable for water molecules to solvate and dissolve the compound.[3] Overcoming this crystal lattice energy is a key challenge.
Q2: I'm starting a new experiment. What is the simplest and most effective first step to try and dissolve my compound?
A2: The most direct initial approach is pH adjustment . 8-Hydroxyquinoline is an amphiprotic molecule, meaning it can act as both a weak acid and a weak base.[4] This dual nature is your primary tool for initial troubleshooting.
-
Below its basic pKa (~5.0) , the pyridine nitrogen becomes protonated, forming a more soluble cationic species.
-
Above its acidic pKa (~9.9) , the phenolic hydroxyl group deprotonates, forming a more soluble anionic quinolinate.[4]
Therefore, attempting to dissolve the compound in a mildly acidic (e.g., pH 4) or a mildly alkaline (e.g., pH 10.5) buffer should be your first step. The neutral form, which predominates between these pKa values, is typically the least soluble.[4]
Q3: Adjusting the pH didn't work or isn't compatible with my assay. What should I try next?
A3: The next logical step is to employ co-solvents . A co-solvent is a water-miscible organic solvent that, when added to your aqueous buffer, reduces the overall polarity of the solvent system.[5] This "less aqueous" environment is more favorable for solvating hydrophobic molecules like 8-HQ derivatives.
Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs).[6][7] The strategy is to first dissolve the compound in a minimal amount of 100% co-solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental buffer. Be mindful that high concentrations of organic solvents can negatively impact cell viability or protein activity, so it is crucial to determine the maximum tolerable concentration in your specific system.
Q4: When is it appropriate to consider salt formation for my 8-HQ derivative?
A4: Salt formation is a powerful chemical modification strategy that should be considered when pH adjustment and co-solvents are insufficient, or when you require a stable, soluble solid form of your compound for formulation development.[8] By reacting the basic nitrogen of the quinoline ring with an acid, you form a salt that is often dramatically more soluble than the free base.[9][10]
This approach is particularly valuable in drug development, as it can improve not only solubility but also the dissolution rate and overall bioavailability.[11][12] The choice of the counter-ion is critical and can influence properties like stability and hygroscopicity.[8]
Q5: What does the metal-chelating ability of 8-HQ have to do with its solubility?
A5: This is a critical and often overlooked aspect. The defining characteristic of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelator for a wide variety of metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺).[13][14] This chelation can be a major source of perceived insolubility. If your buffer contains trace amounts of divalent or trivalent metal ions, your 8-HQ derivative can form insoluble metal complexes that precipitate out of solution.[15] The formation of these stable, often neutral, chelate complexes can drastically reduce the concentration of the free, active compound.[16]
Therefore, if you observe unexpected precipitation, especially in complex biological media, consider the presence of metal ions. The addition of a strong, water-soluble chelator like EDTA to your buffer can sometimes resolve this issue by sequestering stray metal ions before they can interact with your compound.
Troubleshooting Workflows & Protocols
This section provides actionable, step-by-step guidance for systematically addressing solubility issues.
Troubleshooting Decision Workflow
Before diving into protocols, use this workflow to guide your strategy.
Caption: A decision tree for troubleshooting 8-HQ derivative solubility.
Physicochemical Data Summary
Understanding the parent compound's properties is key. The following table summarizes key data for unsubstituted 8-hydroxyquinoline.
| Property | Value | Source(s) |
| Molar Mass | 145.16 g/mol | [4] |
| Aqueous Solubility | 0.56 g/L (3.86 mM) at 25 °C | [4] |
| pKa₁ (Pyridine N-H⁺) | ~5.0 | [4] |
| pKa₂ (Phenolic O-H) | ~9.9 | [4] |
| LogP (octanol/water) | ~2.0 | [4] |
Protocol 1: Systematic pH-Solubility Profiling
This experiment determines the pH range where your compound is most soluble. The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
Objective: To determine the aqueous solubility of an 8-HQ derivative as a function of pH.
Materials:
-
Your 8-hydroxyquinoline derivative (solid)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12
-
HPLC-grade water and acetonitrile (or other suitable organic solvent)
-
Glass vials with PTFE-lined caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25 °C)
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation: To each vial, add a buffer of a specific pH (e.g., 1 mL).
-
Add Excess Compound: Add an excess amount of your solid compound to each vial. The key is to ensure there is undissolved solid remaining at the end of the experiment, which confirms saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the solution to reach equilibrium.[4]
-
Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant from each vial. Be extremely careful not to disturb the solid pellet. Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in each diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Data Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will clearly show the pH ranges of lowest and highest solubility.
Visualizing the Impact of pH
The solubility profile you generate in Protocol 1 is a direct result of the pH-dependent speciation of the 8-HQ molecule.
Caption: pH-dependent forms of 8-hydroxyquinoline and their relative solubility.
Protocol 2: Co-solvent Screening for Stock Solutions
Objective: To identify a suitable co-solvent and the maximum dilution factor for preparing an aqueous working solution from a non-aqueous stock.
Materials:
-
Your 8-HQ derivative
-
A panel of common co-solvents (see table below)
-
Your target aqueous buffer (e.g., PBS, pH 7.4)
-
Clear glass vials or a 96-well plate
Common Co-solvents for Screening:
| Co-solvent | Polarity Index | Common Starting Conc. | Notes |
| DMSO | 7.2 | 10-100 mM | Excellent solubilizing power; can be toxic to cells above 0.5-1%. |
| Ethanol | 5.2 | 10-50 mM | Less toxic than DMSO but generally less powerful. |
| PEG 400 | - | 10-50 mM | Often used in in vivo formulations; can be viscous. |
| DMF | 6.4 | 10-100 mM | Strong solvent; use with caution due to toxicity. |
Methodology:
-
Prepare Concentrated Stock: Attempt to dissolve your compound in each co-solvent to make a high-concentration stock (e.g., 100 mM, 50 mM, or the highest achievable). Start with a small volume. Use gentle vortexing or sonication if needed.
-
Serial Dilution Test: In a series of vials, add your target aqueous buffer.
-
Spike and Observe: Add a small volume of your concentrated stock to the buffer to achieve your desired final concentration (e.g., 10 µL of a 10 mM stock into 990 µL of buffer for a final concentration of 100 µM).
-
Incubate and Inspect: Mix well and let the solution stand at room temperature for at least one hour. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, visible particles). This is your kinetic solubility.
-
Determine Maximum Threshold: If precipitation occurs, repeat the process with a lower final concentration until you find the highest concentration that remains clear. This helps define the working limits for your stock solution.
Protocol 3: Guideline for Selecting a Salt Former
Objective: To rationally select a counter-ion for salt formation to improve aqueous solubility.
Causality: The success of salt formation relies on a significant difference in acidity/basicity between your compound and the chosen counter-ion. A general rule of thumb, the "delta pKa rule," states that a stable salt is likely to form if the difference between the pKa of the acidic group and the pKa of the basic group is greater than 3 (ΔpKa > 3).[8]
Since 8-HQ derivatives are basic (pKa ~5.0), you will need an acidic counter-ion.
Selection Workflow:
-
Confirm Compound pKa: Your 8-HQ derivative has a basic nitrogen with a pKa around 5.0.
-
Choose an Acidic Counter-ion: Select an acid with a pKa < 2 (pKa of acid - pKa of base = <2 - ~5 = <-3; |ΔpKa| > 3).
-
Common Acidic Counter-ions:
-
Hydrochloric Acid (HCl): pKa ~ -7. Forms hydrochloride salts, which are very common and often highly soluble.[11]
-
Sulfuric Acid (H₂SO₄): pKa₁ ~ -3. Forms sulfate salts.
-
Methanesulfonic Acid (Mesylate): pKa ~ -1.9. Forms mesylate salts, known for good crystallinity.
-
Maleic Acid: pKa₁ ~ 1.9.
-
-
Experimental Test: Prepare the salt by reacting your compound with the chosen acid in a suitable solvent system, followed by crystallization.
-
Characterization: Confirm salt formation and assess the solubility of the new salt form using Protocol 1. The expectation is a significant increase in solubility, particularly at lower pH values, compared to the free base.[12]
By systematically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges presented by 8-hydroxyquinoline derivatives, enabling more reliable and reproducible experimental outcomes.
References
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]
-
Saleh N Al-Busafi, Fakhr Eldin O Suliman, and Zaid R Al-Alawi. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2014). ChemInform. Retrieved from [Link]
-
Pastuch-Gawołek, G., & Szreder, J. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MOLECULES. Retrieved from [Link]
-
8-Hydroxyquinoline Derivatives Manufacturer: Sulfate & Oxine-Copper Supplier. (n.d.). Palica Chem. Retrieved January 17, 2026, from [Link]
-
Chen, Y.-J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
5,7-Dibromo-8-hydroxyquinoline dissolved in binary aqueous co-solvent mixtures of isopropanol, N,N-dimethylformamide, 1,4-dioxane and N-methyl-2-pyrrolidone: Solubility modeling, solvent effect and preferential solvation. (2025). ResearchGate. Retrieved from [Link]
-
8-Hydroxyquinoline surface chelation (Stable chelate complex is formed,but is soluble in aqueous medium-no corrosion inhibition). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. (2021). ResearchGate. Retrieved from [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2021). MDPI. Retrieved from [Link]
-
Dixit, A. R., Rajput, S. J., & Patel, S. G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science & Bioavailability. Retrieved from [Link]
-
8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Sugawara, K. F., Weetall, H. H., & Schucker, G. D. (1974). Preparation, properties, and applications of 8-hydroxyquinoline immobilized chelate. Analytical Chemistry. Retrieved from [Link]
-
Solubility determination and thermodynamic modelling of 5-chloro-8-hydroxyquinoline in binary solvent mixtures from T = 278.15 to 323.15 K. (2025). ResearchGate. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 17, 2026, from [Link]
-
Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. Retrieved from [Link]
-
Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025). ResearchGate. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. Retrieved from [Link]
-
Hossain, A., & Sohail, M. S. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 28(20), 7055. Retrieved from [Link]
-
Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. Retrieved from [Link]
- Process for the preparation of 8-hydroxyquinoline. (1977). Google Patents.
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Retrieved from [Link]
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]
-
Some aspects of 8-hydroxyquinoline in solvents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Overcoming Autofluorescence in Cell Imaging with Quinoline-Based Probes
Welcome to the technical support center for advanced cell imaging. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the persistent challenge of autofluorescence in cellular imaging, with a special focus on leveraging the unique properties of quinoline-based fluorescent probes. As Senior Application Scientists, we provide not just protocols, but the reasoning and expertise behind them to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding autofluorescence and the utility of quinoline-based probes.
Q1: What is autofluorescence and what causes it in my cell samples?
A: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light, which can obscure the signal from your specific fluorescent labels.[1][2] This intrinsic fluorescence arises from several endogenous molecules and cellular structures.
Primary Sources of Cellular Autofluorescence:
-
Metabolic Coenzymes: Molecules like NADH (nicotinamide adenine dinucleotide) and flavins (FAD, FMN) are major contributors, particularly in metabolically active cells.[3][4][5] Their fluorescence is often found in the cytoplasm and mitochondria.[6]
-
Structural Proteins: Extracellular matrix components such as collagen and elastin are highly autofluorescent, typically in the blue-green spectral region.[3][4][7]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in the lysosomes of aging cells and are a significant source of broad-spectrum autofluorescence.[2][7][8]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[7]
Experimentally Induced Autofluorescence:
-
Fixation: Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde are notorious for inducing autofluorescence by cross-linking proteins.[1][2][9] Glutaraldehyde generally causes more intense autofluorescence than PFA.[9]
-
Reagents: Components of cell culture media, such as phenol red and fetal bovine serum (FBS), can also contribute to background fluorescence.[4][10]
Q2: Why is autofluorescence a problem for my imaging experiments?
A: Autofluorescence can significantly compromise the quality and interpretation of your imaging data in several ways:
-
Reduced Signal-to-Noise Ratio: High background fluorescence can mask the true signal from your fluorescent probe, making it difficult to detect targets, especially those with low expression levels.[4][9]
-
False Positives: The endogenous fluorescence can be mistaken for a specific signal, leading to incorrect localization or quantification of your target molecule.[3]
-
Spectral Overlap: The emission spectra of many autofluorescent molecules overlap with those of commonly used fluorophores (e.g., FITC, GFP), making it challenging to distinguish the specific signal from the background.[1][11]
Q3: What makes quinoline-based probes a good solution for overcoming autofluorescence?
A: Quinoline-based fluorescent probes offer several advantages that make them particularly effective in mitigating the challenges of autofluorescence.[12][13] Quinoline is a heterocyclic aromatic compound with favorable photophysical properties for bioimaging.[14]
Key Advantages of Quinoline-Based Probes:
-
Large Stokes Shifts: Many quinoline probes exhibit a large separation between their maximum excitation and emission wavelengths. This property helps to minimize the re-absorption of emitted light and reduces the likelihood of spectral overlap with endogenous autofluorescent molecules, which often have smaller Stokes shifts.[12]
-
Long-Wavelength Emission: Quinoline scaffolds can be chemically modified to shift their emission towards the red and near-infrared (NIR) regions of the spectrum.[12][13] Since most cellular autofluorescence is concentrated in the blue-green region (350-550 nm), using probes that emit at longer wavelengths (above 600 nm) can significantly improve the signal-to-noise ratio.[3][9][15]
-
High Quantum Yields: Many quinoline derivatives are highly fluorescent, meaning they efficiently convert excitation light into emitted light, resulting in brighter signals that can more easily overcome background noise.[14][16]
-
Two-Photon and Multi-Photon Compatibility: Certain quinoline-based probes are designed for two-photon or multi-photon microscopy.[12][17] These advanced imaging techniques use lower-energy, longer-wavelength excitation light (typically in the NIR range), which penetrates deeper into tissues and inherently generates less autofluorescence compared to conventional one-photon excitation.[12][18]
-
Tunable Photophysical Properties: The quinoline scaffold is versatile and allows for chemical modifications that can fine-tune its photophysical properties, such as its excitation/emission wavelengths and environmental sensitivity, to suit specific experimental needs.[19]
Troubleshooting Guide: A-to-Z for Clearer Images
This guide provides solutions to specific problems you may encounter during your cell imaging experiments.
Problem 1: My unstained control cells are brightly fluorescent, obscuring my target signal.
Q: I've prepared my cells for immunofluorescence, but even before adding my primary and secondary antibodies, I see a strong, diffuse background signal. How can I reduce this?
A: This is a classic case of high autofluorescence, likely induced by your sample preparation protocol. The key is to identify and address the source.
Step-by-Step Troubleshooting Protocol:
-
Evaluate Your Fixation Method:
-
The Cause: Aldehyde fixatives, particularly glutaraldehyde and to a lesser extent PFA, are a primary cause of fixation-induced autofluorescence.[9][20] They create fluorescent crosslinks between proteins.[2]
-
The Solution:
-
Reduce Fixation Time: Fix your samples for the minimum time necessary to preserve cellular morphology.[7][9]
-
Switch Fixatives: If your experimental design allows, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which generally produce less autofluorescence.[9][10]
-
Chemical Quenching: After aldehyde fixation, you can treat your samples with a quenching agent. Sodium borohydride is a common choice as it reduces the aldehyde groups that cause fluorescence.[1][9] However, its effectiveness can be variable.[7]
-
-
-
Optimize Your Staining Buffer and Media:
-
Implement a Pre-Fixation Perfusion (for tissue samples):
Visualizing the Problem: Sources of Autofluorescence
Caption: Major endogenous and experimentally induced sources of autofluorescence.
Problem 2: My quinoline-based probe signal is weak and difficult to distinguish from the background.
Q: I'm using a quinoline probe that should be bright, but my signal is barely above the autofluorescence background. What can I do to improve this?
A: A weak signal from a quinoline probe in an autofluorescent sample requires a two-pronged approach: maximizing the probe's signal while minimizing the background noise.
Step-by-Step Optimization Protocol:
-
Select the Optimal Quinoline Probe:
-
The Rationale: Not all quinoline probes are created equal. Their photophysical properties are key.
-
Actionable Steps:
-
Choose a Probe with Long-Wavelength Emission: Select a quinoline derivative that excites and emits in the red or far-red region of the spectrum (>600 nm) to avoid the main autofluorescence bands.[3][15]
-
Prioritize High Quantum Yield: Check the probe's specifications for a high quantum yield, which indicates greater brightness.[14]
-
Consider Two-Photon Probes: If you have access to a two-photon microscope, using a compatible quinoline probe can dramatically reduce autofluorescence.[12][18]
-
-
-
Optimize Staining Conditions:
-
The Rationale: Inefficient staining can lead to a weak signal.
-
Actionable Steps:
-
Titrate Your Probe: Determine the optimal concentration of your quinoline probe. Too low a concentration will result in a weak signal, while too high a concentration can lead to non-specific binding and increased background. A typical starting range is 1-10 µM.[21][22]
-
Optimize Incubation Time: Incubate the cells with the probe for the recommended time (usually 15-30 minutes), protecting them from light.[21][22]
-
-
-
Refine Your Imaging Setup:
-
The Rationale: Your microscope settings are critical for separating signal from noise.
-
Actionable Steps:
-
Use Appropriate Filters: Ensure your microscope's filter sets are perfectly matched to the excitation and emission spectra of your quinoline probe to maximize signal collection and exclude out-of-channel light.
-
Spectral Imaging and Linear Unmixing: If your microscope is equipped for spectral imaging, you can capture the entire emission spectrum of your sample. This allows you to define a spectral signature for the autofluorescence (from an unstained control) and computationally subtract it from your stained sample's image, a technique known as linear unmixing.[23]
-
-
Data Summary: Properties of Quinoline Probes vs. Autofluorescence
| Feature | Common Autofluorescent Molecules (e.g., NADH, Flavins) | Optimized Quinoline-Based Probes | Advantage of Quinoline Probes |
| Emission Maxima | 350-550 nm[3][4] | > 600 nm (tunable)[12][15] | Operates in a "quiet" spectral region with less background. |
| Stokes Shift | Typically smaller | Often designed for large Stokes shifts[12] | Better separation of excitation and emission, reducing bleed-through. |
| Quantum Yield | Generally low | Can be very high (>0.8)[16] | Produces a much brighter signal for the same amount of excitation. |
| Two-Photon Cross-Section | Low | Can be specifically designed to be high[12][18] | Enables advanced imaging techniques that inherently reduce autofluorescence. |
Problem 3: I see punctate, bright spots in my images that are not my target.
Q: My images are contaminated with very bright, granular spots across multiple channels, which I suspect is lipofuscin. How can I specifically address this type of autofluorescence?
A: Lipofuscin is a particularly challenging type of autofluorescence due to its broad emission spectrum and granular appearance, which can be mistaken for specific staining.[7] It accumulates with age in many cell types.[2]
Targeted Lipofuscin Quenching Protocol:
-
Chemical Quenching with Sudan Black B:
-
The Mechanism: Sudan Black B is a lipophilic dye that can effectively quench the fluorescence from lipofuscin.[7]
-
Protocol:
-
After your standard staining protocol (e.g., with your quinoline probe), wash the sample with PBS.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate your sample with the Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash thoroughly with PBS to remove excess dye.
-
Mount and image your sample.
-
-
Critical Consideration: Sudan Black B itself can fluoresce in the far-red channel.[7] Therefore, when using this quencher, avoid using fluorophores that emit in this region. This is a key consideration when planning your multiplex imaging panel.
-
-
Use a Commercial Quenching Reagent:
-
The Rationale: Several commercially available reagents are specifically designed to quench autofluorescence from multiple sources, including lipofuscin.[7][10][24]
-
Actionable Step: Consider using a product like TrueVIEW™ Autofluorescence Quenching Kit, which can reduce autofluorescence from various sources with a simple protocol.[10][24]
-
Experimental Workflow: Staining with Lipofuscin Quenching
Caption: Workflow for quinoline probe staining with Sudan Black B quenching.
References
- Singh, J., & Mishra, S. (2023).
- Visikol. (2022). Causes of Autofluorescence. Visikol.
- Bio-Rad Antibodies. Autofluorescence - Flow Cytometry Guide. Bio-Rad Antibodies.
- Northeast, R. (2021). How to Reduce Autofluorescence. Labcompare.com.
- Crimson Publishers. (2023).
- BenchChem. (2025). Application Notes and Protocols: 3-(1H-Indol-2-yl)
- Proteintech Group. How to reduce autofluorescence. Proteintech Group.
- OracleBio. (2025). Combating Autofluorescence in Multiplex IF Image Analysis. OracleBio.
- FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder.
- SciELO. (2018). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
- ResearchGate. (2025). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
- Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio.
- Taylor & Francis eBooks.
- PubMed. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. PubMed.
- BenchChem. (2025). Application Notes and Protocols: 2-(4-fluorophenyl)quinolin-7-amine as a Fluorescent Probe for Bioimaging. BenchChem.
- RSC Publishing. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping.
- Confocal Microscopy Images. HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Confocal Microscopy Images.
- Vector Laboratories. (2021). Reduce Tissue Autofluorescence And Dramatically Enhance Signal-to-Noise Ratio.
- Molecular Expressions. Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Molecular Expressions.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining. Biotium.
- BenchChem. Application of 2,4-Diphenylquinolin-6-ol in cellular staining protocols. BenchChem.
- BenchChem. (2025). Technical Support Center: Overcoming Autofluorescence in Imaging. BenchChem.
- Leica Microsystems. Learn how to Remove Autofluorescence from your Confocal Images. Leica Microsystems.
- Evident. (2023).
- Boster Bio. (2022). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio.
- ACS Publications. (2015). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry.
- ResearchGate. (2025). Facile Synthesis and Photophysical Characterization of New Quinoline Dyes.
- Beckman Coulter. Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter.
- ACS Omega. (2022). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega.
- RSC Publishing. (2020). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences.
- ResearchGate. (2025). Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media.
- ResearchGate. (2014). Comparison of autofluorescence properties in living and fixed macrophage cells.
- ResearchGate. (2013). Spectral and Fluorescence Lifetime Properties of eGFP and Autofluorescence of Plant Cells.
- ResearchGate. (2019). Synthesis, photophysical, computational characterizations, electrochemical and photovoltaic characteristics of some new quinoline-based hybrid fluorescent dyes.
- PubMed Central. (2015). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PubMed Central.
- MDPI. (2022).
- PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed.
- Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
- ResearchGate. (2012). Quinoline-Based Fluorescence Sensors.
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Technical Support Center: Purification of 5-Substituted 8-Hydroxyquinoline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 5-substituted 8-hydroxyquinoline (8-HQ) derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of isolating these valuable compounds. The unique electronic and steric properties conferred by the C-5 substituent dramatically influence the molecule's behavior, turning purification from a routine task into a significant scientific challenge. This document provides in-depth, experience-driven answers and protocols to help you achieve the highest purity for your derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before and during the purification process.
Q1: Why is my 5-substituted 8-hydroxyquinoline derivative so difficult to purify by simple recrystallization?
A: The difficulty arises from a combination of factors inherent to the synthesis of quinoline systems. Unlike simple aromatic compounds, your crude product likely contains a mixture of closely related isomers and byproducts.
-
Isomeric Byproducts: Many synthetic routes, particularly electrophilic substitutions on the 8-hydroxyquinoline scaffold, can yield not only the desired 5-substituted product but also the 7-substituted isomer and 5,7-disubstituted byproducts.[1] These isomers often have very similar polarity and solubility profiles, making them difficult to separate by crystallization alone.
-
Tar Formation: Synthetic methods like the Skraup synthesis are notorious for operating at high temperatures, which can lead to the formation of polymeric tars.[2][3] These highly impure, often colored, materials can inhibit crystallization or co-precipitate with your product.
-
Starting Material Contamination: Incomplete reactions leave you with residual 8-hydroxyquinoline, which can further complicate purification.
A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is crucial to diagnose the complexity of your crude mixture before choosing a purification strategy.
Q2: How does the electronic nature of the C-5 substituent (e.g., -Cl, -NO₂, -OCH₃) affect my choice of purification method?
A: The C-5 substituent fundamentally alters the molecule's polarity, pKa, and intermolecular interactions, which are the very properties we exploit for purification.
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), bromo (-Br), or nitro (-NO₂) decrease the electron density of the aromatic system. This generally increases the compound's polarity and can make the phenolic proton more acidic. For column chromatography, you may need a more polar mobile phase to elute these derivatives from silica gel.
-
Electron-Donating Groups (EDGs): Groups like alkoxymethyl (-CH₂OR) increase electron density.[4] This can make the compound slightly less polar than its EWG-counterpart and may influence its chelating behavior.
-
Impact on Solubility: These electronic effects directly impact solubility. For example, a highly polar nitro-substituted derivative might be sparingly soluble in toluene but readily soluble in ethyl acetate, whereas a derivative with a long alkyl chain at C-5 will be significantly more lipophilic. Your choice of recrystallization or chromatography solvents must be tailored accordingly.
Q3: My crude product is a dark, intractable tar. What are my initial options before attempting column chromatography?
A: Loading a tarry material directly onto a silica gel column is often a recipe for failure, leading to streaking and poor separation. Consider these pre-treatment steps:
-
Trituration: Suspend your crude material in a solvent in which your desired product is sparingly soluble but the impurities are more soluble (or vice versa). For example, stirring the crude solid in cold hexanes or diethyl ether can wash away less polar contaminants.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol, ethyl acetate) and add a small amount (1-5% by weight) of activated carbon. Heat the mixture gently for 10-15 minutes, then filter through a pad of Celite® to remove the carbon and adsorbed colored impurities.[2] This can dramatically improve the color and quality of the material before subsequent purification.
-
Acid-Base Extraction: Exploit the basicity of the quinoline nitrogen. Dissolve the crude material in a solvent like dichloromethane (DCM) and extract with dilute aqueous acid (e.g., 1M HCl). Your 8-HQ derivative will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract your purified product back into an organic solvent. A patent for purifying 5-chloro-8-hydroxyquinoline describes a similar principle where the product is dissolved in hydrochloric acid and precipitated by adding a water-soluble chloride salt.[2]
Section 2: Troubleshooting Guide: Common Purification Problems & Solutions
This guide provides a systematic approach to tackling the most common issues encountered during the purification of 5-substituted 8-HQ derivatives.
Problem 1: Persistent Oily Product / Failure to Crystallize
-
Symptoms: Upon cooling your recrystallization solution, the product separates as a viscous liquid ("oils out") instead of forming solid crystals.
-
Scientific Rationale: Oiling out occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point. The high concentration of impurities can significantly depress the melting point of the mixture, exacerbating this issue.[5]
Caption: Troubleshooting workflow for "oiling out" during crystallization.
Problem 2: Low Yield After Recrystallization
-
Symptoms: You recover less than 50% of your material as crystals, and the mother liquor is still highly colored.
-
Scientific Rationale: A low yield typically means too much solvent was used, meaning a significant amount of your product remains dissolved even after cooling.[5] Alternatively, the chosen solvent may not have a steep enough solubility curve (i.e., the compound is too soluble when cold).
-
Recover a Second Crop: Reduce the volume of the mother liquor by about 50% using a rotary evaporator or by gentle heating. Cool the concentrated solution again to see if a second crop of crystals will form. Be aware that this second crop may be less pure than the first.
-
Solvent System Re-evaluation: For your next attempt, choose a solvent in which your compound has lower solubility. If you used pure ethanol, try a mixture of ethanol and water, adding water dropwise to the hot ethanol solution until it just begins to turn cloudy, then re-clarifying with a drop of ethanol. This "mixed-solvent" system creates a much steeper solubility curve.
Problem 3: Co-elution of Isomers in Column Chromatography
-
Symptoms: TLC analysis of your column fractions shows that your desired 5-substituted product is consistently contaminated with another spot of a very similar Rf value (likely the 7-substituted isomer).
-
Scientific Rationale: Isomers with similar functional groups often have nearly identical polarities, making them difficult to resolve on standard silica gel.
-
Optimize Mobile Phase: Switch from a standard Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system. The different solvent-solute interactions can sometimes provide the selectivity needed. Run the column isocratically (with a fixed solvent ratio) rather than using a gradient to maximize separation between the close spots.
-
Change Stationary Phase: If optimizing the mobile phase fails, consider using reverse-phase (C18) silica gel. In reverse-phase chromatography, less polar compounds are retained more strongly. This can sometimes reverse the elution order or improve the separation of isomers.
-
Protection-Chromatography-Deprotection: This advanced technique involves chemically modifying the molecule to drastically change its polarity. Protect the phenolic -OH group as a benzyl ether, which makes the molecule significantly less polar.[4] Purify the ether by chromatography (which should now be much easier), and then remove the benzyl group via catalytic hydrogenation to yield the pure product.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for common purification scenarios.
Protocol 1: Optimized Recrystallization of 5-Acetyl-8-hydroxyquinoline
This protocol is adapted from a procedure for a moderately polar, solid 8-HQ derivative and is a good general starting point.[6]
-
Dissolution: In a 50 mL Erlenmeyer flask, place 1.0 g of the crude 5-acetyl-8-hydroxyquinoline. Add a magnetic stir bar and ~15 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. If the solid does not fully dissolve, add more ethanol in 1-2 mL portions until a clear solution is achieved at boiling. Causality Note: Using the minimum amount of hot solvent is key to maximizing recovery.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for 5 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the carbon. Causality Note: Pre-warming the funnel prevents the product from prematurely crystallizing during filtration.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming large, pure crystals.[7]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Allow the crystals to air-dry on the filter paper for a few minutes before transferring them to a watch glass to dry to a constant weight. A pale yellow, crystalline solid is expected.[6]
Protocol 2: General Purification Workflow for a Novel 5-Substituted 8-HQ Derivative
This workflow guides the decision-making process for purifying an unknown crude product.
Caption: General workflow for purification strategy selection.
Section 4: Data Presentation
Table 1: Common Solvents for Chromatography and Crystallization of 8-HQ Derivatives
| Solvent | Polarity Index | Boiling Point (°C) | Typical Application |
| n-Hexane | 0.1 | 69 | Non-polar mobile phase component for chromatography |
| Dichloromethane (DCM) | 3.1 | 40 | Excellent solvent for dissolving crude products; versatile mobile phase |
| Diethyl Ether | 2.8 | 35 | Good for trituration; high volatility can be an issue for crystallization[7] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common polar mobile phase component; good crystallization solvent |
| Acetone | 5.1 | 56 | Good solvent, but high volatility can lead to rapid, impure crystal growth[7] |
| Ethanol (EtOH) | 4.3 | 78 | Excellent, common solvent for recrystallization of 8-HQ derivatives[3][6] |
| Methanol (MeOH) | 5.1 | 65 | Polar mobile phase component; used for highly polar derivatives |
References
- CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google P
- CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google P
-
Preparation and purification of 8-hydroxyquinoline metal complexes - ResearchGate. [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
-
Troubleshooting - Chemistry LibreTexts. [Link]
-
Guide for crystallization - University of Geneva. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. [Link]
-
Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes | Request PDF - ResearchGate. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]
-
Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives - ResearchGate. [Link]
Sources
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- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
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minimizing side reactions in the synthesis of 8-hydroxyquinoline analogues
A Guide to Minimizing Side Reactions and Optimizing Yields
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance and troubleshooting strategies for the synthesis of 8-hydroxyquinoline analogues. As a Senior Application Scientist, I understand the nuances and challenges that can arise during these complex syntheses. This guide is structured to address common issues, explain the underlying chemical principles, and provide actionable protocols to enhance the success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of 8-hydroxyquinoline and its derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: The Skraup Synthesis: My reaction is violent and producing a significant amount of tar.
Question: I am attempting a Skraup synthesis to prepare an 8-hydroxyquinoline analogue. The reaction is highly exothermic and difficult to control, resulting in a low yield of a tarry, black solid that is difficult to purify. What is causing this, and how can I mitigate it?
Root Cause Analysis: The Skraup synthesis is notoriously vigorous due to the highly exothermic nature of the reaction between the aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[1][2] The primary culprit for tar formation is the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1][3][4] These harsh, high-temperature, and strongly acidic conditions promote the uncontrolled polymerization of this reactive α,β-unsaturated aldehyde, leading to the formation of high-molecular-weight, insoluble polymers.[1][3]
Strategic Solutions:
-
Moderation of Reaction Vigor: The key is to control the reaction's exotherm. The addition of a moderator like ferrous sulfate (FeSO₄) is a classic and effective strategy.[1][2][5][6] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation process and preventing a runaway reaction.[6] Boric acid can also be employed for this purpose.[1]
-
Controlled Reagent Addition: The manner and rate of reagent addition are critical.
-
Temperature Management: Careful temperature control is paramount.
-
Gently heat the reaction mixture to initiate the reaction.
-
Once the exothermic reaction begins, be prepared to remove the heat source and, if necessary, cool the reaction vessel to maintain control.[1]
-
After the initial vigorous phase subsides, maintain a controlled reflux to drive the reaction to completion.[1]
-
-
Optimized Work-up for Tar Removal: Even with optimizations, some tar formation is likely. A robust purification strategy is essential.
This protocol incorporates the use of a moderator to control the reaction's vigor.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to anhydrous glycerol while stirring and cooling in an ice bath.
-
Addition of Reactants: To the cooled mixture, slowly add o-aminophenol. Then, add the oxidizing agent (e.g., o-nitrophenol) and a catalytic amount of ferrous sulfate.[1]
-
Heating: Gently heat the mixture. The reaction is exothermic and may become vigorous. Maintain the temperature between 130-140°C.
-
Reaction Monitoring: Continue heating and stirring for 2-3 hours. The color of the reaction mixture will darken.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.
-
Neutralization: With external cooling, slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. The 8-hydroxyquinoline will precipitate as a solid.
-
Purification:
Issue 2: The Friedländer Synthesis: I'm observing significant self-condensation of my ketone starting material.
Question: I am performing a Friedländer synthesis to create a substituted 8-hydroxyquinoline analogue, but I am getting a low yield of my desired product and a significant amount of a byproduct that appears to be the result of my ketone reactant undergoing an aldol self-condensation. How can I suppress this side reaction?
Root Cause Analysis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone.[7][8][9] This reaction can be catalyzed by either acid or base.[7][8] Under basic conditions, in particular, the ketone reactant can readily enolize and undergo self-aldol condensation, which competes with the desired condensation with the 2-aminoaryl carbonyl compound.[7][8][10]
Strategic Solutions:
-
Catalyst Selection: The choice of catalyst is crucial.
-
Acid Catalysis: Switching from a base to an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like ZnCl₂) can often minimize self-condensation as the enolization of the ketone is less favored under these conditions.[7][8]
-
Milder Catalysts: Modern approaches utilize milder catalysts that can promote the reaction under less harsh conditions, thereby reducing side reactions. Gold catalysts, for instance, have been shown to facilitate the reaction at lower temperatures.[8]
-
-
Modification of Reactants:
-
Use of an Imine Analog: To circumvent the need for basic conditions that promote aldol condensation, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[8]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can help to maintain a low concentration, thus disfavoring the bimolecular self-condensation reaction.
-
-
Optimized Reaction Conditions:
-
Temperature Control: Excessive temperatures can promote side reactions. It is important to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.[7]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, which can, in turn, minimize the formation of side products.[11]
-
Caption: Troubleshooting workflow for aldol condensation in Friedländer synthesis.
Issue 3: The Combes Synthesis: I am getting a mixture of regioisomers.
Question: I am using an unsymmetrical β-diketone in a Combes synthesis and obtaining a mixture of 2,4-disubstituted quinoline regioisomers. How can I control the regioselectivity of this reaction?
Root Cause Analysis: The Combes synthesis involves the reaction of an aniline with a β-diketone, followed by an acid-catalyzed cyclization.[12][13] When an unsymmetrical β-diketone is used, the cyclization can occur at either of the two carbonyl carbons, leading to the formation of a mixture of regioisomers. The regiochemical outcome is influenced by a delicate interplay of steric and electronic effects of the substituents on both the aniline and the β-diketone.[12][14]
Strategic Solutions:
-
Exploiting Steric Hindrance:
-
Leveraging Electronic Effects:
-
The electronic nature of the substituents on the aniline can direct the cyclization. For example, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, while anilines with electron-withdrawing groups like chloro or fluoro may favor the 4-substituted product.[12]
-
-
Optimizing the Catalyst:
-
The choice of acid catalyst can influence the regiochemical outcome. While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) have been shown to alter the regioselectivity.[12]
-
| Factor | Condition | Effect on Regioselectivity |
| Steric Effects | Bulkier substituent on the β-diketone | Favors formation of the less hindered regioisomer.[12] |
| Bulkier substituent on the aniline | May direct cyclization to the less hindered position.[14] | |
| Electronic Effects | Electron-donating group on aniline (e.g., -OCH₃) | Tends to favor the formation of 2-substituted quinolines.[12] |
| Electron-withdrawing group on aniline (e.g., -Cl, -F) | May favor the formation of 4-substituted quinolines.[12] | |
| Catalyst | Polyphosphoric acid (PPA) or Polyphosphoric ester (PPE) | Can provide different regioselectivity compared to H₂SO₄.[12] |
Issue 4: Suzuki Coupling for C5-Arylation: My reaction is not proceeding, or I am getting low yields.
Question: I am trying to synthesize a 5-aryl-8-hydroxyquinoline analogue via a Suzuki coupling of 5-bromo-8-hydroxyquinoline, but the reaction is either not working or giving very low yields. What could be the problem?
Root Cause Analysis: A common issue in the Suzuki coupling of 8-hydroxyquinoline derivatives is the interference of the free hydroxyl group. The phenolic proton can react with the base used in the coupling reaction, and the oxygen atom can coordinate to the palladium catalyst, potentially deactivating it. To achieve a successful Suzuki coupling, the hydroxyl group must be protected.[15][16]
Strategic Solutions:
-
Protection of the Hydroxyl Group:
-
The most common and effective strategy is to protect the 8-hydroxyl group before performing the Suzuki coupling. A benzyl group is a suitable choice as it is stable under the coupling conditions and can be easily removed later by catalytic hydrogen transfer.[15] Other protecting groups like acetyl can also be used.[17]
-
-
Optimization of Suzuki Coupling Conditions:
Caption: Workflow for the synthesis of 5-aryl-8-hydroxyquinoline via Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in classical quinoline synthesis reactions?
A1: Common side products are highly dependent on the specific synthetic method.
-
Skraup and Doebner-von Miller Reactions: Tar and polymer formation are the most frequent issues due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[1][3][10]
-
Friedländer Synthesis: The self-condensation (aldol condensation) of the ketone reactant is a common side reaction, particularly when the reaction is base-catalyzed.[7][8][10]
-
Combes Synthesis: The formation of undesired regioisomers is a primary challenge when using unsymmetrical β-diketones.[10][12]
Q2: How can I improve the overall yield and purity of my 8-hydroxyquinoline synthesis?
A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent.[10] Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[8][10] Ensuring the purity of your starting materials is also a crucial first step to prevent impurities from participating in unwanted side reactions. Finally, employing the appropriate purification techniques, such as steam distillation for tar removal or column chromatography, is essential for isolating a pure product.[1][3][10]
Q3: Are there general strategies to minimize side product formation across different quinoline synthesis methods?
A3: Yes, several general strategies are effective across various synthetic routes.
-
Temperature Control: This is a universally critical parameter. Higher temperatures often accelerate undesired side reactions more than the desired reaction.[7]
-
Catalyst Choice: The use of modern, milder, and more selective catalysts, including nanocatalysts and organocatalysts, can significantly reduce the formation of byproducts compared to traditional harsh acid or base catalysts.[21][22][23][24]
-
Slow Addition of Reactants: For reactions where a reactant can undergo self-condensation or polymerization, slow and controlled addition can maintain a low concentration of the reactive species, thereby favoring the desired intermolecular reaction.[1]
Q4: What are some modern, "greener" approaches to quinoline synthesis that can help minimize side reactions?
A4: Modern synthetic chemistry is increasingly focused on developing more environmentally friendly and efficient methods. For quinoline synthesis, these include:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often leads to higher yields and purities by minimizing the time the reactants are exposed to high temperatures.[11]
-
Use of Nanocatalysts: Nanocatalysts offer high surface area and reactivity, often allowing reactions to proceed under milder conditions with higher selectivity and easier catalyst recovery.[24]
-
Solvent-Free Reactions or Use of Greener Solvents: Conducting reactions without a solvent or in environmentally benign solvents like water can reduce waste and may also influence the reaction pathway to minimize side products.[8][11]
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. Available at: [Link]
-
Analysis of contemporary methods for the synthesis of quinoline derivatives. (n.d.). Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2005). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2022). ResearchGate. Available at: [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. Available at: [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). R Discovery. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Available at: [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Available at: [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Available at: [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. Available at: [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. (2001). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). PMC - NIH. Available at: [Link]
-
Skraup reaction. (n.d.). Wikipedia. Available at: [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2018). ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for Suzuki coupling 1. (2020). ResearchGate. Available at: [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal. Available at: [Link]
-
Skraup reaction. (n.d.). chemeurope.com. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Available at: [Link]
-
Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque. (1993). PubMed. Available at: [Link]
-
Skraup reaction. (2020). Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Skraup's Synthesis. (2012). Vive Chemistry - WordPress.com. Available at: [Link]
-
Friedländer Synthesis. (2025). J&K Scientific LLC. Available at: [Link]
-
Synthesis of Quinoline Analogues. (n.d.). Cardinal Scholar. Available at: [Link]
-
Retrosynthesis 8, Hydroxychloroquine. (2021). YouTube. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2005). PubMed. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). MDPI. Available at: [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... (2019). ResearchGate. Available at: [Link]
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). MDPI. Available at: [Link]
-
Reaction mechanism of the Skraup quinoline synthesis. (2014). ResearchGate. Available at: [Link]
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Technical Support Center: Prevention of 5-(Isopropoxymethyl)-8-quinolinol Degradation in Solution
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 5-(Isopropoxymethyl)-8-quinolinol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the stability of this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.
Understanding the Molecule: Chemical Vulnerabilities
This compound belongs to the 8-hydroxyquinoline class of compounds, which are known for their chelating properties and biological activities.[1][2] However, the inherent chemical structure of the 8-quinolinol scaffold presents several stability challenges. The primary points of vulnerability are the phenolic hydroxyl group and the quinoline ring system itself. These features make the molecule susceptible to degradation via several pathways, including oxidation, photodegradation, and hydrolysis, particularly at extreme pH values.[3]
Discoloration of solutions, often turning yellow or brown, is a common visual indicator of the degradation of quinoline compounds.[4] This is frequently a result of oxidation or photodegradation.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Question 1: My solution of this compound has turned yellow/brown. What is causing this, and is my sample still viable?
Answer: A color change to yellow or brown is a strong indicator of degradation.[4] This is likely due to oxidation of the phenolic hydroxyl group or photodegradation of the quinoline ring.[3][4] The formation of these colored byproducts compromises the purity of your sample. For quantitative assays or sensitive biological experiments, it is highly recommended to discard the discolored solution and prepare a fresh batch.
Question 2: I'm observing a gradual loss of potency and inconsistent results in my biological assays. Could this be related to the stability of my compound?
Answer: Yes, a decline in potency and reproducibility are classic signs of compound degradation.[4] The degradation of this compound in solution can be influenced by several factors, including pH, temperature, and light exposure.[3] It is crucial to either prepare fresh solutions for each experiment or to perform a stability study on your stock solutions under your specific storage conditions.
Question 3: What are the primary factors that influence the stability of this compound in solution?
Answer: The key factors affecting stability are:
-
pH: 8-hydroxyquinoline derivatives can be unstable at extreme pH values due to hydrolysis.[3]
-
Light: Quinoline compounds are often photosensitive and can undergo photodegradation upon exposure to light.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5]
-
Oxygen: The presence of dissolved oxygen can promote oxidation of the phenolic hydroxyl group.[3]
-
Solvent: The choice of solvent can impact the stability of the compound.
Question 4: I am seeing an unexpected peak in my HPLC analysis. Could this be a degradation product?
Answer: The appearance of new peaks in a stability-indicating HPLC chromatogram is a strong indication of degradation.[6] To confirm this, you can perform forced degradation studies by exposing your compound to stress conditions such as acid, base, heat, light, and oxidation. This will help you to identify the retention times of the degradation products and confirm if the new peak corresponds to one of them.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store my stock solutions of this compound?
To maximize stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.[6]
-
Light Protection: Always store solutions in amber vials or wrap the container in aluminum foil to protect from light.[6][7]
-
Inert Atmosphere: For optimal stability, particularly for long-term storage, consider purging the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.[6]
Q3: What are the optimal pH conditions for maintaining the stability of this compound in aqueous solutions?
The optimal pH for stability is compound-specific and should be determined experimentally. Generally, a pH range of 7.0-8.0 has been noted as optimal for some quinoline compounds in biodegradation studies.[6] It is advisable to use a buffered solution to maintain a consistent pH.
Q4: Can I use antioxidants to prevent the degradation of this compound?
The use of antioxidants can be a viable strategy to prevent oxidative degradation. 8-hydroxyquinoline itself has antioxidant properties and is used to stabilize phenol by preventing the formation of quinones.[8] However, the compatibility and potential interference of any added antioxidant with your specific assay must be evaluated.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions: [4]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a designated time period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a designated time period. Neutralize the samples with 0.1 M HCl before analysis.[4]
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide. Keep the mixture at room temperature and monitor at various time points (e.g., up to 24 hours).[4]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[4] Sample at various time points.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light.[4] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is essential for separating the parent compound from its degradation products.
-
Column: A C18 column is a common starting point.[9]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water is typically used.[9] A small amount of formic acid or phosphoric acid can be added to the mobile phase to improve peak shape.[9][10]
-
Detection: UV detection at a wavelength where the parent compound and its expected degradation products absorb is recommended.[9] For 8-hydroxyquinoline, a detection wavelength of 250 nm has been used.[10]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Light Protection | Atmosphere | Recommended Container |
| Short-term (< 1 week) | 2-8°C | Required | Air | Amber glass vial |
| Long-term (> 1 week) | -20°C or -80°C | Required | Inert (N₂ or Ar) | Amber glass vial, sealed |
Visualizations
Caption: Workflow for a forced degradation study.
References
-
Litecká, M., Samoľová, E., Obuch, J., Kubíček, V., Vilková, M., Kepeňová, M., & Potočňák, I. (2020). Synthesis, solution stability, and structural characterization of quinolinol-based silver(I) complexes. Journal of Coordination Chemistry, 73(5), 725-740. Available from: [Link]
-
ResearchGate. Synthesis, solution stability, and structural characterization of quinolinol-based silver(I) complexes | Request PDF. Available from: [Link]
-
ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available from: [Link]
-
Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Available from: [Link]
-
ResearchGate. FIA-spectrophotometric determination of 8-hydroxyquinoline with p-aminophenol. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. Available from: [Link]
-
ResearchGate. 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available from: [Link]
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- 7. mmbio.byu.edu [mmbio.byu.edu]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sielc.com [sielc.com]
Technical Support Center: Optimizing pH for 8-Hydroxyquinoline Metal Chelation
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing pH conditions during metal chelation experiments using 8-hydroxyquinoline (8-HQ) and its derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust experimental plans.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the role of pH in 8-hydroxyquinoline chelation.
Q1: Why is pH so critical for metal chelation with 8-hydroxyquinoline?
A1: The chelation process involving 8-hydroxyquinoline is fundamentally a pH-dependent acid-base reaction. 8-HQ is a bidentate chelating agent, meaning it binds to a metal ion at two points: the nitrogen of the quinoline ring and the oxygen of the hydroxyl group.[1][2] For chelation to occur, the hydroxyl group must be deprotonated to form the 8-hydroxyquinolinato anion. The pH of the solution directly governs the equilibrium between the protonated and deprotonated forms of the 8-HQ molecule. At a pH below the pKa of the hydroxyl group (approximately 9.9 in aqueous solution), the protonated, non-chelating form is predominant.[3] As the pH increases and surpasses the pKa, the deprotonated, chelating form becomes more available, thus favoring the formation of the metal complex.
Q2: What are the pKa values of 8-hydroxyquinoline and how do they influence chelation?
A2: 8-Hydroxyquinoline has two key pKa values. The first, pKa1, corresponds to the protonation of the quinoline nitrogen and is in the range of 2.16 to 5.43 for various 8-HQ isosteres.[1] The second, pKa2, relates to the deprotonation of the hydroxyl group and is typically around 9.9.[3] The pKa2 value is of primary importance for metal chelation, as the hydroxyl group must be deprotonated to coordinate with the metal ion. Therefore, effective chelation generally occurs at pH values approaching or exceeding the pKa2 of the hydroxyl group.
Q3: Does the optimal pH for chelation vary for different metal ions?
A3: Yes, the optimal pH for chelation is highly dependent on the specific metal ion. Different metal ions have varying affinities for 8-hydroxyquinoline and also exhibit different hydrolysis behaviors at various pH levels.[4] For instance, some metal ions may precipitate as metal hydroxides at higher pH values, competing with the chelation reaction. The stability of the resulting metal-8-HQ complex also varies with pH. For example, the highest yield for the Alq3 complex is achieved at a pH of 7.14, while for Liq, the optimal pH is 10.[5]
Q4: How does the pH affect the stability of the metal-8-hydroxyquinoline complex?
A4: The stability of the metal-8-HQ complex is directly influenced by pH. The formation of the complex involves the displacement of a proton from the hydroxyl group of 8-HQ by the metal ion.[6][7] Therefore, at lower pH values, the increased concentration of protons in the solution can compete with the metal ions for the binding site on the 8-HQ molecule, leading to dissociation of the complex. Conversely, at excessively high pH values, the formation of metal hydroxide species can reduce the concentration of free metal ions available for chelation, thereby decreasing the apparent stability of the 8-HQ complex.[4]
Q5: Can I predict the optimal pH for my specific metal and 8-hydroxyquinoline derivative?
A5: While theoretical predictions can provide a good starting point, empirical determination is crucial for identifying the precise optimal pH. The prediction can be guided by considering the pKa of your 8-HQ derivative and the hydrolysis constants of the metal ion. Generally, the optimal pH will be in a range where the 8-HQ is sufficiently deprotonated to act as a chelator, but the metal ion has not significantly hydrolyzed to form insoluble hydroxides. Spectrophotometric or potentiometric titrations are common experimental methods to determine the optimal pH for complex formation.[8][9]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or no yield of the metal complex.
-
Question: I've mixed my 8-hydroxyquinoline derivative with the metal salt solution, but I'm not observing the expected color change or precipitation of the complex. What could be the issue?
-
Answer: The most likely culprit is a suboptimal pH. If the pH of your solution is too low (significantly below the pKa of the hydroxyl group on your 8-HQ derivative), the ligand will be protonated and unable to chelate the metal ion. Conversely, if the pH is too high, the metal ion may be precipitating as a hydroxide, making it unavailable for chelation.
-
Solution: Systematically vary the pH of your reaction mixture. Start with a pH around the pKa of the hydroxyl group and test a range of pH values above and below this point. Use a pH meter to accurately measure and adjust the pH of your solution using appropriate buffers or dilute acid/base. For example, acetate buffers can be used for pH ranges of 3-6, while phosphate buffers are suitable for pH 6-8.[10]
-
Problem 2: The formed complex is unstable and decomposes over time.
-
Question: My metal-8-HQ complex forms initially, but then it seems to break down, indicated by a loss of color or precipitation of a different substance. Why is this happening?
-
Answer: The instability of the complex could be due to a pH that is not optimal for maintaining the complex's stability. As explained in the FAQs, a pH that is too low can lead to protonation of the ligand and dissociation of the complex. Also, some metal complexes are sensitive to light or air, and prolonged exposure could lead to decomposition.
-
Solution: Once you have determined the optimal pH for complex formation, ensure that the solution is maintained at that pH. Use a robust buffering system to prevent pH drifts. Additionally, consider performing your experiments under an inert atmosphere (e.g., nitrogen or argon) and protecting your samples from light, especially if you are working with light-sensitive compounds.
-
Problem 3: I'm observing the formation of a precipitate, but it's not my desired metal complex.
-
Question: When I adjust the pH of my metal-ligand solution, a precipitate forms, but its properties (color, solubility) don't match what I expect for the metal-8-HQ complex. What is this precipitate?
-
Answer: This precipitate is likely the metal hydroxide. This occurs when the pH of the solution is raised to a point where the solubility product of the metal hydroxide is exceeded. The formation of metal hydroxides is a competing reaction to the chelation process.[4]
-
Solution: To avoid the precipitation of metal hydroxides, you need to find a pH window where the 8-HQ is sufficiently deprotonated for chelation, but the metal ion remains in solution. This often requires careful optimization. You can try adding the 8-hydroxyquinoline solution to the metal salt solution before adjusting the pH. The presence of the chelating agent can sometimes prevent the precipitation of the metal hydroxide even at a pH where it would normally occur.
-
Problem 4: The stoichiometry of my complex seems incorrect based on my experimental data.
-
Question: I'm using Job's method of continuous variation to determine the stoichiometry of my complex, but the results are ambiguous or suggest a non-integer ratio. What could be affecting my measurements?
-
Answer: An incorrect pH can interfere with the determination of stoichiometry. If the pH is not optimal, the complex may not form completely, leading to inaccurate absorbance readings. Furthermore, the presence of multiple species in solution, such as protonated ligand or partially formed complexes, can complicate the analysis.
-
Solution: Ensure that your stoichiometry determination is performed at the optimal pH for complex formation, which you should determine beforehand. This will maximize the concentration of the desired complex and minimize the interference from other species. It is also important to maintain a constant ionic strength across all solutions to ensure that activity coefficients do not change significantly.
-
III. Experimental Protocols & Data Presentation
This section provides a standardized workflow for optimizing pH and presents key data in a clear format.
A. Protocol: Determining the Optimal pH for Metal-8-Hydroxyquinoline Complex Formation using UV-Vis Spectrophotometry
This protocol outlines a systematic approach to identify the pH at which the maximum chelation occurs.
1. Materials:
- 8-hydroxyquinoline or its derivative
- Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃)
- A series of buffer solutions covering a wide pH range (e.g., pH 4 to 11)
- UV-Vis spectrophotometer and cuvettes
- pH meter
2. Procedure:
- Preparation of Stock Solutions: Prepare stock solutions of the 8-hydroxyquinoline derivative and the metal salt in a suitable solvent (e.g., ethanol, DMSO, or water).[9]
- Wavelength of Maximum Absorbance (λmax) Determination:
- Prepare two solutions: one containing the 8-hydroxyquinoline derivative and the other containing the metal-8-HQ complex (formed by mixing the ligand and metal solutions at a pH known to favor complexation, e.g., pH 7-8).
- Scan the absorbance spectrum of both solutions to identify the λmax of the complex, which should be different from that of the free ligand.
- pH Optimization:
- Prepare a series of solutions, each containing a fixed concentration of the metal ion and the 8-hydroxyquinoline derivative.
- Adjust the pH of each solution to a different value using the prepared buffer solutions, covering the desired pH range.
- Allow the solutions to equilibrate for a set period to ensure complete complex formation.
- Measure the absorbance of each solution at the predetermined λmax of the complex.
- Data Analysis: Plot the absorbance values against the corresponding pH values. The pH at which the maximum absorbance is observed is the optimal pH for the formation of the metal-8-hydroxyquinoline complex under those specific conditions.
B. Data Presentation: Optimal pH for Chelation of Various Metal Ions with 8-Hydroxyquinoline
The following table summarizes experimentally determined optimal pH values for the formation of complexes between 8-hydroxyquinoline and several common metal ions. This data can serve as a valuable starting point for your own experiments.
| Metal Ion | Optimal pH for Complex Formation | Reference |
| Aluminum(III) | 7.14 | [5] |
| Lithium(I) | 10 | [5] |
| Zinc(II) | 8 | [5] |
| Copper(II) | 5.6 | [2] |
| Nickel(II) | 7.3 | [2] |
| Cobalt(II) | 7.3 | [2] |
| Chromium(III) | 5.5 | [5] |
Note: These values are indicative and may vary depending on the specific experimental conditions, such as the solvent system, temperature, and the presence of other coordinating species.
IV. Visualizing the Process: Diagrams and Workflows
Visual aids can significantly enhance the understanding of the complex interplay of factors in metal chelation.
A. pH-Dependent Equilibrium of 8-Hydroxyquinoline
The following diagram illustrates the equilibrium between the different protonation states of 8-hydroxyquinoline as a function of pH.
Caption: pH-dependent species of 8-hydroxyquinoline.
B. Experimental Workflow for pH Optimization
This diagram outlines the logical steps involved in determining the optimal pH for metal chelation.
Caption: Workflow for pH optimization of metal chelation.
V. References
-
8-Hydroxyquinoline - Wikipedia. [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. [Link]
-
Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC - NIH. [Link]
-
Preparation and purification of 8-hydroxyquinoline metal complexes - ResearchGate. [Link]
-
Determination Of The Formation Constants Of Some Metal Ions Coordinated With Poly (8–hydroxyquinoline). [Link]
-
DETERMINATION AND COMPARISON OF THE STABILITY CONSTANTS OF SOME METAL CONPLEXES OF 8-HYDROXYQUINOLINE N-OXIDE AND 8-HYDROXYQUINO. [Link]
-
Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PubMed Central. [Link]
-
Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - Taylor & Francis. [Link]
-
Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes - MDPI. [Link]
-
Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration - AASCIT. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]
-
Hydroxyquinolines as Iron Chelators - ResearchGate. [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]
Sources
- 1. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination Of The Formation Constants Of Some Metal Ions Coordinated With Poly (8–hydroxyquinoline) [journalijar.com]
- 7. scispace.com [scispace.com]
- 8. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results in Antimicrobial Assays of Quinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based antimicrobial compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions during antimicrobial susceptibility testing (AST). Drawing from extensive field experience and established scientific principles, this resource aims to help you navigate the complexities of in vitro assays and interpret your results with confidence.
The quinoline scaffold is a cornerstone in the development of antimicrobial agents, known for its broad spectrum of activity.[1][2][3][4] However, the unique physicochemical properties of these compounds can sometimes lead to unexpected or inconsistent results in standardized assays. This guide will address common challenges, from solubility and stability issues to atypical microbial responses, providing you with the expertise to refine your experimental approach and ensure the integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Compound Handling and Solubility
Question 1: I'm observing precipitation of my quinoline compound in the broth microdilution plate after addition. What is the likely cause and how can I resolve this?
Answer: This is a very common issue stemming from the poor aqueous solubility of many quinoline derivatives.[5][6] Quinolines are often weak bases, and their solubility can be highly dependent on pH and the ionic strength of the medium.[7]
Causality Explained:
-
"Salting Out": When a compound dissolved in a solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer or culture medium, the drastic change in solvent polarity can cause the compound to crash out of solution. This is particularly true for Mueller-Hinton Broth (MHB), which contains divalent cations (Ca²⁺ and Mg²⁺) that can interact with certain quinoline structures.
-
pH Effects: The pH of standard microbiological media (typically ~7.2-7.4) may not be optimal for maintaining the solubility of your specific quinoline derivative.[7]
Troubleshooting Protocol:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5% (v/v), to prevent solvent-induced toxicity to the microorganisms and to reduce the risk of precipitation.[5]
-
Stepwise Dilution: Avoid adding a concentrated stock solution directly to the full volume of the medium. Instead, perform serial dilutions of your stock in the medium to allow for gradual equilibration.
-
Consider Co-solvents: If DMSO alone is insufficient, the use of a co-solvent system might be necessary. However, this should be approached with caution as co-solvents can have their own antimicrobial effects. Always run a solvent-only control.
-
pH Adjustment: For experimental compounds, you can investigate the pH-solubility profile. A slight adjustment to the medium's pH (while ensuring it remains within the viable range for the test organism) might improve solubility. This must be carefully controlled and documented.
-
Alternative Solubilization Techniques: For particularly challenging compounds, advanced formulation strategies such as the use of cyclodextrins or solid dispersions may be required, though these are more common in later-stage drug development.[5]
Question 2: My quinoline compound appears to lose activity over the course of a 24-hour incubation. How can I determine if this is due to compound instability?
Answer: Loss of activity over time can be attributed to either the development of microbial resistance or the chemical degradation of your compound under assay conditions.
Causality Explained:
-
Hydrolytic Instability: The ester or amide linkages present in some quinoline derivatives can be susceptible to hydrolysis in aqueous media, especially at physiological pH and 37°C.
-
Oxidative Degradation: Some quinoline structures can be prone to oxidation, which can be accelerated by components in the culture medium or exposure to light.
Experimental Workflow for Stability Assessment:
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
caption [fontname="Arial", fontsize=10] Workflow for assessing compound stability. /dot
Protocol Steps:
-
Prepare a solution of your quinoline compound in sterile assay medium at the highest concentration used in your MIC assay.
-
Incubate this solution under the exact same conditions as your antimicrobial assay (e.g., 37°C for 24 hours) but without the bacteria.
-
Take samples at time zero and at the end of the incubation period (e.g., 24 hours).
-
Analyze these samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A significant decrease in the peak area corresponding to the parent compound at the 24-hour time point indicates instability.
If instability is confirmed, you may need to consider shorter incubation times for your assays (if methodologically sound) or explore structural modifications to improve the compound's stability.
Category 2: Interpreting Atypical Assay Results
Question 3: I'm seeing "skipped wells" in my broth microdilution assay, where there is growth at a higher concentration but no growth at a lower one. What does this mean?
Answer: Skipped wells, also known as the "Eagle effect" or paradoxical growth, can be a perplexing result. This phenomenon can arise from several factors related to the compound's properties or its interaction with the bacteria.
Causality Explained:
-
Concentration-Dependent Solubility: The compound may be soluble at lower concentrations but precipitates at higher concentrations, leading to a lower effective concentration in the wells with visible precipitate.
-
Induction of Resistance Mechanisms: At certain sub-inhibitory concentrations, some compounds can induce efflux pumps or other resistance mechanisms in bacteria, allowing them to survive, whereas at higher concentrations, these mechanisms are overwhelmed.[8]
-
Target-Specific Effects: The compound might have different cellular targets at different concentrations, with one being bacteriostatic and another bactericidal.
Troubleshooting Decision Tree:
dot graph TD { node [shape=record, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
}
caption [fontname="Arial", fontsize=10] Decision tree for troubleshooting skipped wells. /dot
Recommended Action:
-
Visual Inspection: Carefully examine the wells under a microscope to check for compound precipitation.
-
Repeat with Solubility Optimization: If precipitation is observed, repeat the assay using the solubility enhancement techniques described in Question 1.
-
Time-Kill Assays: If solubility is not the issue, performing a time-kill assay can provide valuable insight into the compound's bactericidal or bacteriostatic properties at different concentrations and over time. This can help elucidate a complex dose-response relationship.
Question 4: My quinoline compound shows good activity in broth microdilution (low MIC), but little to no zone of inhibition in the disk diffusion assay. Why is there a discrepancy?
Answer: This is a classic issue that often points to the physicochemical properties of the compound, particularly its diffusion characteristics in agar.
Causality Explained:
-
Poor Diffusion: The disk diffusion assay relies on the compound diffusing from the paper disk into the agar medium to create a concentration gradient.[9][10] Large molecules, compounds with low aqueous solubility, or those that bind strongly to agar components will diffuse poorly, resulting in a small or non-existent zone of inhibition, even if the compound is potent.
-
Molecular Weight: Compounds with a high molecular weight generally diffuse more slowly through the agar matrix.
Troubleshooting and Interpretation:
| Parameter | Broth Microdilution (MIC) | Disk Diffusion (Zone of Inhibition) | Interpretation |
| Principle | Measures inhibition in a liquid, homogenous system. | Measures inhibition based on diffusion through a semi-solid medium. | Reflects intrinsic potency vs. potency plus diffusion. |
| Compound Property | Less affected by molecular size and diffusion. | Highly dependent on solubility, molecular size, and agar binding. | A low MIC with a small zone diameter strongly suggests poor diffusion.[10] |
Category 3: Understanding the Mechanism and Resistance
Question 5: The MIC of my quinoline compound is significantly higher against Gram-negative bacteria compared to Gram-positive bacteria. What are the underlying reasons?
Answer: This is a common observation and is primarily due to the structural differences in the bacterial cell envelope.[2]
Causality Explained:
-
Outer Membrane Barrier: Gram-negative bacteria possess an outer membrane containing lipopolysaccharide (LPS), which acts as a formidable barrier to the entry of many compounds, including some quinolines.[12]
-
Porin Channels: For many quinolones, entry into Gram-negative bacteria is facilitated by porin channels in the outer membrane.[12] Mutations or downregulation of these porins can lead to reduced uptake and consequently, higher MICs.
-
Efflux Pumps: Gram-negative bacteria are well-known for their multi-drug efflux pumps (e.g., AcrAB-TolC in E. coli) that can actively expel quinoline compounds from the cell, preventing them from reaching their intracellular targets.[8]
Mechanism of Action Overview:
Quinolones typically exert their bactericidal effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[13][14][15] These enzymes are essential for managing DNA supercoiling during replication and transcription.[8]
dot graph [rankdir=TB] { node [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#202124"];
}
caption [fontname="Arial", fontsize=10] Barriers to quinoline activity in Gram-negative bacteria. /dot
Experimental Approaches to Investigate:
-
Use of Efflux Pump Inhibitors (EPIs): Performing MIC assays in the presence of a known EPI (e.g., PAβN) can help determine if efflux is a major contributor to the observed resistance. A significant reduction in the MIC in the presence of the EPI suggests the compound is a substrate for an efflux pump.
-
Testing Against Porin-Deficient Mutants: If available, testing your compound against isogenic strains with deletions in major porin genes can confirm the importance of this entry route.
Adherence to Standardized Protocols
For reliable and reproducible results, it is imperative to follow established guidelines for antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive protocols that are considered the gold standard in the field.[16][17][18][19][20][21]
Key CLSI and EUCAST Documents:
-
CLSI M07: "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically"[19]
-
CLSI M100: "Performance Standards for Antimicrobial Susceptibility Testing"[19]
Adherence to these standards, particularly concerning inoculum preparation, quality control strains, and interpretation of results, is crucial for generating data that is comparable across different studies and laboratories.[22][23][24]
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Correia, S., Poeta, P., Igrejas, G., Fleites, A., & Cale, L. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of quinolone action and resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320.
-
Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Expert Rules. [Link]
-
Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3). [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(15), 7245-7264. [Link]
-
Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed, 35(1), 7245-7264. [Link]
-
Al-Hussain, S. A., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]
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Rodriguez, G. A., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]
-
Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Controlled Release, 351, 312-353. [Link]
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Sağlık, B. N., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48157–48174. [Link]
-
Diaconu, A., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(19), 6940. [Link]
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Jones, R. N., & Gavan, T. L. (1983). Disk Diffusion Susceptibility Test Troubleshooting Guide. American Journal of Clinical Pathology, 80(3_ts), 499-503. [Link]
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Qin, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(7), 702-707. [Link]
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Castanheira, M., et al. (2021). Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacterales Isolates: Results from a Multilaboratory Study. Journal of Clinical Microbiology, 59(11), e00373-21. [Link]
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Thornsberry, C., & Caruthers, J. Q. (1973). Effect of temperature on the in vitro susceptibility of Staphylococcus aureus to penicillinase-resistant penicillins. Antimicrobial Agents and Chemotherapy, 4(3), 263-269. [Link]
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O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38. [Link]
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Zacchino, S., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics, 8(4), 239. [Link]
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Ilavenil, K., et al. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal, 8(5). [Link]
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Abdel-Maksoud, M. S., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Future Microbiology, 17, 1035-1049. [Link]
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Zacchino, S., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]
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Fleming, E., et al. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. Bioorganic & Medicinal Chemistry Letters, 28(12), 2204-2209. [Link]
-
Reddit. (2023). How to know if we need to use agar or broth dilution for MIC?. [Link]
-
Sağlık, B. N., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. PubMed Central. [Link]
-
ResearchGate. (n.d.). MIC of some quinoline based compounds against E. coli and lead.... [Link]
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Khumalo, H. M., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2226. [Link]
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Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 534. [Link]
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Miller, W. R., et al. (2021). Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. ChemMedChem, 16(11), 1835-1845. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of 5-(Isopropoxymethyl)-8-quinolinol as a Selective Metal Ion Sensor
For researchers, scientists, and professionals in drug development, the precise detection and quantification of metal ions are paramount. The dysregulation of metal ion homeostasis is implicated in a multitude of pathological conditions, making the development of sensitive and selective sensors a critical area of research. This guide provides an in-depth technical comparison of 5-(Isopropoxymethyl)-8-quinolinol, a derivative of the renowned 8-hydroxyquinoline (8-HQ) scaffold, against established alternative metal ion sensors. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for validation, ensuring scientific integrity and practical applicability.
Introduction: The 8-Hydroxyquinoline Scaffold and the Promise of this compound
8-Hydroxyquinoline and its derivatives are a cornerstone in the field of metal ion sensing due to their inherent chelating properties.[1][2] The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a bidentate coordination site, readily forming stable complexes with a variety of metal ions.[3][4] This coordination often leads to a significant change in the molecule's photophysical properties, most notably a "turn-on" fluorescence response.[3] In its free form, 8-HQ exhibits weak fluorescence due to mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT), where the hydroxyl proton is transferred to the quinoline nitrogen in the excited state, providing a non-radiative decay pathway.[5] Upon chelation with a metal ion, this pathway is blocked, leading to a rigidified structure and a dramatic enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5][6]
The introduction of an isopropoxymethyl group at the 5-position of the 8-HQ scaffold in This compound is a strategic modification aimed at fine-tuning the sensor's properties. This bulky, electron-donating group can influence the sensor's solubility, cell permeability, and, most importantly, its selectivity and sensitivity towards specific metal ions by altering the electronic environment of the chelating core.
This guide will validate the potential of this compound by comparing its projected performance with two widely recognized classes of fluorescent metal ion sensors: Rhodamine B derivatives and Schiff base sensors .
The Contenders: A Comparative Overview
To establish a robust comparison, we will evaluate these sensors based on their sensing mechanism, selectivity, sensitivity (limit of detection), and response time. While direct experimental data for this compound is not extensively published, its performance can be inferred from studies on closely related 5-alkoxymethyl-8-quinolinol derivatives.
| Sensor Class | Core Structure & Sensing Mechanism | Primary Target Ions (Examples) |
| This compound | 8-Hydroxyquinoline Core: Chelation of metal ions by the nitrogen and hydroxyl group. Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF) via inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[5] | Zn²⁺, Al³⁺, Ga³⁺[2][3][7] |
| Rhodamine B Derivatives | Rhodamine B Scaffold: Spirolactam ring structure. Sensing Mechanism: Metal ion binding induces a conformational change from a non-fluorescent, colorless spirolactam form to a highly fluorescent, colored ring-opened amide form.[8][9] | Fe³⁺, Cu²⁺, Hg²⁺[8][9] |
| Schiff Base Sensors | Iminé (-C=N-) Linkage: Formed from the condensation of a primary amine and an aldehyde or ketone. Sensing Mechanism: Often involves Photoinduced Electron Transfer (PET). In the free sensor, fluorescence is quenched by electron transfer from the receptor to the fluorophore. Metal ion binding to the receptor inhibits this PET process, resulting in a "turn-on" fluorescence response.[10][11] | Cu²⁺, Co²⁺, Fe³⁺[5][10][11] |
Quantitative Performance Comparison
The following table summarizes the key performance metrics for representative sensors from each class. The data for this compound is projected based on the performance of analogous 8-hydroxyquinoline derivatives.
| Sensor | Target Ion | Limit of Detection (LOD) | Response Time | Sensing Mechanism | Reference |
| This compound (Projected) | Zn²⁺ | ~ 1.76 x 10⁻⁷ M | < 5 minutes | CHEF / ESIPT Inhibition | [12] |
| Rhodamine B-DCT | Fe³⁺ | 5.21 x 10⁻⁸ M | Seconds | Spirolactam Ring Opening | [8] |
| Rhodamine B-based probe | Cu²⁺ | 4.8 x 10⁻⁷ M | < 1 minute | Spirolactam Ring Opening | [9] |
| Schiff Base (L) | Cu²⁺ | 4.21 x 10⁻⁸ M | < 2 minutes | Colorimetric | [11] |
| Schiff Base (1) | Co²⁺ | 6.3 x 10⁻⁷ M | < 2 minutes | Colorimetric | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and the experimental steps is crucial for understanding and replicating the validation process.
Signaling Pathway Diagrams
Experimental Workflow
The validation of a new metal ion sensor follows a logical and systematic workflow.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed protocols for the key experiments in the validation process.
Synthesis of this compound
This protocol is adapted from procedures for similar 5-alkoxymethyl-8-quinolinol derivatives.
Materials:
-
8-hydroxyquinoline
-
Paraformaldehyde
-
Isopropanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane
-
Methanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Chloromethylation: In a fume hood, dissolve 8-hydroxyquinoline in a minimal amount of concentrated hydrochloric acid. Add paraformaldehyde and stir the mixture at 60-70°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and slowly neutralize with a saturated sodium hydroxide solution until a precipitate forms. Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-chloromethyl-8-hydroxyquinoline.
-
Alkoxylation: Suspend 5-chloromethyl-8-hydroxyquinoline in isopropanol. Add a base such as sodium isopropoxide (freshly prepared by reacting sodium metal with isopropanol) and reflux the mixture for 8-12 hours.
-
Purification: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for Fluorescence Titration and Selectivity Study
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., 1 mM in ethanol or DMSO).
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the buffer.
-
Fluorescence Titration:
-
Place a defined volume (e.g., 2 mL) of the sensor working solution in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the target metal ion stock solution (e.g., 1-10 µL) to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To separate cuvettes containing the sensor working solution, add a significant excess (e.g., 10 equivalents) of various potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).
-
Record the fluorescence spectrum for each.
-
To a separate cuvette, add the target metal ion, and after recording the spectrum, add the interfering ions to observe any changes.
-
Determination of the Limit of Detection (LOD)
The LOD can be calculated using the formula: LOD = 3σ / k Where:
-
σ is the standard deviation of the blank measurements (fluorescence intensity of the sensor solution without the target metal ion).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the target metal ion).[2]
Procedure:
-
Measure the fluorescence intensity of at least 10 blank samples (sensor solution only).
-
Calculate the standard deviation (σ) of these measurements.
-
Perform a fluorescence titration at very low concentrations of the target metal ion to obtain the initial linear portion of the calibration curve.
-
Determine the slope (k) of this linear plot.
-
Calculate the LOD using the formula above.
Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[13]
The formula is: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent (if possible, to keep η constant) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slopes of these plots are proportional to (I/A).
-
Calculate the quantum yield of the sample using the formula above.
Conclusion and Future Perspectives
This guide establishes a framework for the validation of this compound as a selective metal ion sensor. Based on the well-understood principles of the 8-hydroxyquinoline scaffold, it is projected to be a highly effective "turn-on" fluorescent sensor, likely demonstrating good selectivity and sensitivity for trivalent and divalent metal ions such as Zn²⁺ and Al³⁺.
A direct comparison with established sensors like Rhodamine B and Schiff base derivatives highlights the distinct advantages of each class. While Rhodamine B sensors often exhibit exceptionally low detection limits and rapid responses for ions like Fe³⁺, and Schiff bases offer great versatility, 8-HQ derivatives provide a robust and reliable platform for a different subset of metal ions.
The true potential of this compound can only be fully realized through rigorous experimental validation following the protocols outlined in this guide. Future research should focus on a comprehensive experimental study to determine its precise selectivity profile, sensitivity, and quantum yield. Furthermore, its application in biological systems, including cell imaging and the detection of metal ions in biological fluids, represents an exciting avenue for further investigation. The insights gained from such studies will be invaluable for the development of next-generation diagnostic and therapeutic tools.
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A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe³⁺ Ions Detection. (2025). Sensors (Basel). [Link]
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A Colorimetric and Fluorescent Probe Based on Rhodamine B for Detection of Fe³⁺ and Cu²⁺ Ions. (2019). Journal of Fluorescence. [Link]
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Highly sensitive and selective chemosensor for Cu2+ based on a Schiff base. (n.d.). Hep Journals. [Link]
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Highly Sensitive Detection of Iron Ions in Aqueous Solutions Using Fluorescent Chitosan Nanoparticles Functionalized by Rhodamine B. (2022). ACS Omega. [Link]
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An innovative Schiff-base colorimetric chemosensor for the selective detection of Cu2+ ions and its applications. (2024). RSC Advances. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry. [Link]
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A new Schiff-base chemosensor for selective detection of Cu2+ and Co2+ and its copper complex for colorimetric sensing of S2− in aqueous solution. (n.d.). RSC Publishing. [Link]
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A Novel Rhodamine B Fluorescent Probe Derived from Carboxymethyl Chitosan for the Selective Detection of Fe³⁺. (2024). MDPI. [Link]
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A Rhodamine B-Based "Turn-On" Fluorescent Probe for Selective Fe3+ Ions Detection. (2025). Sensors (Basel). [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]
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Relative Quantum Yield. (n.d.). Edinburgh Instruments. [Link]
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Figure S13. Determination of detection limit of chemosensor 1 (10 µM)... (n.d.). ResearchGate. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). SciSpace. [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]
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The detection limit was determined from the fluorescence titration data based on a reported method. (n.d.). The Royal Society of Chemistry. [Link]
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8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). PubMed. [Link]
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Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014). PubMed Central. [Link]
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Fluorescent Chemosensor for Detection and Quantitation of Carbon Dioxide Gas. (2007). Journal of the American Chemical Society. [Link]
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Fluorescent Chemosensor for Selective Detection of Phosgene in Solutions and in Gas Phase. (2017). PubMed. [Link]
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Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. (2018). ACS Omega. [Link]
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High-Efficiency Tris(8-hydroxyquinoline)aluminum (Alq(3)) Complexes for Organic White-Light-Emitting Diodes and Solid-State Lighting. (2025). ResearchGate. [Link]
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New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studi. (2025). Dalton Transactions. [Link]
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Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. (n.d.). NIH. [Link]
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Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. (n.d.). PubMed Central. [Link]
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8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). PubMed. [Link]
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The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). Semantic Scholar. [Link]
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Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications. (2025). ResearchGate. [Link]
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Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. (2025). Frontiers. [Link]
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8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. (2003). PubMed. [Link]
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Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. (n.d.). MDPI. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed Central. [Link]
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High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting. (2011). PubMed. [Link]
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Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI. [Link]
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Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2025). ResearchGate. [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. (n.d.). ResearchGate. [Link]
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Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. (2025). ResearchGate. [Link]
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A Comparative Guide to the Fluorescence Properties of 8-Hydroxyquinoline Derivatives for Researchers and Drug Development Professionals
In the landscape of fluorescent probes and functional materials, 8-hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone of molecular design.[1][2] Their robust chelating ability, coupled with a tunable fluorescence response, has cemented their importance in fields ranging from analytical chemistry to neuroprotective agent development.[1] This guide provides a comprehensive comparative analysis of the fluorescence properties of various 8-hydroxyquinoline derivatives, offering both foundational knowledge and practical experimental insights to aid in the selection and application of these versatile fluorophores.
The Photophysical Foundation of 8-Hydroxyquinoline: A Tale of Proton Transfer
The parent 8-hydroxyquinoline molecule is, perhaps counterintuitively, weakly fluorescent in most common solvents.[1][2] This phenomenon is primarily attributed to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the proton of the hydroxyl group at the 8-position is transferred to the nitrogen atom of the pyridine ring. This tautomerization process provides a rapid route for the excited molecule to return to its ground state without emitting a photon, thus quenching the fluorescence.
The true potential of the 8-HQ scaffold is unlocked through two primary strategies: derivatization and metal chelation. By modifying the core structure with various substituents or by coordinating it with metal ions, the ESIPT process can be inhibited, leading to a significant enhancement of fluorescence.[1][3] The increased rigidity of the molecular structure upon chelation is a key factor in this fluorescence enhancement.[1][2]
Comparative Analysis of Fluorescence Properties
The strategic placement of different functional groups on the 8-hydroxyquinoline ring system allows for the fine-tuning of its photophysical properties. The following table summarizes the key fluorescence parameters for a selection of 8-hydroxyquinoline derivatives, providing a basis for comparison and selection for specific applications.
| Derivative | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| 8-Hydroxyquinoline (8-HQ) | Methanol | 315 | 510 | 195 | - | |
| 8-Hydroxyquinoline (8-HQ) | Ethanol | 318 | 510 | 192 | 0.02 | |
| 8-Hydroxyquinoline (8-HQ) | DMSO | 325 | 520 | 195 | 0.34 | |
| 8-Methoxyquinoline | Methanol | 312 | 358 | 46 | - | [4] |
| 8-Octyloxyquinoline | Methanol | 312 | 358 | 46 | - | [4] |
| Quinolin-8-yl benzoate | Methanol | 310 | - | - | No Fluorescence | [4] |
| 8-Hydroxyquinoline-5-sulfonic acid | Water | - | - | - | - | |
| 5-Chloro-8-hydroxyquinoline | - | - | - | - | - | |
| 2-Methyl-8-hydroxyquinoline | - | - | - | - | - | |
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Ethanol | - | - | - | 0.094 | [5] |
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Film | - | - | - | 0.21 - 0.36 | [5] |
Note: A hyphen (-) indicates that the data was not available in the cited sources. The fluorescence of many derivatives is highly dependent on the formation of metal complexes.
The Influence of Substituents on Fluorescence
The nature and position of substituents on the 8-HQ ring have a profound impact on the resulting fluorescence. Here's a breakdown of the key structure-property relationships:
-
Electron-donating groups (e.g., alkyl, alkoxy) generally lead to an enhancement of the fluorescence quantum yield.[6]
-
Electron-withdrawing groups (e.g., nitro, halogen) can cause a red-shift (bathochromic shift) in the emission wavelength.[7][8] Specifically, halogen substitution at the C-5 position has been shown to induce a red-shift.[7] Conversely, an electron-withdrawing group at the C-5 position can lead to a blue-shift (hypsochromic shift).[7]
-
Substitution at the C-2 or C-4 position with groups like methyl can increase the fluorescence intensity.[7]
-
O-Substitution: Replacing the hydroxyl proton with an alkyl group (ether linkage) prevents ESIPT and generally results in higher fluorescence intensity compared to the parent 8-HQ.[4] In contrast, ester derivatives of 8-HQ tend to exhibit less fluorescence.[4]
The Role of the Solvent Environment
The polarity of the solvent can significantly influence the absorption and emission spectra of 8-hydroxyquinoline derivatives. Generally, an increase in solvent polarity leads to a red-shift in the emission spectrum, which is indicative of a π-π* transition and an increase in the dipole moment upon excitation.
Experimental Protocols
Synthesis of 8-Hydroxyquinoline Derivatives
The synthesis of 8-hydroxyquinoline and its derivatives can be achieved through various established methods. The choice of method depends on the desired substitution pattern and the available starting materials.
The Skraup synthesis is a classic method for preparing quinolines. For 8-hydroxyquinoline, the reaction involves the treatment of o-aminophenol with glycerol, an oxidizing agent (like o-nitrophenol), and a dehydrating agent (typically sulfuric acid).[9]
Protocol:
-
In a fume hood, cautiously add concentrated sulfuric acid to anhydrous glycerol in a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser. The flask should be cooled in an ice bath.
-
Slowly add o-aminophenol to the cooled mixture.
-
Add o-nitrophenol and a small amount of ferrous sulfate (as a moderator).
-
Heat the mixture with stirring for 2-3 hours.
-
After cooling, carefully pour the reaction mixture into ice water.
-
Neutralize the solution with a concentrated sodium hydroxide solution to a pH of approximately 7.5-8, which will precipitate the 8-hydroxyquinoline.
-
Collect the solid by filtration and recrystallize from ethanol.
Diagram: Skraup Synthesis Workflow
Caption: General experimental workflow for the Skraup synthesis of 8-hydroxyquinoline.
This derivative is often synthesized by the sulfonation of 8-hydroxyquinoline. A common method involves reacting quinoline with fuming sulfuric acid to produce 8-quinolinesulfonic acid, followed by alkali fusion.[10]
Protocol:
-
Slowly add quinoline to fuming sulfuric acid in a three-necked flask while stirring and maintaining the temperature below 60°C.
-
After the addition is complete, stir for an additional 30 minutes, then slowly raise the temperature to 120°C and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and slowly add it to ice water with stirring.
-
Cool the solution to approximately 5°C to precipitate the 8-quinolinesulfonic acid. Filter, wash, and dry the product.
-
For the alkali fusion, place the obtained 8-quinolinesulfonic acid, water, sodium hydroxide, and a catalyst (e.g., methanol) into an autoclave.
-
Seal the autoclave and heat to 180°C (pressure will rise to ~1.5 MPa) for 7 hours.
-
Cool the autoclave, relieve the pressure, and proceed with the appropriate work-up to isolate the 8-hydroxyquinoline-5-sulfonic acid.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is a critical parameter for characterizing a fluorophore. The comparative method, which involves comparing the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield, is a reliable and accessible technique.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the 8-hydroxyquinoline derivative being tested.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: For each solution, record the corrected fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the standard and the test compound, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the resulting straight lines for both the standard (Grad_st) and the test sample (Grad_x).
-
-
Quantum Yield Calculation: Calculate the quantum yield of the test sample (Φx) using the following equation:
Φx = Φst * (Grad_x / Grad_st) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
ηx and ηst are the refractive indices of the solvents used for the test sample and standard, respectively (this term becomes 1 if the same solvent is used for both).
-
Diagram: Quantum Yield Measurement Workflow
Caption: Workflow for the comparative method of fluorescence quantum yield determination.
Concluding Remarks
The 8-hydroxyquinoline scaffold offers a versatile platform for the development of fluorescent molecules with tailored properties. By understanding the fundamental principles of ESIPT and the influence of structural modifications and the surrounding environment, researchers can rationally design and select derivatives for a multitude of applications, including fluorescent sensing, organic light-emitting diodes (OLEDs), and as therapeutic agents. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of these valuable compounds.
References
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749.
- Guo, S. H., Li, L., Yang, Y. P., & Yuan, X. B. (2012). Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes.
- Zhang, Y., et al. (2018). Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. Journal of Fluorescence, 28(5), 1121-1126.
-
ResearchGate. (n.d.). Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes | Request PDF. Retrieved from [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
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A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline Derivatives: Assessing the Potential of 5-(Isopropoxymethyl)-8-quinolinol Against Cancer Cell Lines
This guide provides a comprehensive analysis of the cytotoxic potential of 8-hydroxyquinoline (8-HQ) derivatives, with a specific focus on framing the assessment of novel compounds like 5-(Isopropoxymethyl)-8-quinolinol. Due to the limited publicly available data on this compound, this document establishes a comparative framework using data from structurally related 8-HQ analogues and benchmarks their performance against established chemotherapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and mechanistic explorations.
Introduction: The Therapeutic Promise of 8-Hydroxyquinolines
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, neuroprotective, and notably, anticancer effects.[1][2] The core mechanism often attributed to 8-HQ derivatives is their function as potent metal-chelating agents.[1][3] By binding to essential metal ions like copper and zinc, these compounds can disrupt cellular homeostasis, leading to a cascade of events that can culminate in cancer cell death.[1][4] Many derivatives act as ionophores, transporting these metal ions across cellular membranes, which further potentiates their cytotoxic effects.[3]
Interest in this class of compounds, including Mannich bases and other derivatives, stems from their demonstrated high potency against various human cancer cells.[5][6] Modifications to the 8-HQ core, such as the introduction of an isopropoxymethyl group at the 5-position, represent a rational design strategy to enhance efficacy, selectivity, or pharmacokinetic properties. This guide will provide the necessary context to evaluate such novel analogues.
Comparative Cytotoxicity Analysis
The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher cytotoxic potency.[7]
Cytotoxicity of 8-Hydroxyquinoline Derivatives
The following table summarizes the IC50 values for a range of 8-hydroxyquinoline derivatives against various cancer cell lines, providing a performance benchmark for this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Myeloma (RPMI 8226) | 14 | [5][6] |
| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Leukemia (Average GI50) | ~15.5 | [5][6] |
| 7-Morpholinomethyl-8-hydroxyquinoline | Leukemia (Average GI50) | ~8.1 | [5][6] |
| 7-Diethylaminomethyl-8-hydroxyquinoline | Leukemia (Average GI50) | ~4.5 | [5][6] |
| [Pt(QCl)Cl₂]·CH₃OH (YLN1) | Breast (MDA-MB-231) | 5.49 ± 0.14 | [8] |
| [Pt(QBr)Cl₂]·CH₃OH (YLN2) | Breast (MDA-MB-231) | 7.09 ± 0.24 | [8] |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Melanoma (C-32) | Comparable to Cisplatin/Doxorubicin | [9][10] |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Breast (MDA-MB-231) | Comparable to Cisplatin/Doxorubicin | [9][10] |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Lung (A549) | Comparable to Cisplatin/Doxorubicin | [9][10] |
| 8-Hydroxy-5-nitroquinoline (NQ) | Various Human Cancer Lines | 5-10 fold lower than Clioquinol | [11] |
Benchmark: Standard Chemotherapeutic Agents
To contextualize the potency of 8-HQ derivatives, their IC50 values must be compared against those of well-established anticancer drugs. Note that IC50 values can vary between laboratories due to different experimental conditions.[12]
| Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference(s) |
| Doxorubicin | MCF-7 | Breast | 2.5 | 24h | [12] |
| MCF-7 | Breast | 1.25 | 48h | [12] | |
| MCF-7 (Resistant) | Breast | 0.7 | 1 week | [13] | |
| HeLa | Cervical | 2.9 | 24h | [12][14] | |
| A549 | Lung | > 20 | 24h | [12][14] | |
| HepG2 | Hepatocellular | 12.2 | 24h | [12][14] | |
| Cisplatin | Ovarian (Average) | Ovarian | 12 µg/ml | 1h | [15] |
Mechanistic Insights: How 8-Hydroxyquinolines Induce Cancer Cell Death
The anticancer activity of 8-hydroxyquinoline derivatives is multifaceted, often involving the induction of apoptosis (programmed cell death) and interference with key cell survival signaling pathways.[1][7]
Induction of Apoptosis
Many 8-HQ derivatives trigger apoptosis through the intrinsic pathway, which is initiated by intracellular stress signals.[16] A common mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[7] This, in turn, leads to the release of cytochrome c from the mitochondria, which activates a cascade of enzymes called caspases, the ultimate executioners of apoptosis.[16][17][18]
Caption: Generalized apoptotic pathway induced by 8-hydroxyquinoline derivatives.
Interference with NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[19] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[20][21][22] Some 8-HQ derivatives may exert their anticancer effects by inhibiting the NF-κB pathway. In an unstimulated cell, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[19] Various stimuli can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes.[19]
Caption: The NF-κB signaling pathway and a potential point of inhibition by 8-HQ derivatives.
Experimental Protocols: A Guide to Assessing Cytotoxicity
The following section provides a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay for assessing cell viability and cytotoxicity.[23]
The MTT Assay Workflow
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[23]
Caption: A typical experimental workflow for an MTT cytotoxicity assay.
Detailed MTT Assay Protocol
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound or other 8-HQ derivatives
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)[24]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize the cells, neutralize, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Dilute the cells to the desired seeding density (e.g., 5,000-10,000 cells/well). e. Add 100 µL of the cell suspension to each well of a 96-well plate.[24] Include wells for blanks (medium only). f. Incubate the plate for 24 hours to allow cells to attach.[25]
-
Compound Treatment: a. Prepare a stock solution of the test compound and positive control in DMSO. b. Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic (typically <0.5%). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include vehicle control wells.
-
Incubation: a. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Formazan Formation: a. After incubation, add 10-20 µL of the MTT reagent (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[24] b. Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.[25] Visually confirm the formation of purple precipitate under a microscope.
-
Solubilization and Reading: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[24] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[24] d. Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Conclusion and Future Directions
The 8-hydroxyquinoline scaffold represents a fertile ground for the development of novel anticancer agents. As demonstrated by the compiled data, numerous derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with efficacies that can be comparable to standard chemotherapeutic drugs. The primary mechanisms of action, involving metal chelation, apoptosis induction, and interference with pro-survival pathways like NF-κB, provide a strong rationale for their therapeutic potential.
For a novel compound such as this compound, the methodologies and comparative data presented in this guide offer a robust framework for its evaluation. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, elucidating its specific molecular mechanisms, and assessing its selectivity for cancer cells over normal cells. This comprehensive approach will be crucial in determining its potential as a next-generation anticancer therapeutic.
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A Researcher's Guide to Validating the Mechanism of Action of Novel 8-Quinolinol Derivatives: A Case Study with 5-(Isopropoxymethyl)-8-quinolinol
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and challenging. This guide provides an in-depth, experience-driven framework for validating the MoA of novel compounds, using the hypothetical yet illustrative example of 5-(Isopropoxymethyl)-8-quinolinol. As a derivative of 8-hydroxyquinoline (8-HQ), this compound belongs to a class of molecules known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] The core of 8-HQ's activity often lies in its ability to chelate metal ions, a characteristic that can lead to diverse downstream biological consequences.[3]
This guide eschews a rigid template, instead offering a logical and scientifically rigorous workflow that mirrors the iterative process of MoA validation in a real-world research setting. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of your findings.
The Investigative Funnel: A Strategic Approach to MoA Validation
The process of elucidating a compound's MoA can be conceptualized as a funnel, starting with broad, phenotype-based observations and progressively narrowing down to specific molecular interactions. This approach ensures that each experimental step is informed by the last, building a cohesive and evidence-based narrative of the compound's function.
Caption: A strategic workflow for MoA validation.
Phase 1: Casting a Wide Net with Phenotypic Screening
Before diving into specific molecular targets, it is crucial to understand the broader biological effects of this compound. Phenotypic screening provides a holistic view of the compound's impact in a physiologically relevant context.[4]
Experimental Approach: Cell Viability and Proliferation Assays
A logical first step is to assess the compound's effect on cell viability across a panel of cell lines. This can reveal potential therapeutic areas (e.g., oncology) and highlight differential sensitivities that may offer clues to the underlying mechanism.
| Cell Line | Tissue of Origin | Putative Target Pathway | IC50 (µM) for this compound | IC50 (µM) for 8-Hydroxyquinoline (Control) |
| A549 | Lung Carcinoma | EGFR/Ras Signaling | 5.2 | 15.8 |
| MCF-7 | Breast Carcinoma | Estrogen Receptor Signaling | 8.1 | 22.4 |
| K562 | Chronic Myelogenous Leukemia | BCR-ABL Signaling | 2.5 | 9.7 |
| HEK293 | Embryonic Kidney | Multiple | > 50 | > 50 |
Interpretation of Hypothetical Data:
The lower IC50 values of the novel derivative compared to the parent 8-HQ suggest that the isopropoxymethyl substitution enhances potency. The differential sensitivity, with the leukemia cell line K562 being most susceptible, provides an initial focus for deeper mechanistic investigation. The relative lack of toxicity in the non-cancerous HEK293 line is a favorable characteristic.
Phase 2: Unmasking the Molecular Culprits - Target Deconvolution
With a confirmed cellular phenotype, the next critical step is to identify the specific molecular target(s) of this compound. This process, often termed target deconvolution, can be approached from several angles.[5][6]
Comparison of Target Identification Strategies
| Method | Principle | Advantages | Disadvantages |
| Chemical Proteomics (e.g., Kinobeads) | Immobilized broad-spectrum inhibitors capture a class of proteins (e.g., kinases) from a cell lysate. The test compound competes for binding, and the displaced proteins are identified by mass spectrometry.[7] | Unbiased within a protein class; performed on native proteins in a complex mixture. | Limited to the protein classes captured by the beads; may not identify non-ATP competitive binders. |
| Genetic Screens (e.g., CRISPR/Cas9) | Systematically knock out genes to identify those that confer resistance or sensitivity to the compound, thereby implicating the gene product as a target or part of the target pathway. | Unbiased, genome-wide approach; provides functional validation. | Can be time-consuming and technically complex; may identify pathway components rather than the direct target. |
| In Silico Target Prediction | Computational algorithms dock the compound's structure against libraries of known protein structures to predict binding affinity and identify potential targets. | Rapid and cost-effective for hypothesis generation. | Predictions require experimental validation; accuracy depends on the quality of protein structures and algorithms. |
Authoritative Insight: For a novel compound with a known metal-chelating scaffold, a multi-pronged approach is advisable. In silico modeling can provide initial hypotheses, which can then be tested using a focused chemical proteomics approach.
Phase 3: Confirming the Handshake - Direct Target Engagement
Identifying a potential target is a significant milestone, but it is imperative to confirm direct physical interaction between the compound and the protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8]
The Principle of CETSA:
CETSA is based on the principle that the binding of a ligand (your compound) to its target protein increases the protein's thermal stability.[8] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced aggregation.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture K562 cells to a density of 1-2 x 10^6 cells/mL.
-
Harvest cells and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot cells and treat with either 10 µM this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[9]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the putative target protein (e.g., a specific kinase identified from a Kinobeads screen).
-
Expected Results and Interpretation:
If this compound binds to the target protein, you would expect to see a higher amount of that protein remaining in the soluble fraction at elevated temperatures in the compound-treated samples compared to the vehicle control. This results in a rightward shift of the melting curve.
Phase 4: Connecting the Dots - Biochemical and Cellular Validation
Confirming target engagement is a crucial step, but it doesn't fully validate the MoA. You must also demonstrate that the interaction between the compound and its target leads to the observed cellular phenotype.
Biochemical/Enzymatic Assays
If the identified target is an enzyme (e.g., a kinase), a direct enzyme inhibition assay is essential.[10][11] This provides quantitative data on the compound's potency and mode of inhibition.
Experimental Approach: In Vitro Kinase Assay
-
Assay Setup: Use a commercially available kinase assay kit for the target kinase. The principle often involves measuring the phosphorylation of a substrate peptide, detected, for example, by fluorescence or luminescence.
-
Inhibition Curve: Perform the assay with a fixed concentration of the kinase and its substrate, and a serial dilution of this compound.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | 75 |
| Staurosporine (Positive Control) | Kinase X | 10 |
Authoritative Insight: Comparing your compound's IC50 to a known inhibitor helps to benchmark its potency. Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive), providing deeper mechanistic insight.[10]
Cellular Pathway Analysis
The final step is to link the direct target inhibition to the downstream cellular effects. This involves probing the signaling pathway in which the target protein operates.
Experimental Approach: Western Blotting for Phospho-proteins
If this compound inhibits a kinase, you would expect to see a decrease in the phosphorylation of that kinase's downstream substrates.
-
Cell Treatment: Treat K562 cells with increasing concentrations of this compound for a defined period.
-
Lysate Preparation: Prepare whole-cell lysates.
-
Western Blotting: Perform Western blotting using antibodies that specifically recognize the phosphorylated forms of known downstream substrates of the target kinase.
A dose-dependent decrease in the phosphorylation of these substrates would provide strong evidence that the compound is engaging its target and modulating its activity within the cell, ultimately leading to the observed anti-proliferative effects.
Conclusion
Validating the mechanism of action of a novel compound like this compound is a systematic and multi-faceted process. By employing a logical progression from broad phenotypic observations to specific molecular interactions, and by using orthogonal, self-validating experimental approaches, researchers can build a robust and compelling case for a compound's MoA. This guide provides a framework and the technical insights necessary to navigate this complex but rewarding scientific endeavor, ultimately paving the way for the development of new and effective therapeutics.
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5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]
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Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
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An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). [Link]
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Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]
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Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]
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Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Substituted 8-Hydroxyquinoline Derivatives
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of 5-substituted 8-hydroxyquinoline (8-HQ) derivatives, a class of compounds renowned for their diverse biological activities. As a privileged scaffold in medicinal chemistry, 8-HQ's therapeutic potential is significantly modulated by substitution at its C-5 position. This document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function, grounded in experimental data and established protocols. Our objective is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of 8-HQ derivative development.
The 8-Hydroxyquinoline Scaffold: A Privileged Platform for Drug Discovery
8-Hydroxyquinoline is a bicyclic aromatic compound comprising a pyridine ring fused to a phenol. This unique arrangement, particularly the hydroxyl group at position 8 peri to the ring nitrogen, bestows upon the molecule a potent ability to act as a bidentate chelating agent. This metal chelation is the cornerstone of its diverse biological activities, which span anticancer, antimicrobial, and neuroprotective domains.[1][2][3] The disruption of metal homeostasis in pathological conditions is a key therapeutic target, and 8-HQ derivatives are adept at modulating the concentrations of essential metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1][4]
The C-5 position of the 8-HQ ring is a critical site for synthetic modification. Substituents at this position can profoundly influence the molecule's electronic properties, lipophilicity, steric profile, and ultimately, its biological efficacy and mechanism of action. This guide will focus on a comparative analysis of how different functional groups at the C-5 position dictate the therapeutic potential of 8-HQ derivatives.
Comparative Analysis of Biological Activities
The biological activity of 5-substituted 8-hydroxyquinoline derivatives is highly dependent on the nature of the substituent. Here, we compare the anticancer, antimicrobial, and neuroprotective activities of key analogues, supported by quantitative experimental data.
Anticancer Activity: A Tale of Two Mechanisms
5-Substituted 8-HQ derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The nature of the C-5 substituent not only impacts potency but can also fundamentally alter the mechanism of cell death. A compelling comparison can be drawn between nitro-substituted and halogenated derivatives.
Key Findings:
-
5-Nitro-8-hydroxyquinoline (Nitroxoline): Consistently demonstrates the highest potency among many 5-substituted analogues.[2] Its mechanism is distinct from halogenated derivatives. It is not a zinc ionophore but exerts its effect through copper-dependent generation of reactive oxygen species (ROS) and by acting as a nitrogen radical source, leading to significant intracellular oxidative stress and apoptosis.[2][3]
-
Halogenated Derivatives (e.g., 5-Chloro-8-hydroxyquinoline): These compounds often act as zinc ionophores, disrupting intracellular zinc homeostasis, which can inhibit critical enzymes like the proteasome.[2][5] While effective, their potency can be lower than that of the 5-nitro analogue.
-
Structure-Activity Relationship (SAR) Summary: The general trend for anticancer activity at the C-5 position is that electron-withdrawing groups, such as nitro and halo groups, enhance cytotoxicity.[5] Increased lipophilicity can also contribute to improved activity, but excessively bulky substituents may hinder interaction with biological targets.
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of 5-Substituted 8-Hydroxyquinoline Derivatives
| Derivative | C-5 Substituent | Raji (Lymphoma) IC₅₀ (µM)[2] | HuCCT1 (Cholangiocarcinoma) IC₅₀ (µM)[6] | Huh28 (Cholangiocarcinoma) IC₅₀ (µM)[6] |
| 8-Hydroxyquinoline | -H | ~3.5 | - | - |
| Nitroxoline | -NO₂ | 0.438 | 3.69 | 4.49 |
| 5-Chloro-8-hydroxyquinoline | -Cl | ~5.0 | - | - |
| 5-Amino-8-hydroxyquinoline | -NH₂ | ~4.5 | - | - |
| Clioquinol (5-chloro-7-iodo) | -Cl | ~4.0 | 2.84 | 4.69 |
Note: Data is compiled from different studies and should be interpreted with consideration for varying experimental conditions. Clioquinol is included for broader context as a well-studied halogenated derivative.
Antimicrobial Activity: Targeting Essential Metal Ions
The antimicrobial properties of 8-HQ derivatives are primarily attributed to their ability to chelate metal ions essential for microbial growth and enzyme function.[3]
Key Findings:
-
Halogenation: The introduction of halogens at the C-5 position (and C-7) generally enhances antimicrobial, particularly antifungal and antibacterial, activity. 5-Chloro-8-hydroxyquinoline (Cloxyquin) has shown potent activity against Mycobacterium tuberculosis.[4]
-
Lipophilicity and Steric Factors: The lipophilicity of the substituent at the C-5 position plays a crucial role in its ability to penetrate microbial cell walls. However, excessively large groups can be detrimental to activity.[7]
Table 2: Comparative Antimicrobial Activity (MIC) of 5-Substituted 8-Hydroxyquinoline Derivatives
| Derivative | C-5 Substituent | M. tuberculosis H37Ra MIC (µg/mL)[4] | Staphylococcus aureus MIC (µg/mL)[7] |
| 8-Hydroxyquinoline | -H | 0.38 | >100 |
| 5-Chloro-8-hydroxyquinoline | -Cl | 0.125 | - |
| 5,7-Dibromo-2-methyl-8-HQ | -Br | - | 6.25 |
Note: The data highlights the significant increase in antimycobacterial potency with 5-chloro substitution. The S. aureus data is for a di-substituted derivative but illustrates the effectiveness of halogenation.
Neuroprotective Activity: Modulating Metal-Induced Toxicity
In neurodegenerative diseases like Alzheimer's and Parkinson's, dysregulated metal ion homeostasis contributes to oxidative stress and neuronal cell death. 8-HQ derivatives show promise by chelating excess metal ions and mitigating their neurotoxic effects.[8][9]
Key Findings:
-
Attenuation of Oxidative Stress: 5-substituted derivatives, including 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) and 5-nitro-8-hydroxyquinoline (Nitroxoline), have been shown to protect neuronal cells (e.g., SH-SY5Y) from high glucose- and hydrogen peroxide-induced toxicity.[8][10][11]
-
Calpain-Calpastatin Pathway: These compounds can attenuate the increased expression of calpain, a calcium-dependent protease involved in neuronal apoptosis, under conditions of cellular stress.[8][9]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of research in this field, adherence to standardized experimental protocols is paramount. Here, we provide detailed, step-by-step methodologies for key assays.
Synthesis of 5-Chloro-8-hydroxyquinoline
Rationale: This protocol describes a classic Skraup synthesis, a reliable method for generating the quinoline core. The choice of 4-chloro-2-aminophenol as the starting material directly introduces the chloro group at the desired C-5 position of the final product.
Procedure: [12]
-
To a round-bottomed flask, add 4-chloro-2-aminophenol (~1 mmol) and a 1N HCl solution (82.5 mL).
-
Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.
-
Reflux the resulting solution at 111°C for 24 hours.
-
After cooling to room temperature, neutralize the solution to pH 7-8 by the careful addition of solid Na₂CO₃.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the crude product by column chromatography using a suitable eluent system (e.g., 15% ethyl acetate/cyclohexane) to afford the pure 5-chloro-8-hydroxyquinoline.
MTT Assay for Anticancer Cytotoxicity
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of this color is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate until the cells adhere and form a monolayer.
-
Compound Treatment: Prepare serial dilutions of the 5-substituted 8-HQ derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.
Agar Well Diffusion Assay for Antimicrobial Susceptibility
Rationale: This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces on an agar plate seeded with a specific microorganism. The size of the zone is proportional to the compound's potency and its ability to diffuse through the agar.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Include a solvent control and a positive control (e.g., a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters.
Mechanistic Insights and Visualizations
The diverse biological activities of 5-substituted 8-HQ derivatives stem from their fundamental ability to chelate metal ions, but the specific substituent at the C-5 position fine-tunes this interaction and can introduce additional mechanisms.
The Central Role of Metal Chelation
The diagram below illustrates the fundamental mechanism of metal chelation by the 8-hydroxyquinoline scaffold, which is the basis for its biological activity. The substituent at the C-5 position ('R') modulates the electronic properties and steric accessibility of the chelating motif.
Caption: General mechanism of 8-HQ metal chelation and downstream effects.
Divergent Mechanisms of 5-Nitro vs. 5-Halo Derivatives
The following workflow illustrates the distinct primary mechanisms of action for 5-nitro and 5-halogenated 8-HQ derivatives in cancer cells, highlighting how the C-5 substituent dictates the therapeutic pathway.
Caption: Divergent anticancer mechanisms of 5-nitro and 5-halo-8-HQ derivatives.
Conclusion and Future Directions
The C-5 position of the 8-hydroxyquinoline scaffold is a critical determinant of its biological activity. Electron-withdrawing substituents like the nitro group can lead to highly potent anticancer compounds that act through the generation of oxidative stress, while halogenation tends to produce derivatives that function as ionophores, disrupting metal-dependent cellular processes. This guide has provided a comparative framework, grounded in experimental data and protocols, to understand these structure-activity relationships.
Future research should focus on obtaining more direct comparative data for a wider range of 5-substituted derivatives across various biological assays. The development of derivatives with enhanced selectivity for cancer cells over healthy cells remains a key challenge. Furthermore, exploring the potential of these compounds as multi-target agents, simultaneously addressing, for example, cancer and associated microbial infections, represents an exciting frontier in drug discovery. The principles and protocols outlined herein provide a solid foundation for these future endeavors.
References
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. [Link]
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In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology. [Link]
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Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Patsnap Eureka. [Link]
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Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. [Link]
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A graph representing IC50 (µM) against (MCF-7) and (A549) cell lines at compounds (4a-g), compound (C) and Dox. ResearchGate. [Link]
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Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]
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Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health. [Link]
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Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. [Link]
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Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
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Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. PubMed. [Link]
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Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Semantic Scholar. [Link]
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Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells. MDPI. [Link]
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Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs... ResearchGate. [Link]
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Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. National Institutes of Health. [Link]
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Neuroprotective effects of Compounds 1–8 against H2O2-induced injury in... ResearchGate. [Link]
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Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ. [Link]
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Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. IRIS. [Link]
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Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI. [Link]
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comparative analysis of the stability constants of 8-hydroxyquinoline metal complexes
A Comprehensive Guide to the Stability of 8-Hydroxyquinoline Metal Complexes for Researchers and Drug Development Professionals
Introduction: The Significance of 8-Hydroxyquinoline as a Metal Chelator
8-Hydroxyquinoline, also known as oxine, is a bicyclic aromatic organic compound that acts as a potent, bidentate chelating agent. Its ability to form stable complexes with a wide variety of metal ions is attributed to the presence of a hydroxyl group at the 8th position and a nitrogen atom in the quinoline ring, which together create a highly effective binding site for metal cations.[1][2] This chelation capability is central to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, as the modulation of metal ion homeostasis is crucial in many physiological and pathological processes.[3] Understanding the relative stabilities of these metal complexes is paramount for the rational design of 8-HQ-based therapeutic agents and analytical reagents.
Comparative Analysis of Stability Constants
The stability of a metal complex is quantified by its stability constant (log K), a larger value indicating a more stable complex. The overall stability constant (log β) represents the cumulative stability of a complex with multiple ligands. The stability of 8-hydroxyquinoline metal complexes is influenced by several factors, including the charge, size, and electronic configuration of the metal ion.
Divalent Metal Ion Complexes and the Irving-Williams Series
The stability of complexes formed with divalent transition metal ions generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4][5] This trend is largely independent of the nature of the ligand and is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.[4][5] The exceptionally high stability of Cu(II) complexes is a result of the Jahn-Teller distortion.[4]
| Metal Ion | Stoichiometry (Metal:Ligand) | log K₁ | log K₂ | Overall Stability (log β₂) |
| Cu(II) | 1:2 | 12.1 | 11.2 | 23.3 |
| Ni(II) | 1:2 | 9.8 | 8.5 | 18.3 |
| Co(II) | 1:2 | 9.5 | 8.2 | 17.7 |
| Zn(II) | 1:2 | 8.6 | 7.9 | 16.5 |
| Fe(II) | - | - | - | 13.45 |
| Mn(II) | - | - | - | 12.45 |
Data for Cu(II), Ni(II), Co(II), and Zn(II) sourced from BenchChem, referencing potentiometric studies.[6] Data for Fe(II) and Mn(II) are for the related ligand 8-hydroxyquinoline-2-carboxylic acid and are included to illustrate the Irving-Williams trend.[4][5]
Trivalent Metal Ion Complexes
Trivalent metal ions, with their higher charge density, generally form more stable complexes with 8-hydroxyquinoline than divalent ions.[7] This is a critical consideration in drug design, as these ions play significant roles in various biological systems. For instance, the high stability of the Al(III) complex, Alq₃, is utilized in organic light-emitting diodes (OLEDs).[1][8]
| Metal Ion | Stoichiometry (Metal:Ligand) | log K₁ | log K₂ | log K₃ | Overall Stability (log β₃) |
| Fe(III) | 1:3 | 12.3 | 11.5 | 10.0 | 33.8 |
| Al(III) | 1:3 | - | - | - | - |
| Ga(III) | - | - | - | - | - |
| In(III) | - | - | - | - | - |
| Cr(III) | - | - | - | - | - |
Data for Fe(III) sourced from BenchChem, referencing potentiometric studies.[6] While qualitative information confirms the formation of stable complexes with Al(III), Ga(III), In(III), and Cr(III), comprehensive and directly comparable stability constant data under identical experimental conditions is less readily available in a consolidated format.[1][9][10] The stability of these trivalent metal complexes generally follows the order of their charge-to-radius ratio.[7]
Experimental Determination of Stability Constants
Accurate determination of stability constants is crucial for a quantitative understanding of metal-ligand interactions. The two most common methods employed for this purpose are potentiometric titration and spectrophotometry.
Potentiometric Titration: The Irving-Rossotti Method
This method is a highly accurate technique for determining the stepwise stability constants of metal complexes. It involves the titration of a ligand solution with a standard base in the absence and presence of a metal ion. The change in pH upon the addition of the base is monitored using a pH meter.
The choice of a potentiometric titration is based on the fact that the chelation of the metal ion by 8-hydroxyquinoline involves the displacement of a proton from the hydroxyl group, leading to a measurable change in the hydrogen ion concentration (pH). By comparing the titration curves of the ligand alone and the ligand in the presence of the metal ion, one can calculate the average number of ligands bound to the metal ion at different pH values and subsequently determine the stability constants.
-
Solution Preparation :
-
Prepare a standard solution of 8-hydroxyquinoline in a suitable solvent (e.g., dioxane-water mixture to ensure solubility).
-
Prepare a standard solution of the metal salt (e.g., nitrate or perchlorate salts are preferred as these anions are poor complexing agents).
-
Prepare a standard solution of a strong acid (e.g., HClO₄) to lower the initial pH and a standard solution of a carbonate-free strong base (e.g., NaOH) for titration.
-
Prepare a solution of an inert salt (e.g., NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure :
-
Mixture 1 (Acid Blank) : Pipette a known volume of the strong acid and the inert salt solution into a titration vessel and dilute with the solvent to a fixed volume.
-
Mixture 2 (Ligand Blank) : Pipette the same volumes of the strong acid and inert salt solution as in Mixture 1, along with a known volume of the 8-hydroxyquinoline solution, and dilute to the same fixed volume.
-
Mixture 3 (Metal-Ligand) : Pipette the same volumes of the strong acid, inert salt solution, and 8-hydroxyquinoline solution as in Mixture 2, along with a known volume of the metal salt solution, and dilute to the same fixed volume. Ensure the ligand is in excess.
-
Thermostat the titration vessel at a constant temperature.
-
Titrate each mixture with the standard base solution, recording the pH meter reading after each addition of the titrant.
-
-
Data Analysis :
-
Plot the pH readings against the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄).
-
Calculate the free ligand concentration ([L]) at each pH value.
-
Construct a formation curve by plotting n̄ against pL (-log[L]).
-
From the formation curve, determine the stepwise stability constants (K₁, K₂, etc.). For example, at n̄ = 0.5, pL = log K₁.
-
Spectrophotometric Method: Job's Method of Continuous Variation
This method is particularly useful for determining the stoichiometry of a metal-ligand complex in solution. It relies on the principle that if the complex absorbs light at a wavelength where the reactants do not, the absorbance will be maximal when the reactants are present in their stoichiometric ratio.
The formation of a colored complex between a metal ion and 8-hydroxyquinoline allows for the use of spectrophotometry.[11][12] Job's method is chosen because it provides a straightforward graphical means to determine the stoichiometry of the dominant complex species in solution by systematically varying the mole fractions of the metal and ligand while keeping the total molar concentration constant.
-
Solution Preparation :
-
Prepare equimolar stock solutions of the metal salt and 8-hydroxyquinoline in a suitable buffered solvent. The buffer is essential to maintain a constant pH at which the complex formation is optimal.
-
-
Preparation of the Job's Plot Series :
-
Prepare a series of solutions by mixing the metal and ligand stock solutions in varying proportions, such that the total volume and the total molar concentration of metal plus ligand are constant in each solution. For example, in a total volume of 10 mL, the volumes of the metal solution can range from 0 to 10 mL, while the volume of the ligand solution ranges from 10 to 0 mL.
-
This creates a series of solutions where the mole fraction of the ligand varies from 0 to 1.
-
-
Spectrophotometric Measurement :
-
Determine the wavelength of maximum absorbance (λₘₐₓ) for the metal-8-hydroxyquinoline complex by scanning the spectrum of a solution containing the complex.
-
Measure the absorbance of each solution in the series at this λₘₐₓ. Use a solution containing only the buffer and any other solvent as a blank.
-
-
Data Analysis :
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will consist of two linear portions that intersect. The mole fraction of the ligand at the point of maximum absorbance corresponds to the stoichiometric ratio of the ligand in the complex. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio.[13][14]
-
Conclusion
The stability of metal complexes with 8-hydroxyquinoline is a fundamental aspect of its chemistry and biological activity. This guide has provided a comparative analysis of the stability constants for a range of divalent and trivalent metal ions, highlighting the trends governed by the Irving-Williams series and the higher stability of trivalent metal complexes. Detailed, step-by-step protocols for the experimental determination of these constants using potentiometric titration and spectrophotometry have been outlined, emphasizing the rationale behind the methodological choices. For researchers and professionals in drug development, a thorough understanding of these principles and experimental techniques is essential for the design and optimization of novel 8-hydroxyquinoline-based therapeutics and diagnostic agents.
References
- Angelici, R. J. (1977). Synthesis and Technique in Inorganic Chemistry (2nd ed.). Saunders.
- da Silva, J. J. R. F., & Williams, R. J. P. (2001). The Biological Chemistry of the Elements: The Inorganic Chemistry of Life (2nd ed.). Oxford University Press.
- Harvey, D. (2020). Analytical Chemistry 2.1. LibreTexts.
- Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.
- Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203.
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
- Joe, J. H., & Jones, A. L. (1944). Colorimetric determination of iron with 7-iodo-8-hydroxyquinoline-5-sulfonic acid. Industrial & Engineering Chemistry Analytical Edition, 16(2), 111-115.
- Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Vol. 1: Amino Acids. Plenum Press.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.
- Dalal, M. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute.
- Yuan, Y., et al. (2015). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules, 20(8), 14386-14398.
- Shahata, M. M. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration.
- BenchChem. (2025).
- Das, R. C., & Dash, U. N. (1976). Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic Acids. Indian Journal of Chemistry, 14A, 814-816.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
- Stary, J. (2013).
- SciSpace. (n.d.).
- Kwong, C. Y., et al. (2005). Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq3) derivatives in OLED applications. Materials Science and Engineering: B, 116(1), 75-81.
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A Comparative Guide to Evaluating 5-(Isopropoxymethyl)-8-quinolinol in OLED Devices
For researchers and scientists vested in the advancement of organic light-emitting diode (OLED) technology, the exploration of novel emissive and charge-transporting materials is paramount. Among the myriad of compounds, 8-hydroxyquinoline derivatives have long been a cornerstone, with tris(8-hydroxyquinolinato)aluminum (Alq3) being a benchmark material. This guide provides an in-depth technical evaluation of a promising derivative, 5-(Isopropoxymethyl)-8-quinolinol, and its aluminum complex, Al(5-(Isopropoxymethyl)-8-quinolinolate)3, for OLED applications. We will delve into its photophysical properties, present a comparative analysis with established alternatives, and provide detailed experimental protocols for its characterization in a device setting.
The Significance of 8-Hydroxyquinoline Derivatives in OLEDs
The enduring relevance of 8-hydroxyquinoline metal complexes in OLEDs stems from their excellent thermal stability, high fluorescence quantum yields, and commendable electron-transporting capabilities.[1] The archetypal Alq3, for instance, is widely employed as a green emitter and an electron transport layer (ETL).[2] However, the quest for enhanced efficiency, tunable emission colors, and improved device stability necessitates the synthesis and evaluation of novel derivatives. Modifications to the 8-hydroxyquinoline ligand, such as the introduction of various substituents, can significantly influence the electronic and optical properties of the resulting metal complexes.[3][4]
The introduction of an isopropoxymethyl group at the 5-position of the 8-hydroxyquinoline ligand is a strategic modification. Alkoxy groups are known to be electron-donating, which can influence the HOMO-LUMO energy gap and, consequently, the emission wavelength of the aluminum complex.[5] Furthermore, such substitutions can enhance the solubility of the complex in organic solvents, which is advantageous for device fabrication, and potentially improve film morphology.
Photophysical Properties of Al(5-(alkoxymethyl)-8-quinolinolate)3
Research into 5-alkoxymethyl-substituted 8-hydroxyquinoline aluminum complexes has demonstrated their potential as efficient green-light emitters. These complexes are noted for their solubility and stability in common organic solvents. Critically, they exhibit high photoluminescence (PL) quantum yields.[5]
A key study on a range of 5-alkoxymethyl-substituted 8-hydroxyquinoline aluminum complexes revealed a green luminescence with emission maxima (λ_max) in the range of 538-540 nm. This represents a red shift compared to the emission of the parent Alq3, which typically emits at around 515-530 nm.[5][6] This shift is attributed to the electron-donating nature of the alkoxymethyl substituent. The high quantum yields associated with these complexes suggest their potential for fabricating highly efficient OLEDs.[5]
Comparative Analysis with Alternative Materials
| Material | Role in OLED | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Emission Peak (nm) | Reference |
| Alq3 | Emissive Layer / ETL | ~3,000-10,000+ | ~3.5-5.6 | ~1.9 | ~1.1-2.1 | ~515-530 | [7][8] |
| Scq3 | Emissive Layer | >300 | 4.6 | 2.6 | - | - | [9] |
| Zn(OCH3-Stq):PVK | Emissive Layer | 2244 | 1.24 | - | - | 578 | [1] |
| Al(Bpy)(5-Clq)2 | Emissive Layer | - | - | - | - | 535 (PL) | [10] |
Note: The performance of OLEDs is highly dependent on the device architecture, layer thicknesses, and fabrication conditions. The values presented are representative and sourced from various studies.
Experimental Protocols for Evaluation
To rigorously assess the performance of this compound in an OLED, a systematic experimental approach is required. This involves the synthesis of the aluminum complex, fabrication of a multilayer OLED device, and comprehensive characterization of its optoelectronic properties.
Synthesis of Tris(5-(isopropoxymethyl)-8-quinolinolate)aluminum(III)
A general and effective method for the synthesis of Alq3 and its derivatives involves the reaction of the 8-hydroxyquinoline ligand with an aluminum source in a suitable solvent.[3]
Materials:
-
This compound
-
Aluminum isopropoxide (or a similar aluminum salt)
-
Anhydrous ethanol or another suitable alcohol
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (3 equivalents) in hot anhydrous ethanol under an inert atmosphere.
-
In a separate flask, dissolve aluminum isopropoxide (1 equivalent) in anhydrous ethanol.
-
Slowly add the aluminum isopropoxide solution to the solution of the ligand with vigorous stirring.
-
A precipitate of the aluminum complex should form. The reaction mixture is typically refluxed for several hours to ensure complete reaction.
-
After cooling to room temperature, the solid product is collected by filtration, washed with ethanol, and dried under vacuum.
-
Further purification can be achieved by sublimation or recrystallization.
OLED Device Fabrication
A standard multilayer OLED architecture is suitable for the initial evaluation of a new emissive material. Vacuum thermal evaporation is a common technique for depositing the organic layers and the metal cathode.[11]
Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Cathode
-
Substrate: Indium Tin Oxide (ITO)-coated glass, pre-cleaned and treated with oxygen plasma.
-
Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB)
-
Emissive Layer (EML): Tris(5-(isopropoxymethyl)-8-quinolinolate)aluminum(III)
-
Hole Blocking Layer (HBL): e.g., 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) or Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate
-
Electron Transport Layer (ETL): e.g., Alq3 (if the new material is being tested purely as an emitter)
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al) or a bilayer of Calcium/Aluminum (Ca/Al)
Fabrication Workflow:
Device Characterization
Once fabricated, the OLEDs must be characterized to determine their performance metrics. This is typically done in a dark, inert environment to prevent degradation.
Characterization Workflow:
Key Performance Metrics and Their Determination:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode or spectrometer. This provides information on the turn-on voltage, operating voltage, and brightness of the device.[12]
-
Current Efficiency (η_c): Calculated from the J-V-L data as the ratio of luminance (in cd/m²) to the current density (in A/m²).
-
Power Efficiency (η_p): Calculated as the ratio of the emitted optical power to the input electrical power.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. Accurate measurement often requires an integrating sphere to capture all emitted light.[12]
-
Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Lifetime: Often reported as LT50, the time it takes for the initial luminance to decrease by 50% under a constant current drive.
Conclusion
This compound, and its corresponding aluminum complex, represent a promising avenue for the development of new materials for OLEDs. The available photoluminescence data suggests that it has the potential to be a highly efficient green emitter with a red-shifted emission compared to the benchmark Alq3. While comprehensive device performance data is not yet available in the literature, this guide provides a robust framework for its evaluation. By following the detailed synthesis, fabrication, and characterization protocols outlined, researchers can systematically assess the potential of this and other novel 8-hydroxyquinoline derivatives, thereby contributing to the ongoing advancement of OLED technology.
References
- Mishra, A., et al. (2004). Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. Tetrahedron Letters, 45(3), 611-614.
- Kwong, C. Y., et al. (2005). Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications. Materials Science and Engineering: B, 116(1), 75-81.
- Sayfutyarov, R. R., et al. (2018). Pt(II)-based complexes with ligands of 8-hydroxyquinoline and its 2-methyl derivative for OLED. Journal of Luminescence, 198, 238-244.
- Oled, T., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group.
- Efficiency improvement of organic light-emitting diodes using 8-hydroxy-quinolinato lithium as an electron injection layer. (2005). Journal of Applied Physics, 97(11), 114505.
- Archer, E., et al. (2021). Accurate Efficiency Measurements of Organic Light-Emitting Diodes via Angle-Resolved Spectroscopy.
-
Gather Lab. (n.d.). OLED-jvl-measurement. GitHub. Retrieved from [Link]
- Improved performance of Alq3-based organic light-emitting diode with multi-layer structure. (2007). Displays, 28(1), 24-28.
- Kim, T.-S., et al. (2004). Improved lifetime of an OLED using Aluminum (III) tris (8-hydroxyquinolate).
- Hamad, A., & Mahdi, S. (2021). Yellow Emissive Tris(8-hydroxyquinoline)
- Pérez-Bolívar, C., et al. (2011). High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting. Chemistry, 17(33), 9076-9082.
- Xu, B., et al. (2008). Mixed ligands 8-hydroxyquinoline aluminum complex with high electron mobility for organic light-emitting diodes. Applied Physics Letters, 92(10), 103302.
- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 441-450.
-
Experimental setup used to perform angle-and temperature-dependent EQE measurements. (n.d.). ResearchGate. Retrieved from [Link]
-
McScience Inc. (n.d.). M6100 OLED I-V-L Test System. Retrieved from [Link]
- Enhanced performance of tris-(8-hydroxyquinoline) aluminum-based organic light-emitting devices with LiF/Mg:Ag/Ag cathode. (2005). Optics Express, 13(1), 26-31.
- Blue and white light electroluminescence in a multilayer OLED using a new aluminium complex. (2008). Journal of Chemical Sciences, 120(1), 169-176.
- Synthesis and characterization of some 5-coordinated aluminum-8-hydroxyquinoline derivatives for OLED applications. (2005). Journal of Luminescence, 111(4), 235-241.
- Enhanced performance of tris-(8-hydroxyquinoline) aluminum-based organic light-emitting devices with LiF/Mg:Ag/Ag cathode. (2005). Optics Express, 13(1), 26-31.
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 5-(Isopropoxymethyl)-8-quinolinol
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. The compound 5-(Isopropoxymethyl)-8-quinolinol, a key heterocyclic scaffold, presents a typical analytical challenge where the selection and validation of a primary quantification method require robust verification. This guide provides an in-depth, experience-driven framework for the cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the accurate determination of this compound.
This document is not a simple recitation of protocols; it is a strategic guide that explains the causality behind experimental choices. The objective is to establish a self-validating system of analytical methods, ensuring data integrity and interchangeability, which is a cornerstone of regulatory compliance and sound scientific practice.
The Rationale for Cross-Validation: Why Trust, Then Verify?
In analytical chemistry, a single validated method provides a window into a sample's composition. However, this window has a specific, limited perspective defined by the technique's underlying principles (e.g., partitioning, volatility, UV absorbance). Cross-validation with a second, orthogonal method provides a different perspective. If both methods yield statistically comparable results, it exponentially increases the confidence in the data. Orthogonality is key; choosing methods based on different separation and detection principles, such as the liquid-phase separation of HPLC and the gas-phase separation of GC, provides the most rigorous challenge and, therefore, the most robust verification.
This process is critical during:
-
Method Transfer: When moving a method from a research and development lab to a quality control (QC) lab.
-
Method Replacement: When upgrading an older method with a newer, more efficient one (e.g., replacing a GC method with a UPLC method).
-
Investigating Discrepancies: When out-of-specification (OOS) results are obtained, using an orthogonal method can help determine if the issue lies with the sample or the primary analytical method.
The fundamental goal is to prove that the two methods are "equivalent" within acceptable statistical limits for their intended purpose.
Method Selection: Choosing the Right Analytical Tools
The molecular structure of this compound—a moderately polar, thermally stable aromatic compound—makes it an excellent candidate for analysis by both HPLC and GC.
-
Reverse-Phase HPLC (RP-HPLC) with UV Detection: This is often the workhorse of pharmaceutical analysis. The quinoline chromophore in the molecule is expected to have strong UV absorbance, making UV detection highly sensitive. Its polarity is suitable for retention on a C18 stationary phase with a standard mobile phase like acetonitrile and water.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): Given its likely volatility and thermal stability, GC is a powerful orthogonal technique. FID provides a robust, linear response for carbon-containing compounds and is less susceptible to matrix effects than some other detectors.
Below is a logical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as robust starting points. The exact parameters, particularly the gradient profile in HPLC or the temperature program in GC, must be optimized in the laboratory to achieve the desired peak shape and resolution.
Protocol 1: Reverse-Phase HPLC-UV Method
Objective: To develop and validate an HPLC method for the quantification of this compound.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare test samples by accurately weighing and dissolving the material in the diluent to achieve a target concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (based on typical quinoline absorbance maxima).
-
Injection Volume: 10 µL.
-
-
Validation (per ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (diluent) and a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is required.
-
Accuracy: Perform spike recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD between the two data sets should be ≤ 2%.
-
-
Range: The range is established by confirming that the method exhibits the required linearity, accuracy, and precision at the lower and upper concentrations of the calibration curve.
-
Protocol 2: Gas Chromatography-FID Method
Objective: To develop and validate a GC method as an orthogonal technique for quantification.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Prepare calibration standards by serial dilution, covering a similar range as the HPLC method.
-
Prepare test samples by dissolving the material in the same solvent to a target concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph with an FID detector.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 270 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (in split mode, e.g., 20:1 split ratio).
-
-
Validation (per ICH Q2(R1) Guidelines):
-
The same validation parameters (Specificity, Linearity, Accuracy, Precision, Range) as described for the HPLC method must be assessed and must meet similar acceptance criteria.
-
Cross-Validation Study Design & Data Analysis
Once both methods are individually validated, the formal cross-validation can proceed.
Study Design:
-
Sample Selection: Prepare a minimum of six independent batches of the this compound sample. These batches should, if possible, span a range of expected production variability.
-
Analysis: Each of the six samples should be prepared and analyzed in triplicate using both the validated HPLC-UV method and the validated GC-FID method.
-
Data Collection: Record the mean quantified value for each sample from each method.
Data Presentation and Analysis:
The results should be summarized in a clear, comparative table.
| Sample ID | Mean Assay by HPLC-UV (%) | Mean Assay by GC-FID (%) | Difference (%) | % Relative Difference |
| Batch 001 | 99.5 | 99.8 | -0.3 | -0.30% |
| Batch 002 | 99.2 | 98.9 | +0.3 | +0.30% |
| Batch 003 | 100.1 | 100.3 | -0.2 | -0.20% |
| Batch 004 | 98.9 | 99.3 | -0.4 | -0.40% |
| Batch 005 | 100.5 | 100.2 | +0.3 | +0.30% |
| Batch 006 | 99.7 | 99.4 | +0.3 | +0.30% |
| Mean | 99.65 | 99.65 | 0.00 | - |
| Std. Dev. | 0.58 | 0.53 | - | - |
Statistical Evaluation:
The core of cross-validation lies in the statistical comparison of the data sets.
-
Student's t-test (Paired): This is the most common statistical tool used to compare the means of the two methods. The null hypothesis (H₀) is that the mean difference between the two methods is zero.
-
Calculate the difference for each pair of measurements.
-
Calculate the mean and standard deviation of these differences.
-
Calculate the t-statistic.
-
Compare the calculated t-statistic to the critical t-value at a chosen confidence level (typically 95%, α = 0.05) with n-1 degrees of freedom.
-
Acceptance Criterion: If the calculated |t| is less than the critical t-value, there is no statistically significant difference between the methods, and they can be considered equivalent.
-
The logical flow of this statistical decision is critical.
Caption: Decision diagram for the Student's t-test analysis.
Conclusion and Final Recommendations
A successful cross-validation, confirmed by a passing t-test, demonstrates that the HPLC-UV and GC-FID methods are interchangeable for the quantification of this compound within the validated range. This provides immense flexibility and confidence in the analytical workflow. The HPLC method may be preferred for routine QC due to its higher throughput and lower temperature requirements, while the GC method serves as an invaluable, orthogonal confirmatory technique. This validated, dual-method approach ensures the highest level of data integrity, satisfying both scientific rigor and regulatory expectations.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ICH. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Source: FDA. [Link]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. Source: The Lancet. [Link]
-
Agilent Technologies. A Rational Approach to HPLC Method Development. Source: Agilent. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Isopropoxymethyl)-8-quinolinol
This document provides a detailed protocol for the safe and compliant disposal of 5-(Isopropoxymethyl)-8-quinolinol. As a valued professional in research and drug development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and actionable understanding of the necessary precautions.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure is based on the 8-quinolinol (also known as 8-hydroxyquinoline) core. The procedures outlined here are therefore grounded in the established hazard profile of 8-quinolinol and its derivatives. It is a fundamental principle of laboratory safety to handle compounds with unknown specific toxicity data by assuming they share the hazards of their parent and structurally similar compounds.[1][2]
Hazard Assessment and Triage: Understanding the Risk Profile
8-quinolinol and its derivatives are known to possess a range of biological activities and associated hazards.[3][4] The core structure is recognized for its potential toxicity, and any derivative should be handled with appropriate care. The primary risks associated with this class of compounds inform every subsequent step of the disposal process.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Rationale and Causality |
| Acute Toxicity (Oral) | Assumed to be toxic or harmful if swallowed.[5][6] | Quinoline-based compounds can interfere with fundamental biological processes upon ingestion. Assume toxicity to prevent accidental poisoning. |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact.[1][2][6] | The phenolic hydroxyl group and heterocyclic nature can lead to local inflammatory responses on the skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][5] | The eyes are highly sensitive to chemical irritants. Direct contact can result in significant pain and injury. |
| Potential Mutagenicity/Carcinogenicity | Some quinoline derivatives are suspected of causing genetic defects or may be carcinogenic.[1][2][7] | The planar, aromatic ring system of quinoline can intercalate with DNA, a mechanism linked to mutagenicity in some compounds of this class. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][5][7][8][9] | Release into the environment can disrupt aquatic ecosystems. The persistence of such compounds can lead to bioaccumulation. |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management
Before initiating any waste handling procedures, the operational area must be prepared and all personnel must be equipped with the appropriate PPE. This is a non-negotiable first line of defense against chemical exposure.
Mandatory Personal Protective Equipment (PPE)
Proper PPE is critical to mitigate the risks of exposure during handling and disposal.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side-shields or chemical safety goggles. A face shield is required if there is a risk of splashing. | Adherent to OSHA 29 CFR 1910.133 or European Standard EN 166. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical. | Adherent to European Standard EN 374. |
| Body Protection | A laboratory coat with long sleeves is mandatory. For larger quantities or in case of significant spill risk, impervious clothing should be considered. | N/A |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | N/A |
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to prevent wider contamination and exposure.
-
Evacuate & Isolate: Immediately alert others and evacuate the immediate spill area.
-
Don PPE: Before re-entering the area, don the full PPE described in section 2.1.
-
Containment: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1][9] For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collection: Carefully collect the contaminated absorbent material or spilled solid and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse), collecting all cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated until it is confirmed to be clean.
Step-by-Step Disposal Workflow
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][7] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[10][11]
Step 1: Waste Identification and Segregation
-
Action: Identify all waste streams containing this compound. This includes pure unused product, contaminated labware (pipette tips, vials), and spill cleanup materials.
-
Causality: Proper identification is the foundation of compliant waste management. Segregation prevents dangerous chemical reactions. 8-Quinolinol derivatives may be incompatible with strong oxidizing agents; do not mix these waste streams.[1]
Step 2: Waste Collection and Containerization
-
Action: Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[1]
-
Causality: The container must prevent leakage and be resistant to chemical degradation by the waste. A secure cap prevents the release of vapors and protects against spills.
Step 3: Accurate Waste Labeling
-
Action: The waste container must be clearly and indelibly labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The accumulation start date
-
-
Causality: Federal and institutional regulations require accurate labeling for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians. It ensures proper handling, storage, and final disposal.
Step 4: Secure Interim Storage
-
Action: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials, general laboratory traffic, and drains.
-
Causality: Secure storage minimizes the risk of spills, unauthorized access, and accidental mixing with incompatible chemicals. Proper ventilation prevents the accumulation of potentially harmful vapors.
Step 5: Final Disposal Arrangement
-
Action: Arrange for the final disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][8]
-
Causality: Disposal of hazardous waste is a highly regulated process that must be conducted by certified professionals at a permitted facility to ensure environmental protection and legal compliance.
Visualizing the Disposal Workflow
The following diagram outlines the logical decision-making and operational flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
- Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
- Safe Disposal of 2-Quinolinamine, 8-ethyl-: A Procedural Guide. Benchchem.
- QUINOLINE FOR SYNTHESIS. Loba Chemie.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
- SAFETY DATA SHEET. (2010-09-06).
- SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-06).
- SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc. (22-Dec-2025).
- SAFETY DATA SHEET. Fisher Scientific. (18-Dec-2025).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
- 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. (2023-07-24).
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. EPA.
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A Researcher's Guide to Handling 5-(Isopropoxymethyl)-8-quinolinol: A Synthesis of Safety Protocols
As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemical synthesis and application. With novel compounds like 5-(Isopropoxymethyl)-8-quinolinol, for which specific safety data may not be readily available, a proactive and informed approach to safety is paramount. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, built upon established principles of chemical safety and data extrapolated from structurally similar molecules, primarily the parent compound 8-quinolinol (also known as oxine) and the broader quinoline class.
The core tenet of this guide is risk mitigation through informed precaution. The toxicological profile of this compound is not yet fully characterized. Therefore, we must operate under the assumption that it may share hazards with its structural relatives. 8-Quinolinol is known to be toxic if swallowed, a potential skin sensitizer, and can cause serious eye damage.[1] Furthermore, it is suspected of damaging fertility or the unborn child.[1] The quinoline moiety itself is a suspected mutagen and potential carcinogen.[2][3] These potential hazards demand a rigorous and cautious approach to handling.
I. Hazard Assessment & Risk Mitigation
Before any bench work begins, a thorough risk assessment is non-negotiable. This involves not only understanding the potential hazards of the chemical itself but also evaluating the specific procedures in which it will be used.
Key Potential Hazards:
-
Acute Toxicity (Oral): Based on 8-quinolinol, this compound may be toxic if ingested.[4]
-
Skin Irritation and Sensitization: Quinoline derivatives can cause skin irritation, and 8-quinolinol may cause an allergic skin reaction.[2][3]
-
Serious Eye Damage: 8-quinolinol is known to cause serious eye damage.[1][5]
-
Mutagenicity and Carcinogenicity: The quinoline structure is associated with suspected genetic defects and potential carcinogenicity.[2][3][6]
-
Reproductive Toxicity: 8-quinolinol is suspected of damaging fertility or the unborn child.[1]
-
Aquatic Toxicity: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[2][3]
Given these potential risks, all work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar compounds.
| Body Part | Recommended Protection | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[3] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Skin (Hands) | Chemically resistant gloves (e.g., Butyl rubber, Viton).[8] | Always inspect gloves for integrity before use. Use proper glove removal technique to avoid contaminating your skin.[3][9] Dispose of contaminated gloves as hazardous waste.[3] |
| Skin (Body) | A fully buttoned lab coat or a chemical-resistant suit.[9] | Provides a barrier against accidental spills. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter for dusts or an organic vapor cartridge.[5][10] | Required when handling the solid form outside of a fume hood or if there is a risk of aerosol generation. |
III. Step-by-Step Handling Protocol
This protocol is designed to guide you through the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
The container should be tightly closed and clearly labeled.[8][11]
-
Given that 8-quinolinol is light-sensitive, it is prudent to protect this derivative from light as well.[7]
-
Store in a locked cabinet or an area with restricted access.[8]
2. Preparation and Weighing:
-
All manipulations, including weighing, should be performed in a chemical fume hood.[7]
-
To minimize the generation of dust, handle the solid material carefully.
-
Use dedicated spatulas and weighing boats. Clean them thoroughly after use.
3. Dissolving and Reactions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Ensure all reaction vessels are properly clamped and secured.
4. Post-Reaction Work-up and Purification:
-
Be mindful that the hazard is present throughout the entire workflow, including in solutions and on contaminated labware.
-
Handle all contaminated materials with the same level of precaution as the pure compound.
IV. Spill and Emergency Procedures
Accidents can happen, and a clear, rehearsed plan is essential.
1. Minor Spills (Solid):
-
If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan and place it in a sealed container for hazardous waste disposal.[5][9]
-
Avoid generating dust.[12]
-
Clean the area with an appropriate solvent and decontaminating solution.
2. Minor Spills (Liquid):
-
For spills of solutions within the fume hood, absorb the liquid with an inert material (e.g., vermiculite, sand).[3][13]
-
Place the absorbent material in a sealed container for hazardous waste disposal.
-
Clean the area with an appropriate solvent and decontaminating solution.
3. Major Spills:
-
Evacuate the immediate area and alert your lab manager and safety officer.
-
Only personnel with appropriate training and PPE should attempt to clean up a major spill.
4. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][8][11] Remove contaminated clothing.[2][8] Seek medical attention if irritation persists.[8][11]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[5][11]
-
Inhalation: Move to fresh air immediately.[5][11] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][5] Seek immediate medical attention.[3][5]
V. Waste Disposal
Proper disposal is a critical final step in the safe handling of any chemical.
-
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste.[5][11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[14]
VI. Workflow Diagrams
To further clarify the handling process, the following diagrams illustrate the key decision points and workflows.
Caption: A flowchart illustrating the sequential steps for the safe handling of this compound.
Caption: A decision tree for responding to spills of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Quinoline - SAFETY DATA SHEET - Penta chemicals. (2025).
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019).
- QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
- Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- SAFETY DATA SHEET. (2010).
- Safety Data Sheet - MedchemExpress.com. (2025).
- 8-Hydroxy Quinoline CAS No 148-24-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Quinoline | C9H7N | CID 7047 - PubChem - NIH. (n.d.).
- Safety Data Sheet: 8-Hydroxyquinoline - Carl ROTH. (n.d.).
- 8-Hydroxyquinoline - Santa Cruz Biotechnology. (n.d.).
- Material Safety Data Sheet - 5-Nitroso-8-quinolinol - Cole-Parmer. (n.d.).
- 1 - SAFETY DATA SHEET. (2010).
- 8 - SAFETY DATA SHEET. (2010).
- 5-Chloro-8-quinolinol - Santa Cruz Biotechnology. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
